molecular formula C28H27ClN2O7 B1677751 Phthalimidoamlodipine CAS No. 88150-62-3

Phthalimidoamlodipine

Cat. No.: B1677751
CAS No.: 88150-62-3
M. Wt: 539 g/mol
InChI Key: AHHPZGUFLGCZCF-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Phthalimidoamlodipine is an impurity of Amlodipine --- a medication used to lower blood pressure and prevent chest pain.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C28H27ClN2O7/c1-4-38-28(35)24-21(15-37-14-13-31-25(32)17-9-5-6-10-18(17)26(31)33)30-16(2)22(27(34)36-3)23(24)19-11-7-8-12-20(19)29/h5-12,23,30H,4,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AHHPZGUFLGCZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
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Molecular Formula

C28H27ClN2O7
Source PubChem
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DSSTOX Substance ID

DTXSID30893841
Record name Phthalimidoamlodipine
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Molecular Weight

539.0 g/mol
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CAS No.

88150-62-3
Record name Phthaloylamlodipine
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Record name Phthalimidoamlodipine
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Record name Phthalimidoamlodipine
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Record name 3-ethyl 5-methyl 4-(2-chlorophenyl)-1,4-dihydro-2-[2-(1,3-dihydro-1,3-dioxo-(2H)isoindol-2-yl)-ethoxymethyl]-6-methyl-3,5-pyridinedicarboxylate
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Record name 3,5-Pyridinedicarboxylic acid, 4-(2-chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester
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Record name PHTHALIMIDOAMLODIPINE
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Foundational & Exploratory

The Strategic Role of Phthalimidoamlodipine in Modern Amlodipine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a detailed examination of Phthalimidoamlodipine, a critical intermediate in the industrial synthesis of Amlodipine. We will explore the chemical rationale for its use, detail the synthetic pathways for its formation, and present the final deprotection step to yield the active pharmaceutical ingredient (API). This document is intended for researchers, chemists, and professionals in drug development and manufacturing who require a deep technical understanding of this process.

Introduction: The Synthetic Challenge of Amlodipine

Amlodipine, (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina.[1][2] Its synthesis is a cornerstone of pharmaceutical manufacturing, with the Hantzsch pyridine synthesis being the most common and industrially viable method.[1]

The core structure of amlodipine is assembled through a multicomponent condensation reaction. However, the molecule's defining feature—the primary amino group on the C2 side chain—presents a significant synthetic hurdle. Primary amines are nucleophilic and can interfere with the electrophilic centers present during the formation of the dihydropyridine ring, leading to side reactions and significantly reducing the yield and purity of the final product. To overcome this, a protecting group strategy is essential.

The Phthalimido Group: An Optimal Choice for Amine Protection

The selection of an appropriate protecting group is governed by several factors: stability under reaction conditions, ease of introduction and removal, and the physical properties it imparts to the intermediate. For amlodipine synthesis, the phthalimido group has emerged as the protector of choice for several key reasons:

  • Robust Stability: The phthalimido group is exceptionally stable under the conditions of the Hantzsch condensation, preventing unwanted side reactions.[3] The imide structure effectively shields the primary amine's nucleophilicity.[4]

  • Safety and Handling: Alternative protecting groups, such as the azido group, are potentially explosive and pose significant safety risks, especially in large-scale production.[5] The phthalimido group is non-hazardous.

  • Crystallinity and Isolation: The introduction of the bulky, planar phthalimido group often results in a highly crystalline intermediate, this compound.[6][7] This solid nature is a major process advantage, allowing for easy isolation, purification, and characterization, which is crucial for ensuring the quality of the final API.[5][8] this compound can be readily purified by recrystallization from common organic solvents.[8]

  • Efficient Deprotection: The phthalimido group can be cleaved under conditions that do not compromise the integrity of the sensitive dihydropyridine ring, typically through aminolysis.[5][9]

This compound, the protected precursor, is chemically named 3-ethyl 5-methyl 2-[(2-phthalimidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate.[5] Its central role is to act as a stable, purifiable scaffold that is converted into amlodipine in the final step of the synthesis.

Synthetic Pathway to Amlodipine via this compound

The industrial synthesis of amlodipine via the phthalimido intermediate is a multi-step process. An advanced and efficient iteration of this process involves the preparation and isolation of a key enamine intermediate, which improves overall yield and purity compared to a one-pot, three-component Hantzsch reaction.[6][10]

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Side-Chain Precursor Synthesis cluster_1 Part 2: Enamine Intermediate Formation cluster_2 Part 3: Hantzsch Ring Formation cluster_3 Part 4: Final Deprotection PA Phthalic Anhydride NHE_Phth N-(2-hydroxyethyl)phthalimide PA->NHE_Phth Condensation EA Ethanolamine EA->NHE_Phth Condensation Phth_Aceto Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate NHE_Phth->Phth_Aceto Coupling E4CAA Ethyl 4-chloroacetoacetate E4CAA->Phth_Aceto Coupling Enamine_Int Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (Stable Intermediate) Phth_Aceto->Enamine_Int Reaction Phth_Aceto->Enamine_Int Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Enamine_Int Reaction Phth_Amlodipine This compound (Protected Amlodipine) Enamine_Int->Phth_Amlodipine Condensation Enamine_Int->Phth_Amlodipine Benzylidene_Deriv Methyl 2-(2-chlorobenzylidene)acetoacetate Benzylidene_Deriv->Phth_Amlodipine Condensation Methylamine Methylamine Solution Amlodipine Amlodipine (API) Phth_Amlodipine->Amlodipine Aminolysis Phth_Amlodipine->Amlodipine

Caption: Synthetic workflow for Amlodipine via the stable this compound intermediate.

Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature, representing a robust pathway for amlodipine synthesis.[6][11]

Protocol 1: Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (Enamine Intermediate)

  • Reaction Setup: Charge a reaction vessel with ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (100 mmol, 1 eq) and toluene (200 ml).

  • Reagent Addition: Add ammonium acetate (105 mmol, 1.05 eq).

  • Reaction Conditions: Heat the mixture to 65°C for 4 hours. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Work-up and Isolation: After the reaction is complete, evaporate the toluene under reduced pressure.

  • Purification: Crystallize the resulting residue from isopropanol.

  • Yield: This process typically yields a beige-colored solid corresponding to the target enamine intermediate.[6]

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a suitable reactor, dissolve ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (75.4 mmol, 1 eq) and methyl 2-(2-chlorobenzylidene)acetoacetate (79.2 mmol, 1.05 eq) in ethanol (64 ml).

  • Reaction Conditions: Heat the reaction mixture under reflux for approximately 20 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Isolation and Purification: Upon completion, dilute the reaction mixture with additional ethanol (56 ml) and cool to induce crystallization.

  • Final Product: Filter the solid product, which is 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine (this compound).[11]

Protocol 3: Deprotection to Amlodipine

  • Reaction Setup: Charge a reactor with this compound (e.g., 70 kg) and a 40% aqueous solution of methylamine (420 L).[5]

  • Reaction Conditions: Stir the mixture at ambient temperature (e.g., 30°C) for approximately 25 hours. The methylamine acts as a nucleophile, cleaving the imide bonds of the phthalimido group.

  • Isolation: The resulting amlodipine base is typically insoluble in the reaction medium and precipitates out.

  • Purification: Filter the reaction mass and wash the filter cake thoroughly with water to remove the methylamine and the phthalimide by-product. The resulting crude amlodipine can be further purified or directly converted to a pharmaceutically acceptable salt, such as amlodipine besylate.[5][9]

Quantitative Data Summary

The efficiency of this synthetic route is demonstrated by the high yields achieved in key steps. The data below is compiled from representative examples in the literature.

StepStarting MaterialKey ReagentsSolvent(s)Typical YieldReference
Enamine Intermediate Formation Ethyl 4-[2-(phthalimido)ethoxy]acetoacetateAmmonium AcetateToluene77%[6]
This compound Synthesis (Hantzsch Condensation) Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonateMethyl 2-(2-chlorobenzylidene)acetoacetateEthanol70%[11]
Deprotection to Amlodipine This compoundMethylamine SolutionWaterHigh[5]

Conclusion

This compound is not merely an intermediate; it is a strategic component that enables a safe, efficient, and scalable synthesis of amlodipine. The use of the phthalimido group effectively addresses the challenge of protecting the reactive primary amine during the critical dihydropyridine ring formation. The resulting crystalline nature of this compound simplifies purification, ensuring that the final API meets stringent pharmaceutical quality standards. The described multi-step pathway, particularly the isolation of the stable enamine intermediate, represents a refined and optimized approach for the large-scale manufacturing of this vital cardiovascular drug.

References

  • Title: Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization. Source: Google Patents (EP1125924B1). URL: patents.google.
  • Title: Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use. Source: Google Patents (US6603006B2). URL: patents.google.
  • Title: How is Phthaloyl amlodipine synthesized?. Source: Guidechem. URL: www.guidechem.com/faq/how-is-phthaloyl-amlodipine-synthesized-88150-62-3.html
  • Title: INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. Source: Patent 1125924. URL: data.epo.org/publication-server/document?i=EP1125924B1.20051221&pn=EP1125924&ki=B1&cc=EP
  • Title: Process for the preparation of anti-ischemic and anti-hypertensive drug amlodipine besylate. Source: Google Patents (US20040044218A1). URL: patents.google.
  • Title: this compound (CAS No: 88150-62-3) API Intermediate Manufacturers. Source: apicule. URL: www.apicule.
  • Title: Process for preparing amlodipine. Source: Google Patents (US20070260065A1). URL: patents.google.
  • Title: Cas 88150-62-3,Phthaloyl amlodipine. Source: lookchem. URL: www.lookchem.com/Phthaloyl-amlodipine/
  • Title: A process for the synthesis of amlodipine besylate. Source: Google Patents (WO2008119759A1). URL: patents.google.
  • Title: Phthaloyl amlodipine 88150-62-3 wiki. Source: Guidechem. URL: www.guidechem.com/wiki/phthaloyl-amlodipine-88150-62-3.html
  • Title: Process for making amlodipine, derivatives thereof, and precursors therefor. Source: Google Patents (US20050137405A1). URL: patents.google.
  • Title: Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis. Source: Benchchem. URL: www.benchchem.com/blog/amlodipine-a-comprehensive-technical-guide-to-its-molecular-structure-and-synthesis/
  • Title: Process for making amlodipine, derivatives thereof, and precursors therefor. Source: Patexia. URL: www.patexia.
  • Title: this compound. Source: PubChem, National Institutes of Health. URL: pubchem.ncbi.nlm.nih.gov/compound/9871958
  • Title: Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Source: National Institutes of Health. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC10665985/
  • Title: Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Source: Shimadzu. URL: www.shimadzu.
  • Title: Phthalimides. Source: Organic Chemistry Portal. URL: www.organic-chemistry.org/protectivegroups/amino/phthalimides.htm
  • Title: Mechanism of the photochemical degradation of amlodipine. Source: PubMed, National Institutes of Health. URL: pubmed.ncbi.nlm.nih.gov/18068318/
  • Title: N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Source: National Institutes of Health. URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC3839958/
  • Title: Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and Anhydrides. Source: ResearchGate. URL: www.researchgate.
  • Title: Amlodipine. Source: PubChem, National Institutes of Health. URL: pubchem.ncbi.nlm.nih.gov/compound/Amlodipine

Sources

A Technical Guide to Phthalimidoamlodipine: A Protected Precursor in Amlodipine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2] Its synthesis, particularly on an industrial scale, necessitates a robust and high-purity pathway. A critical step in this process is the strategic use of a protecting group for the primary amine in the C-2 side chain to prevent unwanted side reactions during the core Hantzsch dihydropyridine ring formation. This guide provides an in-depth technical examination of phthalimidoamlodipine, a key intermediate where the amine is protected by a phthalimido group. We will explore the rationale for this protection strategy, detail the synthesis and purification of this compound, and describe the subsequent deprotection step to yield the final active pharmaceutical ingredient (API), amlodipine. This document is intended for researchers, chemists, and professionals in drug development and manufacturing.

The Strategic Imperative of Amine Protection in Amlodipine Synthesis

In multi-step organic synthesis, the presence of multiple reactive functional groups requires a strategy of selective protection and deprotection.[3][4][5] The goal is to temporarily mask a reactive site to allow a chemical transformation to occur at another site, after which the protecting group is removed to reveal the original functionality.[5]

The synthesis of the amlodipine core relies on the Hantzsch dihydropyridine synthesis, a multi-component reaction that builds the central heterocyclic ring.[1][6] The side chain at the C-2 position contains a primary amino group (-NH₂), which is nucleophilic. If left unprotected, this amine can interfere with the carbonyl groups of the reactants during the cyclization, leading to the formation of undesired by-products, thereby reducing the overall yield and complicating the purification of the final drug substance.

The phthalimido group serves as an excellent protecting group for primary amines for several reasons:

  • Robustness: It is stable under the conditions of the Hantzsch reaction.[7][8]

  • Prevention of Over-Alkylation: The nitrogen in the phthalimide is non-nucleophilic, preventing the side reactions that plague direct alkylation of amines.[9][10]

  • Well-Established Chemistry: Its introduction and removal are based on the principles of the Gabriel synthesis, a classic and reliable method for primary amine synthesis.[9][11][12][13]

  • Crystalline Intermediate: this compound is a stable, crystalline solid that is easily isolated and purified, which is highly advantageous for industrial production.[14]

Synthesis and Purification of this compound

The formation of this compound is achieved through a Hantzsch-type condensation reaction. The key starting materials are 4-[2-(Phthalimido)ethoxy]acetoacetate, 2-chlorobenzaldehyde, and methyl 3-aminocrotonate.[15][16]

G cluster_process Process cluster_product Product R1 4-[2-(Phthalimido)ethoxy] acetoacetate P1 Hantzsch Condensation (Solvent: Isopropanol, Reflux) R1->P1 R2 2-Chlorobenzaldehyde R2->P1 R3 Methyl 3-aminocrotonate R3->P1 P2 Solvent Distillation & Acetic Acid Treatment P1->P2 P3 Crystallization & Isolation P2->P3 Prod Crude this compound P3->Prod

Figure 1: Synthetic workflow for crude this compound.
Experimental Protocol: Synthesis

The following protocol is a representative example based on established patent literature.[15][17]

  • Reaction Setup: To a suspension of 4-[2-(phthalimido)ethoxy]acetoacetate in isopropanol, add 2-chlorobenzaldehyde and methyl 3-aminocrotonate.

  • Condensation: Heat the reaction mixture to reflux temperature (approx. 80-83°C) and maintain for 12-24 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, distill off the isopropanol under vacuum at a temperature below 75°C.

  • Crystallization: Add acetic acid to the resulting residue and stir at room temperature for 16-24 hours. This facilitates the crystallization of the crude this compound.

  • Isolation: Filter the precipitated solid, wash the filter cake with acetic acid followed by n-hexane, and dry to yield crude this compound.

Rationale and Protocol for Purification

The purity of the intermediate directly impacts the quality of the final amlodipine API.[14] The purification step is designed to remove unreacted starting materials and side products from the Hantzsch reaction.[18][19] A common and effective method is recrystallization from a binary solvent system.[15]

Experimental Protocol: Purification [15]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methylene chloride (MDC), at 30-35°C.

  • Filtration: Filter the solution to remove any insoluble matter.

  • Precipitation: Slowly add an anti-solvent, such as n-hexane, to the filtrate over several hours in a stepwise manner while maintaining the temperature.

  • Crystallization: Stir the mixture for an additional period (e.g., 2 hours) at a slightly lower temperature (20-25°C) to ensure complete precipitation.

  • Isolation and Drying: Filter the purified product, wash the cake with n-hexane, and dry under vacuum at 60-65°C until a constant weight is achieved.

ParameterBefore PurificationAfter Purification
Physical Appearance Off-white to yellowish solidWhite crystalline solid
Purity (HPLC) ~85-95%>99%
Typical Yield ~75% (crude)~87% (purification step)[15]

Table 1: Typical data for this compound before and after purification.

Deprotection: The Final Step to Amlodipine

The cleavage of the phthalimido group to unmask the primary amine is the final key transformation. While the classic Gabriel deprotection uses hydrazine (the Ing-Manske procedure), industrial syntheses of amlodipine often employ aminolysis with an alkylamine, such as methylamine, which can offer milder conditions and a different impurity profile.[12][15][20][21]

The mechanism involves the nucleophilic attack of methylamine on one of the carbonyl carbons of the phthalimide ring. This is followed by a ring-opening and subsequent intramolecular cyclization to form N-methylphthalimide and release the desired primary amine of amlodipine.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Pure this compound P1 Aminolysis Reaction (28-32°C, ~17 hours) R1->P1 R2 Ethanolic Methylamine R2->P1 P2 Quench in Hot Water (50-55°C) P1->P2 P3 Precipitation & Cooling P2->P3 Prod1 Amlodipine Base (Solid) P3->Prod1 Prod2 N-Methylphthalimide (in solution) P3->Prod2

Figure 2: Deprotection workflow to yield amlodipine base.
Experimental Protocol: Deprotection

This protocol is adapted from a patented industrial process.[15]

  • Reaction Setup: Suspend the purified this compound in ethanolic methylamine.

  • Aminolysis: Maintain the suspension at ambient temperature (e.g., 28-32°C) for approximately 17-20 hours with stirring.

  • Precipitation: Slowly pour the reaction mass into hot water (50-55°C) over a period of about 45 minutes. Amlodipine base is insoluble in water and will precipitate.

  • Isolation: Stir the aqueous suspension for an hour, then cool it slowly to 20-25°C. Filter the precipitated solid.

  • Washing and Drying: Wash the wet cake thoroughly with water to remove any residual reagents and by-products. Dry the product at 55-60°C until a constant weight is achieved to yield pure amlodipine base.

Analytical Characterization and Validation

Rigorous analytical testing is essential to confirm the identity and purity of both the this compound intermediate and the final amlodipine API, ensuring they meet regulatory standards.[18][22]

G cluster_analytics Analytical Validation Start This compound Precursor Process Deprotection Reaction Start->Process API Amlodipine API (Bulk) Process->API HPLC Purity & Impurity Profile (HPLC) API->HPLC NMR Structural Confirmation (¹H-NMR, ¹³C-NMR) API->NMR MS Molecular Weight (Mass Spec) API->MS IR Functional Groups (FTIR) API->IR

Figure 3: Overall workflow from precursor to validated API.
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of amlodipine and quantifying any related substances or impurities.[2][23] A typical reverse-phase HPLC method can effectively separate amlodipine from its precursors and potential degradation products.[18][24]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to unequivocally confirm the chemical structure of the synthesized molecules.

    • Infrared (IR) Spectroscopy: This method confirms the presence of key functional groups and the disappearance of the phthalimido carbonyl peaks after deprotection.

    • UV-Visible Spectroscopy: Used for quantitative analysis, amlodipine exhibits a characteristic λmax around 239 nm.[25]

ParameterTypical ValueSource
Technique HPLC-UV[2][26]
Linearity Range 1-40 µg/mL[26]
Limit of Detection (LOD) 0.03 µg/mL[26]
Limit of Quantification (LOQ) 0.089 µg/mL[26]
Accuracy (% Recovery) 99.50 - 99.91%[24]

Table 2: Representative validation parameters for HPLC analysis of amlodipine.

Conclusion

The use of this compound as a protected precursor represents a highly effective and industrially viable strategy for the synthesis of amlodipine. The phthalimido group provides robust protection for the primary amine during the critical Hantzsch ring-forming reaction, preventing side reactions and leading to a cleaner crude product. The crystalline nature of this compound facilitates its purification to the high standards required for pharmaceutical intermediates. Finally, a straightforward deprotection step, typically via aminolysis, efficiently yields the final amlodipine API. This pathway underscores the critical role of protecting group chemistry in modern drug manufacturing, enabling the efficient, scalable, and high-purity production of life-saving medicines.

References

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  • Putri, E. N., Mustika, M., & Asra, R. (2022). Review: The Discovery and Development of Amlodipine Drug. Asian Journal of Pharmaceutical Research and Development, 10(3), 52-57.
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A Technical Guide to Phthalimidoamlodipine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimidoamlodipine, recognized in pharmacopeial standards as a key intermediate and potential impurity in the synthesis of Amlodipine, warrants a thorough scientific examination.[1][2] Amlodipine is a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension and angina.[3][4] The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of Amlodipine.

Chemical Structure and Nomenclature

This compound is a derivative of Amlodipine where the primary amino group of the 2-(2-aminoethoxy)methyl side chain is protected by a phthalimido group.[6] This structural modification is often intentionally employed during the synthesis of Amlodipine to prevent side reactions involving the reactive amino group.[7]

IUPAC Name: 3-ethyl 5-methyl 4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

Synonyms: Amlodipine impurity A, Phthaloyl Amlodipine[1][2]

CAS Number: 88150-62-3[1][2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for developing appropriate analytical methods and for assessing its potential impact as an impurity.

PropertyValueSource
Molecular Formula C28H27ClN2O7[1][2]
Molecular Weight 538.98 g/mol [1]
Appearance Pale Yellow to Light Yellow Solid[8]
Melting Point 140-145°C[8][9]
Solubility Slightly soluble in DMSO and Methanol (with heating and sonication)[8][9]
pKa (Predicted) 2.06 ± 0.70[8]
LogP (Predicted) 4.6[2][10]

Synthesis and Formation

This compound is primarily encountered as a key intermediate in several synthetic routes to Amlodipine.[6][7] Its formation involves the use of a phthalimido-protected aminoethoxy side chain, which is later deprotected to yield the final Amlodipine molecule. The use of the phthalimido group as a protecting group offers advantages in terms of stability and ease of handling compared to other protecting groups like azido, which can be explosive.[6]

The synthesis generally involves the Hantzsch pyridine synthesis or a variation thereof. One common pathway involves the condensation of three key fragments:

  • An o-chlorobenzaldehyde derivative.

  • An aminocrotonate derivative.

  • An acetoacetate derivative carrying the phthalimido-protected side chain.

The reaction conditions, such as solvent, temperature, and catalysts, can influence the yield and purity of the resulting this compound.[11] It is also important to control the formation of other related impurities during this process.[6]

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A o-Chlorobenzaldehyde D Hantzsch-type Condensation A->D B Methyl 3-aminocrotonate B->D C Ethyl 4-(2-phthalimidoethoxy)acetoacetate C->D E This compound D->E F Reaction with Methylamine E->F G Amlodipine F->G

Caption: Generalized synthetic workflow for Amlodipine via this compound.

Pharmacological Properties and Toxicological Considerations

As this compound is primarily an intermediate and a potential impurity, its pharmacological activity has not been extensively studied. It is generally assumed to be inactive as a calcium channel blocker due to the bulky phthalimido group preventing the necessary interactions with the receptor. However, the toxicological profile of any impurity is a critical consideration in drug development. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and characterization of impurities above certain thresholds.[3] While there is limited specific toxicological data on this compound, the general principle is to minimize its presence in the final drug product to ensure patient safety.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound are essential for ensuring the quality and purity of Amlodipine. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[12][13]

High-Performance Liquid Chromatography (HPLC)

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Amlodipine and its impurities, including this compound, would involve the following:

  • Column: A C18 column is commonly used for the separation.[14][15]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[13][15] Gradient elution may be necessary to achieve adequate separation of all impurities.

  • Detection: UV detection is the most common method, with the wavelength set at a point where both Amlodipine and this compound have significant absorbance (e.g., around 237-240 nm).[14][15]

  • Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.[16]

Experimental Protocol: RP-HPLC Method for this compound
  • Preparation of Standard Solution:

    • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a stock solution of a known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the impurity in the sample.

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve the Amlodipine drug substance or a crushed tablet formulation in the diluent to a known concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown impurities and for highly sensitive detection, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an invaluable tool.[17][18] LC-MS/MS can provide information about the molecular weight and fragmentation pattern of this compound, confirming its identity.[17][18] This technique is particularly useful in forced degradation studies to identify and characterize degradation products.[3][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural confirmation of this compound.[20] Both 1H and 13C NMR spectra can provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure elucidation.[21]

Conclusion

This compound is a critical molecule in the context of Amlodipine synthesis and quality control. A thorough understanding of its chemical structure, properties, and analytical behavior is paramount for pharmaceutical scientists and researchers. The implementation of robust and validated analytical methods, such as HPLC and LC-MS, is essential to ensure that the levels of this and other impurities in the final Amlodipine drug product are within the stringent limits set by regulatory authorities, thereby guaranteeing the safety and efficacy of this important medication.

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Phthalimidoamlodipine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Phthalimidoamlodipine: Synthesis, Characterization, and Role as a Key Intermediate

Introduction

This compound, a critical intermediate in the synthesis of the widely prescribed antihypertensive drug Amlodipine, represents a focal point for process chemists and drug development professionals.[1] Its synthesis and purification are pivotal steps that dictate the purity and yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, from its fundamental properties to detailed synthetic protocols and analytical characterization. Understanding the nuances of this intermediate is essential for optimizing Amlodipine production and ensuring the final product's quality and safety.[1][2] this compound is also recognized as a significant impurity in Amlodipine, making its characterization and control a key regulatory and quality concern.[3][4][5]

Core Properties and Identifiers

A clear understanding of the physicochemical properties of this compound is the foundation for its synthesis and analysis. The following table summarizes its key identifiers and properties.

PropertyValueSource(s)
CAS Number 88150-62-3[3][6][7]
Molecular Formula C28H27ClN2O7[3][6][7]
Molecular Weight 538.98 g/mol [3][7]
IUPAC Name 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[6]
Synonyms Phthaloyl amlodipine, Amlodipine impurity A, Amlodipine EP Impurity A[3][5][7][8]
Appearance White to off-white crystalline powder[9]
Solubility Limited solubility in water; soluble in polar organic solvents like DMSO and ethanol[7][9]
Melting Point 140-145°C[7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[10] The phthalimido group serves as a protecting group for the primary amine of the ethanolamine side chain of Amlodipine, preventing side reactions during the Hantzsch pyridine synthesis.[1] This protection strategy is advantageous as the phthalimido-protected intermediate is a stable, crystalline solid that is easily purified.[1]

Synthetic Workflow

The general synthetic route involves the condensation of three key components. The following diagram illustrates a common pathway for the synthesis of this compound.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Formation cluster_3 Purification cluster_4 Final Product A 2-Chlorobenzaldehyde R Hantzsch Dihydropyridine Synthesis (Condensation Reaction) A->R B Methyl 3-aminocrotonate B->R C 4-[2-(Phthalimido)ethoxy]acetoacetate C->R P Crude this compound R->P PU Crystallization/Purification (e.g., with Acetic Acid or Ethyl Acetate) P->PU FP Pure this compound PU->FP

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a synthesis adapted from publicly available patent literature, providing a step-by-step guide for laboratory-scale preparation.[11]

Materials:

  • 4-[2-(Phthalimido)ethoxy]acetoacetate

  • 2-Chlorobenzaldehyde

  • Methyl 3-aminocrotonate

  • Isopropanol

  • Acetic acid

  • n-Hexane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 4-[2-(Phthalimido)ethoxy]acetoacetate (1 equivalent) in isopropanol.

  • Addition of Reagents: Add 2-chlorobenzaldehyde (molar equivalent) and methyl 3-aminocrotonate (1.5-3.0 molar equivalents) to the suspension. The use of excess methyl 3-aminocrotonate helps to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-83°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: After the reaction is complete, distill off the isopropanol under vacuum.

  • Initial Purification: Wash the residue with n-hexane to remove non-polar impurities and low-boiling volatiles.

  • Crystallization: Add acetic acid to the residue and stir at room temperature for 16-24 hours. This step facilitates the crystallization of the crude this compound.

  • Isolation and Drying: Isolate the crystalline product by filtration, wash with a small amount of cold acetic acid, and dry under vacuum to obtain pure this compound.

Conversion to Amlodipine: The Deprotection Step

This compound serves as a stable precursor that is readily converted to Amlodipine through a deprotection step.[1] This process involves the removal of the phthalimido group to liberate the primary amine.

Deprotection Workflow

The deprotection is typically achieved by aminolysis, most commonly with methylamine or hydrazine.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Formation cluster_3 Purification cluster_4 Final Product A This compound R Deprotection (e.g., with Ethanolic Methylamine) A->R P Amlodipine Base + Phthalimide Byproduct R->P PU Precipitation and Isolation (e.g., Quenching in hot water) P->PU FP Pure Amlodipine Base PU->FP

Caption: Conversion of this compound to Amlodipine.

Experimental Protocol: Deprotection of this compound

This protocol outlines the conversion of this compound to Amlodipine base.[11]

Materials:

  • Pure this compound

  • Ethanolic methylamine

  • Water

Procedure:

  • Reaction Setup: Suspend pure this compound in ethanolic methylamine.

  • Reaction: Stir the suspension at room temperature (e.g., 28-32°C) for approximately 17 hours.

  • Precipitation: Slowly pour the reaction mixture into hot water (50-55°C) and stir for about an hour. This step precipitates the Amlodipine base while the more soluble phthalimide byproduct remains in the aqueous ethanolic solution.

  • Cooling and Isolation: Gradually cool the mixture to room temperature (20-25°C) and continue stirring for another hour to ensure complete precipitation.

  • Filtration and Washing: Filter the precipitated solid and wash the wet cake thoroughly with water to remove any remaining impurities.

  • Drying: Dry the product at 55-60°C until a constant weight is achieved to yield pure Amlodipine base.

Analytical Characterization and Impurity Profiling

The purity of this compound is crucial for the quality of the final Amlodipine API.[2] Various analytical techniques are employed to assess its purity and identify any related impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.[12]

Potential Impurities

Several impurities can arise during the synthesis of this compound. It is essential to monitor and control these impurities to meet regulatory requirements.

Impurity NamePotential Source
Unreacted Starting MaterialsIncomplete reaction
4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl esterSide reaction
Amlodipine Di-Phthalimide ImpurityDimerization or side reactions
Deschloro Phthalimido AmlodipineImpurity in the 2-chlorobenzaldehyde starting material

Mechanism of Action of Amlodipine

To appreciate the significance of synthesizing a pure precursor like this compound, it is important to understand the mechanism of action of the final drug, Amlodipine. Amlodipine is a dihydropyridine calcium channel blocker.[9][13] It exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[13] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[13]

Amlodipine Amlodipine LType L-Type Calcium Channel (in Vascular Smooth Muscle) Amlodipine->LType Blocks Ca_Influx Calcium Ion Influx LType->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Prevents BP Lowered Blood Pressure Vasodilation->BP Results in

Sources

The Strategic Emergence of Phthalimidoamlodipine: A Technical Guide to a Key Intermediate in Amlodipine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the discovery and history of Phthalimidoamlodipine, a pivotal intermediate in the manufacturing of Amlodipine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the scientific rationale behind its use, detailing the synthetic pathways and the critical role it plays in achieving high purity and yield of the final active pharmaceutical ingredient (API).

Introduction: The Challenge of Synthesizing Amlodipine

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1] Its synthesis, while based on the classical Hantzsch dihydropyridine synthesis, presents significant challenges in achieving high purity and yield, primarily due to the reactive nature of the intermediates and the potential for side-product formation.[2][3] Early synthetic routes often resulted in difficult-to-separate impurities, necessitating laborious purification techniques that were not amenable to large-scale industrial production.[4][5] This created a pressing need for a more robust and efficient synthetic strategy.

The core of the Amlodipine structure is assembled via the Hantzsch reaction, a one-pot condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester, and a nitrogen donor.[6][7] The complexity of the Amlodipine molecule, particularly the aminoethoxy side chain, required a protecting group strategy to prevent unwanted side reactions and improve the overall efficiency of the synthesis.

The Advent of this compound: A Strategic Intermediate

The introduction of this compound as a protected intermediate marked a significant advancement in the synthesis of Amlodipine. The phthalimido group serves as an effective protecting group for the primary amine on the ethoxy side chain, offering stability during the Hantzsch reaction and facilitating purification of the intermediate.[8][9] This strategy allows for the isolation of a stable, crystalline solid, this compound, which can be purified to a high degree before the final deprotection step to yield Amlodipine.[7][10] The use of this compound has been shown to significantly reduce the formation of impurities, leading to a cleaner final product and a more efficient manufacturing process.[11]

Historical Perspective and Discovery

The use of this compound as an intermediate in the synthesis of Amlodipine was first detailed in the mid-1980s. A key publication in the Journal of Medicinal Chemistry in 1986 described two synthetic routes to Amlodipine, highlighting the use of a phthalimido-protected precursor.[7] This seminal work laid the groundwork for subsequent process development and optimization, with numerous patents further refining the synthesis and purification of this compound.[4][6][8] These developments underscore the importance of this intermediate in the commercial production of Amlodipine.

Synthesis of this compound: A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-step process that begins with the preparation of a key precursor, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate. This intermediate is then reacted with a benzylidene derivative to form the dihydropyridine ring of this compound.

Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate

This crucial intermediate is prepared by reacting ethyl 4-[2-(phthalimido)ethoxy]acetoacetate with ammonium acetate.[5][]

Experimental Protocol:

  • To a solution of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (100 mmol) in toluene (200 mL), add ammonium acetate (105 mmol).

  • Heat the reaction mixture to 65 °C for 4 hours, removing the water formed during the reaction using a Dean-Stark apparatus.

  • After the reaction is complete, evaporate the toluene under reduced pressure.

  • Crystallize the resulting residue from isopropanol to yield ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate as a beige solid.[13]

Typical Yield: 77%[13] Melting Point: 90-92 °C[13]

Reaction Scheme: Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate

G cluster_0 Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate Acetoacetate Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate reaction_center_1 Acetoacetate->reaction_center_1 AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->reaction_center_1 Crotonate Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate Water Water reaction_center_1->Crotonate Toluene, 65 °C reaction_center_1->Water

Caption: Synthesis of the key crotonate intermediate.

Hantzsch Condensation to this compound

The purified ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate is then condensed with methyl 2-(2-chlorobenzylidene)acetoacetate to form this compound.[5][13]

Experimental Protocol:

  • A mixture of ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (75.4 mmol) and methyl 2-(2-chlorobenzylidene)acetoacetate (79.2 mmol) in ethanol (64 mL) is heated under reflux for 20 hours.

  • Dilute the reaction mixture with ethanol (56 mL) and cool to induce crystallization.

  • Filter the solid product and wash with cold ethanol to obtain this compound.[13]

Typical Yield: 70%[13] Melting Point: 150-151 °C[13]

Reaction Scheme: Hantzsch Synthesis of this compound

G cluster_1 Hantzsch Dihydropyridine Synthesis Crotonate Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate reaction_center_2 Crotonate->reaction_center_2 Benzylidene Methyl 2-(2-chlorobenzylidene)acetoacetate Benzylidene->reaction_center_2 This compound This compound reaction_center_2->this compound Ethanol, Reflux

Caption: The core Hantzsch condensation reaction.

Characterization and Quality Control

The purity and identity of this compound are critical for the successful synthesis of high-purity Amlodipine. The following data provides a summary of its key characteristics.

PropertyValueReference
Molecular Formula C₂₈H₂₇ClN₂O₇[2]
Molecular Weight 538.98 g/mol [2]
CAS Number 88150-62-3[2]
Appearance White to off-white crystalline powder[14]
Melting Point 150-151 °C[13]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy (KBr): 3370, 1712, 1489, 1422, 1392, 1287, 1201, 1122, 1102, 1024 cm⁻¹[13]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹³C NMR spectrum is available in the PubChem database, which can be used for structural confirmation.[2]

  • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for structural analysis and impurity profiling.[13][15] The protonated molecule [M+H]⁺ is observed at m/z 539.[15]

The Role of this compound in Impurity Control

The use of this compound as a stable, isolable intermediate is instrumental in minimizing the formation of several process-related impurities that can arise during the Hantzsch synthesis.[10] By purifying this compound before the final deprotection step, impurities that have similar functionalities to Amlodipine can be effectively removed. This is a significant advantage over earlier synthetic routes where impurities were carried through to the final API, making purification challenging and costly.[4][5] The robust nature of the phthalimido protecting group ensures it remains intact during the dihydropyridine ring formation and subsequent purification, preventing the primary amine from participating in unwanted side reactions.[8]

Deprotection to Amlodipine: The Final Step

The final step in the synthesis of Amlodipine is the deprotection of the phthalimido group. This is typically achieved by reacting this compound with methylamine.[][16]

Experimental Protocol:

  • Suspend this compound in a 40% aqueous solution of methylamine.

  • Stir the suspension at room temperature (25 °C) for 24 hours.

  • The deprotection reaction proceeds via nucleophilic attack of methylamine on the carbonyl carbons of the phthalimide group, leading to the formation of Amlodipine and a water-soluble phthalimide by-product.

  • The solid Amlodipine can be isolated by filtration and washed with water to remove the by-product and excess methylamine.[10]

Typical Yield: 92-95%[16]

Reaction Scheme: Deprotection of this compound

G cluster_2 Deprotection to Amlodipine This compound This compound reaction_center_3 This compound->reaction_center_3 Methylamine Methylamine (aq) Methylamine->reaction_center_3 Amlodipine Amlodipine Byproduct Phthalimide By-product reaction_center_3->Amlodipine Room Temperature reaction_center_3->Byproduct

Caption: The final deprotection step to yield Amlodipine.

Conclusion

The introduction of this compound as a key intermediate represents a cornerstone in the efficient and large-scale synthesis of Amlodipine. Its discovery and subsequent process optimization have enabled the production of a high-purity API by providing a stable, crystalline intermediate that can be rigorously purified. This technical guide has provided a comprehensive overview of the history, synthesis, and critical role of this compound, offering valuable insights for professionals in the field of pharmaceutical development and manufacturing. The strategic use of this intermediate exemplifies the importance of process chemistry in delivering safe and effective medicines.

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  • This compound | C28H27ClN2O7 | CID 9871958 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9871958
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  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. URL: https://www.researchgate.
  • 1 H-and 13 C-NMR chemical shifts for compound 7. - ResearchGate. URL: https://www.researchgate.net/figure/H-and-13-C-NMR-chemical-shifts-for-compound-7_tbl3_235946115
  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. URL: https://www.shimadzu.
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Literature review on the synthesis of amlodipine via Phthalimidoamlodipine.

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of a key synthetic route to amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1] We will delve into the synthesis of amlodipine with a specific focus on the pivotal intermediate, phthalimidoamlodipine. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Significance of Amlodipine and its Synthesis

Amlodipine's therapeutic success has driven the development of numerous synthetic strategies aimed at achieving high purity, yield, and cost-effectiveness. Among these, the pathway proceeding through the phthalimido-protected precursor, this compound, offers several advantages. The phthalimido group serves as an effective protecting group for the primary amine in the ethanolamine side chain of amlodipine, preventing unwanted side reactions during the core dihydropyridine ring formation.[2][3] This intermediate is a stable, crystalline solid that can be readily purified, which is a crucial factor for ensuring the final active pharmaceutical ingredient (API) meets stringent purity requirements.[2][4][5][6]

The general synthetic approach involves the Hantzsch pyridine synthesis, a classic multicomponent reaction that efficiently constructs the dihydropyridine core of amlodipine.[7][8] The subsequent deprotection of the phthalimido group to unveil the primary amine is a straightforward and high-yielding step.

The this compound Route: A Strategic Overview

The synthesis of amlodipine via this compound can be conceptually divided into two primary stages:

  • Formation of this compound: This involves the construction of the dihydropyridine ring with the phthalimido-protected side chain.

  • Deprotection to Amlodipine: The removal of the phthaloyl group to yield the final amlodipine molecule.

This strategic use of a protecting group allows for greater control over the reaction and facilitates the purification of the key intermediate, ultimately leading to a higher quality final product.

G cluster_0 Stage 1: Formation of this compound cluster_1 Stage 2: Deprotection Reactants 2-Chlorobenzaldehyde + Methyl 3-aminocrotonate + Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate This compound This compound Reactants->this compound Hantzsch Reaction Phthalimidoamlodipine_deprotection This compound Amlodipine Amlodipine Phthalimidoamlodipine_deprotection->Amlodipine Deprotection (e.g., Methylamine)

Caption: Overall workflow for the synthesis of amlodipine via this compound.

Experimental Protocols and Mechanistic Insights

Synthesis of this compound

The formation of this compound is typically achieved through a modified Hantzsch pyridine synthesis. This one-pot reaction brings together three key components: an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl 4-[2-(phthalimido)ethoxy]acetoacetate), and an enamine (methyl 3-aminocrotonate).[9]

Protocol: Synthesis of this compound [9]

  • Reaction Setup: To a suspension of ethyl 4-[2-(phthalimido)ethoxy]acetoacetate in a suitable solvent such as isopropanol, add 2-chlorobenzaldehyde and methyl 3-aminocrotonate.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-83°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Crystallization: After completion, the solvent is distilled off under vacuum. The resulting residue is treated with acetic acid at room temperature for 16-24 hours to induce crystallization of the crude this compound.

  • Isolation and Washing: The crystallized product is filtered and washed sequentially with acetic acid and n-hexane.

  • Recrystallization: The crude product is further purified by recrystallization from a solvent mixture, for instance, by dissolving in methanol, followed by filtration and drying.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a common choice due to its appropriate boiling point for the reaction and its ability to dissolve the reactants.

  • Catalyst: While not explicitly stated in all protocols, the Hantzsch reaction is often catalyzed by a mild acid, which can be generated in situ or added. In some procedures, acetic acid and piperidine are used.[10]

  • Crystallization: The use of acetic acid for crystallization is a critical step that aids in the removal of impurities and the isolation of a solid product.

Alternative Intermediate: Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate

An alternative approach involves the pre-formation and isolation of the enamine component, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.[4][5][6] This intermediate is synthesized by reacting ethyl 4-[2-(phthalimido)ethoxy]acetoacetate with ammonium acetate.[4][5][6] The isolated solid intermediate is then reacted with methyl 2-(2-chlorobenzylidene)acetoacetate to yield this compound.[4][5] This two-step process can offer better control over the reaction and potentially lead to a purer final product.

G Start Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate Intermediate Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate Start->Intermediate Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate Product This compound Intermediate->Product Reaction Benzylidene Methyl 2-(2-chlorobenzylidene)acetoacetate Benzylidene->Product

Caption: Synthesis of this compound via the ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate intermediate.

Purification of this compound

The purity of this compound is paramount for the successful synthesis of high-purity amlodipine. A common purification method involves recrystallization from a mixture of a good solvent and an anti-solvent.

Protocol: Purification of this compound [9]

  • Dissolution: Dissolve the crude this compound in a suitable solvent like dichloromethane (MDC) at a slightly elevated temperature (30-35°C).

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add an anti-solvent, such as n-hexane, to the filtrate over a period of time while maintaining the temperature.

  • Crystallization and Isolation: Allow the product to crystallize, then cool the mixture (20-25°C). Filter the precipitated solid, wash with the anti-solvent (n-hexane), and dry under vacuum at an elevated temperature (60-65°C).

Data Summary: this compound Synthesis and Purification

StepReagents/SolventsKey ParametersTypical YieldReference
Synthesis 2-chlorobenzaldehyde, methyl 3-aminocrotonate, 4-[2-(phthalimido)ethoxy]acetoacetate, isopropanol, acetic acidReflux (70-83°C), 12-24h~32% (crude)[9]
Purification Dichloromethane, n-hexane20-35°C~87%[9]
Alternative Synthesis Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate, methyl 2-(2-chlorobenzylidene)acetoacetate, ethanolReflux, 20h~70%[4][11]
Conversion of this compound to Amlodipine

The final step in this synthetic route is the deprotection of the phthalimido group to yield the primary amine of amlodipine. This is typically achieved by aminolysis with a primary amine, most commonly methylamine.

Protocol: Synthesis of Amlodipine from this compound [9]

  • Reaction Setup: Suspend the purified this compound in an ethanolic solution of methylamine.

  • Reaction Conditions: Stir the suspension at room temperature (28-32°C) for an extended period (e.g., 17 hours).

  • Work-up: After the reaction is complete, the solvent and excess methylamine are removed under vacuum. The residue is then subjected to further purification steps, which may include extraction and crystallization, to isolate pure amlodipine.

Mechanistic Rationale:

The deprotection reaction proceeds via nucleophilic attack of methylamine on the carbonyl carbons of the phthalimide ring. This leads to the opening of the ring and the formation of a more soluble N-methylphthalamide byproduct, which can be easily separated from the desired amlodipine product.

Conclusion

The synthesis of amlodipine via the this compound intermediate represents a robust and industrially viable method. The key advantages of this route lie in the stability and crystallinity of the protected intermediate, which allows for effective purification and ultimately leads to a high-quality final API. The experimental protocols detailed in this guide, supported by mechanistic insights, provide a solid foundation for researchers and drug development professionals working on the synthesis of this important cardiovascular drug. The flexibility of the Hantzsch reaction and the efficiency of the deprotection step make this a continued area of interest for process optimization and development.

References

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A Technical Guide to the Formation of Phthalimidoamlodipine in Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1][2] Its industrial synthesis predominantly relies on the robust and convergent Hantzsch pyridine synthesis, a multicomponent reaction celebrated for its efficiency in constructing the core dihydropyridine ring.[3][4] A critical aspect of modern amlodipine synthesis involves the strategic use of a phthalimide protecting group, leading to the formation of the key intermediate, phthalimidoamlodipine. This intermediate is also recognized as a principal process-related impurity (Amlodipine Impurity A) if not properly controlled or removed.[5][6] This in-depth technical guide provides a comprehensive examination of the mechanistic pathways leading to the formation of this compound, its intentional synthesis as a protected precursor, and its emergence as a critical impurity. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the analytical considerations for its monitoring and control, offering valuable insights for researchers, scientists, and drug development professionals in the pharmaceutical industry.

The Strategic Role of the Phthalimide Protecting Group in Amlodipine Synthesis

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[3][7] The classical approach, however, presents challenges when synthesizing asymmetric dihydropyridines like amlodipine, which features distinct ester groups and a functionalized side chain.

The primary amino group on the 2-(aminoethoxy)methyl side chain of amlodipine is highly nucleophilic. If left unprotected during the Hantzsch cyclization, it would compete with the desired ammonia source, leading to a complex mixture of unwanted side products and significantly reducing the yield of the target molecule.

To circumvent this, process chemists employ a protection strategy. The phthalimide group serves as an excellent protecting group for the primary amine for several key reasons:

  • Robustness: It is stable to the slightly acidic or neutral conditions of the Hantzsch reaction.

  • Steric Hindrance: It effectively prevents the amine from participating in unwanted nucleophilic additions.

  • Clean Deprotection: It can be removed efficiently in a subsequent step under conditions that do not compromise the integrity of the dihydropyridine core. Common deprotection reagents include methylamine or hydrazine hydrate.[5][8]

Therefore, the intentional synthesis of this compound is not a side reaction but a crucial, strategic step in a well-designed, high-yield manufacturing process for amlodipine.[1][9]

Mechanistic Pathways to this compound Formation

The formation of the this compound ring occurs via the classic Hantzsch mechanism, which is believed to proceed through the formation of two key intermediates: an enamine and a Knoevenagel condensation product.

The three core components in this specific synthesis are:

  • 2-Chlorobenzaldehyde (an aldehyde)

  • Methyl 3-aminocrotonate (an enamine, derived from methyl acetoacetate and ammonia)

  • Ethyl 4-(2-phthalimidoethoxy)acetoacetate (a β-ketoester with the protected side chain)

Formation of Key Intermediates

The reaction is initiated by the separate or in-situ formation of two key reactive species.

  • Intermediate A (Knoevenagel Product): 2-Chlorobenzaldehyde undergoes a Knoevenagel condensation with the active methylene group of ethyl 4-(2-phthalimidoethoxy)acetoacetate. This acid- or base-catalyzed reaction eliminates a molecule of water to form an electron-deficient alkene.

  • Intermediate B (Enamine): Methyl 3-aminocrotonate is a stable enamine that serves as the second β-dicarbonyl equivalent and the nitrogen donor for the dihydropyridine ring.

The Hantzsch Cyclization Cascade

The core of the synthesis is the elegant convergence of these intermediates.

  • Michael Addition: The enamine (Intermediate B) acts as a soft nucleophile and undergoes a Michael addition to the activated double bond of the Knoevenagel product (Intermediate A). This is the primary bond-forming step that brings all three components together into a single acyclic intermediate.

  • Cyclization and Dehydration: The amino group of the former enamine then attacks the carbonyl group of the acetoacetate moiety. The subsequent elimination of a water molecule results in the formation of the final 1,4-dihydropyridine ring system, yielding this compound.

The overall mechanistic flow is visualized in the diagram below.

Hantzsch_Mechanism R1 2-Chlorobenzaldehyde I1 Intermediate A (Knoevenagel Product) R1->I1 R2 Ethyl 4-(2-phthalimidoethoxy)acetoacetate R2->I1 + H₂O R3 Methyl 3-aminocrotonate I2 Intermediate C (Michael Adduct) R3->I2 I1->I2 Michael Addition I3 Intermediate D (Cyclized Adduct) I2->I3 Intramolecular Cyclization P This compound I3->P - H₂O (Dehydration)

Caption: Mechanistic pathway for this compound formation.

This compound as a Process Impurity

While its formation is intentional in many synthetic routes, this compound is classified as a critical process-related impurity in the final Amlodipine drug substance.[6] Its presence can arise from two primary sources:

  • Incomplete Deprotection: The most common source is the incomplete removal of the phthalimide group during the hydrolysis step. If the reaction with methylamine or hydrazine hydrate does not go to completion, residual this compound will carry through to the final product.

  • Secondary Formation from Leached Phthalates: A less obvious but documented source of this impurity involves the reaction of the final amlodipine product with phthalate plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP), that can leach from plastic tubing or storage containers used in the manufacturing process.[10][11] The primary amine of amlodipine can react with the leached phthalate ester, especially under prolonged storage or elevated temperatures, to form the this compound impurity. This underscores the importance of controlling not only the chemical reactions but also the entire manufacturing environment, including all contact materials.

Control of this impurity is critical and is mandated by regulatory bodies. Pharmaceutical monographs specify strict limits for Amlodipine Impurity A.[12]

Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation based on established methodologies described in the patent literature.[8][9] It is intended for informational purposes and should be adapted and optimized by qualified laboratory personnel.

Step 1: Preparation of Ethyl 4-(2-phthalimidoethoxy)acetoacetate
  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with a suspension of sodium hydride (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The suspension is cooled to -15°C to -10°C.

  • Substrate Addition: A solution of N-(2-hydroxyethyl)phthalimide (1.0 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below -10°C. The mixture is stirred for 30 minutes.

  • Coupling Reaction: A solution of ethyl 4-chloroacetoacetate (1.05 eq) in anhydrous THF is then added dropwise at the same temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.

Step 2: Hantzsch Ring Closure to form this compound
  • Reaction Setup: A flask is charged with ethyl 4-(2-phthalimidoethoxy)acetoacetate (1.0 eq), 2-chlorobenzaldehyde (1.0 eq), methyl 3-aminocrotonate (1.1 eq), and a suitable solvent such as isopropanol or methanol.

  • Acid Catalyst: A catalytic amount of glacial acetic acid (approx. 0.1 eq) is added.

  • Reaction Conditions: The mixture is heated to reflux (typically 60-85°C, depending on the solvent) and stirred for 12-24 hours. The progress of the reaction is monitored by HPLC or TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold solvent (e.g., methanol), and dried under vacuum. The resulting solid is crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., toluene/glacial acetic acid) to achieve high purity.[13]

Data Summary and Analytical Considerations

Effective process control requires robust analytical methods to monitor the formation of this compound and ensure its removal.

ParameterDescriptionTypical Value/Method
Reaction Monitoring In-process control of the Hantzsch reaction and deprotection step.HPLC, TLC
Impurity Profiling Quantification of this compound (Impurity A) in the final drug substance.Reversed-Phase HPLC with UV detection (typically at 237 nm).[13][14]
Limit of Detection Sensitivity required for impurity analysis.Low µg/mL levels, often down to 0.05% or lower relative to the active ingredient.[15]
Structure Elucidation Confirmation of impurity identity.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.

The workflow for producing high-purity amlodipine hinges on the careful execution and monitoring of the deprotection step.

Workflow Start Hantzsch Synthesis Intermediate Crude this compound Start->Intermediate Purify Purification (Recrystallization) Intermediate->Purify PureIntermediate High-Purity This compound Purify->PureIntermediate Deprotection Deprotection (e.g., Methylamine) PureIntermediate->Deprotection CrudeAmlodipine Crude Amlodipine Base Deprotection->CrudeAmlodipine QC_Check QC Analysis (HPLC for Impurity A) CrudeAmlodipine->QC_Check Salt Salt Formation (Besylate) QC_Check->Salt Impurity A < Limit Reprocess Reprocess / Re-purify QC_Check->Reprocess Impurity A > Limit Final High-Purity Amlodipine Besylate Salt->Final Reprocess->Deprotection

Sources

Foreword: Chirality in Drug Development—The Case of Amlodipine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Phthalimidoamlodipine

In modern pharmaceutical sciences, the three-dimensional arrangement of atoms within a drug molecule is not a trivial detail; it is a fundamental determinant of its interaction with biological systems.[1][2][3] The concept of stereochemistry, particularly chirality, has profound implications for a drug's efficacy, safety, and metabolic profile.[3] Amlodipine, a widely prescribed dihydropyridine calcium channel blocker for treating hypertension and angina, serves as a classic example.[4][5] It is a chiral compound administered clinically as a racemic mixture—an equal parts combination of its (S)- and (R)-enantiomers.[6][7]

This guide focuses on this compound, a significant process-related impurity and synthetic precursor of Amlodipine.[8][9] As it shares the same chiral center as the parent drug, understanding its stereochemistry is paramount for ensuring the quality, safety, and efficacy of the final Amlodipine drug product. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the stereochemical landscape of this compound, from molecular structure and differential pharmacology to state-of-the-art analytical separation methodologies.

The Stereogenic Center: A Molecular Pivot

Amlodipine's chirality originates from a single stereocenter at the C4 position of the 1,4-dihydropyridine ring.[4] This asymmetric carbon atom is bonded to four different substituents, giving rise to two non-superimposable mirror-image isomers, known as enantiomers. This compound, identified as Amlodipine Impurity A, retains this exact stereocenter.[8]

The two enantiomers are designated as (S)- and (R)-Phthalimidoamlodipine based on the Cahn-Ingold-Prelog priority rules. The spatial orientation of these substituents dictates the molecule's interaction with chiral biological targets like enzymes and receptors.

G cluster_S (S)-Phthalimidoamlodipine cluster_R (R)-Phthalimidoamlodipine s_img s_label (S)-enantiomer s_chiral * r_img r_label (R)-enantiomer r_chiral * mirror Mirror Plane

Caption: Molecular structures of (S)- and (R)-Phthalimidoamlodipine, highlighting the chiral center (*).

The Pharmacological Dichotomy of Enantiomers

The causal relationship between stereochemistry and biological activity is starkly evident in amlodipine. The therapeutic effect—calcium channel blockade—is almost exclusively attributed to the (S)-enantiomer.[4][6]

  • (S)-Amlodipine : This is the pharmacologically active enantiomer, possessing approximately 1,000 times greater affinity for dihydropyridine receptors than its counterpart.[7][10][11] Its potent vasodilating properties are responsible for lowering blood pressure.[4]

  • (R)-Amlodipine : This enantiomer is largely inactive as a calcium channel blocker.[5][11] However, it is not inert; some studies suggest it may contribute to side effects like peripheral edema. Furthermore, it exhibits more potent time-dependent inhibition of certain metabolic enzymes like CYP3A.[7][12]

This differential activity underscores the importance of controlling the stereochemistry of this compound. If this impurity is present in the final drug substance, its enantiomeric composition directly impacts the safety and purity profile, as it can be a precursor to the corresponding amlodipine enantiomers.

EnantiomerPrimary ActivityReceptor AffinityMetabolic Inhibition Profile
(S)-Amlodipine Potent calcium channel blocker[6][11]~1000x higher than (R)-form[7][10]Weaker inhibitor of CYP3A, CYP2C9[7][12]
(R)-Amlodipine Negligible calcium channel blocking activity[11]LowMore potent inhibitor of CYP3A, CYP2C9[7][12]

Logical Pathway: From Impurity to Biological Effect

G Impurity This compound (Racemic Impurity) S_Imp (S)-Phthalimidoamlodipine Impurity->S_Imp R_Imp (R)-Phthalimidoamlodipine Impurity->R_Imp S_API (S)-Amlodipine (Active Drug) S_Imp->S_API forms R_API (R)-Amlodipine (Inactive/Side Effects) R_Imp->R_API forms Effect Therapeutic Effect (Vasodilation) S_API->Effect leads to SideEffect Potential Side Effects & Drug Interactions R_API->SideEffect contributes to

Caption: The stereochemical cascade from impurity to distinct biological outcomes.

Analytical Strategies for Chiral Resolution

The separation and quantification of this compound enantiomers are critical for process control and final product quality assessment. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantioseparation in the pharmaceutical industry due to its robustness and reproducibility.[6] The choice of a Chiral Stationary Phase (CSP) is the most critical experimental parameter, as it provides the chiral environment necessary for differential interaction with the enantiomers.

Commonly Used CSPs:

  • Polysaccharide-based CSPs: Columns like CHIRALCEL® OD-RH or CHIRALPAK® IA are frequently used, offering broad applicability for separating various chiral compounds, including amlodipine.[13]

  • Protein-based CSPs: Columns such as the Chiral AGP (α1-acid glycoprotein) column are effective, particularly for separating basic compounds like amlodipine and its derivatives.[14][15]

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

This protocol provides a self-validating framework for the baseline separation of this compound enantiomers.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.

    • Column: Chiral AGP column (100 x 4.6 mm, 5 µm particle size).[15]

    • System Equilibration: Purge the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium acetate buffer.

    • Adjust the pH to 4.5-4.6 using glacial acetic acid.[14][15]

    • Mix the buffer with 1-propanol in a ratio of 99:1 (v/v).[14]

    • Filter through a 0.45 µm membrane filter and degas. The causality here is that a buffered aqueous-organic mobile phase is required for the protein-based column to maintain its chiral recognition capabilities and ensure consistent retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard or sample in methanol to a concentration of approximately 100 µg/mL.

    • Dilute further with the mobile phase if necessary.

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min.[15]

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 238 nm.[16]

  • Data Analysis & System Suitability:

    • Inject a standard solution containing both enantiomers.

    • Acceptance Criteria: The resolution between the two enantiomer peaks should be greater than 1.5. The tailing factor for each peak should be less than 2.0. These criteria validate that the system is performing adequately for accurate quantification.

    • Calculate the percentage of each enantiomer in the test sample using the area normalization method.

Capillary Electrophoresis (CE)

CE offers advantages of high separation efficiency, low sample consumption, and rapid method development.[4][16] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Chiral Selectors for Amlodipine Enantiomers:

  • Cyclodextrins (CDs): Various native and derivatized cyclodextrins, such as carboxymethyl-β-CD (CM-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), are highly effective.[4][16][17] They form transient diastereomeric inclusion complexes with the enantiomers, which have different electrophoretic mobilities, leading to separation.

Experimental Workflow: Chiral CE Separation

G Start Start: Sample & BGE Prep Prep Prepare BGE: Phosphate Buffer + Chiral Selector (CD) Start->Prep Sample Prepare Sample: Dissolve in Methanol, Dilute with Water Start->Sample Capillary Condition Capillary: Rinse with NaOH, Water, and BGE Prep->Capillary Injection Inject Sample: Hydrodynamic Injection (e.g., 30 mbar for 1s) Sample->Injection Capillary->Injection Separation Apply Voltage: Separation of Enantiomers Injection->Separation Detection Detect at Anode: UV Detector (230 nm) Separation->Detection End End: Data Analysis Detection->End

Caption: Standard workflow for chiral separation using Capillary Electrophoresis.

Synthesis and the Origin of Chiral Impurities

This compound is typically formed during the synthesis of amlodipine where a phthalimide group is used as a protecting group for the primary amine on the aminoethoxy side chain. The classic Hantzsch dihydropyridine synthesis, which assembles the ring from three achiral components, inherently produces a racemic mixture.[18]

If this synthetic route is followed, the resulting this compound intermediate will be racemic. Incomplete deprotection or side reactions can lead to its presence as an impurity in the final active pharmaceutical ingredient (API). Investigating the source of impurities is a critical aspect of process chemistry, and sometimes unexpected sources, such as leaching from plastic storage materials, can contribute to the formation of phthalate-related impurities.[19]

Conclusion and Future Outlook

The stereochemistry of this compound is a critical quality attribute that cannot be overlooked. Its chiral center, inherited from the core amlodipine structure, dictates that its enantiomers will have different biological and toxicological profiles. The pronounced pharmacological difference between (S)- and (R)-amlodipine makes it imperative to control the stereochemical purity of any related impurity.

Robust analytical methods, primarily chiral HPLC and CE, are essential tools for the resolution and quantification of these enantiomers. By implementing the detailed protocols and understanding the principles outlined in this guide, researchers and drug development professionals can ensure the stereochemical integrity of amlodipine, leading to a safer and more effective therapeutic product. The continued development of novel chiral stationary phases and selectors will further enhance the precision and efficiency of these critical analytical tasks.

References

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT.org.
  • Chiral Analysis of Amlodipine by Hplc Methods. ADITUM Journal of Clinical and Biomedical Research.
  • Hancu, G., Mircia, E., & Călinescu, I. (2018). Chiral discrimination of amlodipine from pharmaceutical products using capillary electrophoresis. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives. ResearchGate.
  • Hancu, G., Papp, L. A., & Rusu, A. (2013). Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. Advanced pharmaceutical bulletin, 3(1), 137–142.
  • Baranowska, I., & Wilczek, A. (2002). Enantiomeric determination of amlodipine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 770(1-2), 223–229.
  • Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity. Semantic Scholar.
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  • Synthesis method of amlodipine besylate degradation impurities. Google Patents.
  • Urbán, E., Bán, K., & Krajcsi, P. (2020). Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity. International journal of molecular sciences, 21(18), 6688.
  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX.
  • Enantiomeric Separation and Determination of Stereospecific Drug Release from Marketed Racemic Amlodipine Besylate Tablets by HPLC. Walsh Medical Media.
  • Ha, L., Nguyen, T. T., & Le, T. M. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science, 7(10), 089-094.
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate.
  • The structures of amlodipine enantiomers. ResearchGate.
  • S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine. PubMed Central.
  • Liu, F., Zhang, Y., & Wang, Z. (2021). Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits. AME Publishing Company.
  • This compound. PubChem.
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  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73.
  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University.
  • pH-Switchable molecularly imprinted polymers for enantioselective recognition and separation of (S)-amlodipine besylate from its chiral counterpart. Royal Society of Chemistry.
  • What is the application of stereochemistry in drug design?. Patsnap Synapse.
  • Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase. ResearchGate.

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Biological Activity of Phthalimidoamlodipine: A Framework for Investigation and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Preamble: The Impurity Question in Drug Development

In the lifecycle of a pharmaceutical product, the active pharmaceutical ingredient (API) is never truly alone. It is accompanied by a host of minor components, collectively known as impurities. While often benign, these chemical entities can arise from the synthetic pathway, degradation, or storage and may possess unintended biological activity, potentially impacting the safety and efficacy of the final drug product.[1] The onus is on the pharmaceutical scientist to identify, quantify, and, most critically, qualify these impurities to ensure patient safety. This guide provides a comprehensive framework for evaluating the biological activity of a specific, known impurity of Amlodipine: Phthalimidoamlodipine.

This compound, also known as Amlodipine EP Impurity A, is a process-related impurity formed during the synthesis of Amlodipine.[2][3][4] Amlodipine itself is a potent dihydropyridine calcium channel blocker, exerting its antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation.[][6] Given the structural similarity between the parent drug and this compound, a critical question arises: does this impurity retain any of the parent's pharmacological activity or possess novel, off-target toxicity?

This document outlines a logical, phased approach to answer this question, grounded in established methodologies and guided by regulatory principles set forth by the International Council for Harmonisation (ICH).[7][8][9] We will move from foundational in vitro screening to more complex physiological models, providing not just protocols, but the scientific rationale behind each experimental choice.

Chapter 1: The Subject - Physicochemical Identity and Hypothesized Activity

This compound is the N-phthaloyl protected precursor to Amlodipine.[2][10] Its chemical structure, while sharing the core dihydropyridine ring essential for Amlodipine's primary activity, incorporates a bulky phthalimido group in place of the primary amine on the ethoxymethyl side chain.[3]

Core Hypotheses:

  • Retention of Primary Pharmacology: The impurity may retain an affinity for the L-type calcium channel, potentially acting as an agonist, antagonist, or partial agonist. The bulky phthalimido group could sterically hinder binding, likely reducing potency compared to Amlodipine.

  • General Cytotoxicity: Like any foreign substance introduced into a biological system, the impurity could exhibit non-specific cytotoxicity.

  • Novel Off-Target Effects: The phthalimide moiety could introduce unforeseen biological interactions distinct from the parent compound.

Our investigative workflow is designed to systematically test these hypotheses.

Visualizing the Investigative Workflow

The following diagram outlines the strategic progression from impurity identification to comprehensive biological evaluation and regulatory qualification.

G cluster_0 Phase 1: Characterization & In Vitro Screening cluster_1 Phase 2: Ex Vivo Functional Analysis cluster_2 Phase 3: Risk Assessment & Regulatory Qualification Impurity This compound (Process Impurity) Cytotoxicity General Cytotoxicity Assays (e.g., MTT, XTT) Impurity->Cytotoxicity Initial Safety Screen Primary_Pharm Primary Pharmacology Assessment Impurity->Primary_Pharm Hypothesis-Driven Screen Data Data Analysis (IC50 / EC50 Determination) Cytotoxicity->Data Binding L-Type Calcium Channel Binding Assay Primary_Pharm->Binding Target Affinity Functional Cellular Calcium Flux Assay Binding->Functional Functional Activity ExVivo Isolated Tissue Assay (e.g., Aortic Ring Vasodilation) Functional->ExVivo Physiological Relevance ExVivo->Data ICH ICH Q3A/B Qualification - Reporting Threshold - Identification Threshold - Qualification Threshold Data->ICH Compare to Thresholds Risk Safety Risk Assessment ICH->Risk

Caption: A strategic workflow for the biological evaluation of this compound.

Chapter 2: Phase 1 - In Vitro Biological Screening

The initial phase of our investigation utilizes high-throughput, cell-based assays to rapidly assess general toxicity and primary pharmacological activity.

General Cytotoxicity Assessment

Before investigating specific mechanisms, it is crucial to establish a baseline for general cytotoxicity. A reduction in cell viability in a simple culture model is a red flag that warrants further investigation. The MTT and XTT assays are robust, colorimetric methods for this purpose, measuring the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[11][12][13][14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple, insoluble formazan product.[13] The amount of formazan, quantified spectrophotometrically after solubilization, correlates with the number of living cells.[14]

Materials:

  • Human embryonic kidney 293 (HEK293) cells or a relevant vascular smooth muscle cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound impurity (stock solution in DMSO).

  • Amlodipine Besylate (as a comparator).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom plates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Amlodipine in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Primary Pharmacology: L-Type Calcium Channel Interaction

To test the hypothesis that this compound interacts with Amlodipine's primary target, we employ a functional cellular assay to measure its effect on intracellular calcium mobilization.

This diagram illustrates the target of Amlodipine and the hypothesized interaction of its impurity.

cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-Type Ca²⁺ Channel Pore Ca_ion_in Ca²⁺ Ca_Channel:p1->Ca_ion_in Influx Relaxation Vasodilation (Relaxation) Ca_Channel->Relaxation Leads to Contraction Muscle Contraction Ca_ion_in->Contraction Ca_ion_out Ca²⁺ Ca_ion_out->Ca_Channel:p1 Amlodipine Amlodipine Amlodipine->Ca_Channel Blocks Impurity This compound (Impurity) Impurity->Ca_Channel Hypothesized Interaction (Blockade?)

Caption: Mechanism of Amlodipine and hypothesized action of the impurity.

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[15] Cells are loaded with the dye, and fluorescence is monitored in real-time before and after the addition of a depolarizing agent (e.g., KCl) that opens voltage-gated calcium channels. An inhibitor will prevent or reduce the KCl-induced fluorescence spike.

Materials:

  • HEK293 cells stably expressing the human L-type calcium channel (Cav1.2) or a similar cell line.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127 (to aid dye loading).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Potassium Chloride (KCl) solution for stimulation.

  • This compound and Amlodipine.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities.

Procedure:

  • Cell Plating: Plate cells in black, clear-bottom microplates and grow to confluence (24-48 hours).

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound, Amlodipine (positive control), and vehicle control to the wells. Incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the channels.

  • Fluorescence Measurement: Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, inject the KCl solution to depolarize the cells and open the calcium channels.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log of the compound concentration to generate dose-response curves and calculate IC₅₀ values.

Chapter 3: Phase 2 - Ex Vivo Functional Analysis

Positive results from in vitro assays, particularly the calcium flux assay, must be confirmed in a more physiologically relevant system. Isolated tissue preparations bridge the gap between cellular assays and whole-organism studies.

Vasodilatory Activity in Isolated Aortic Rings

Principle: This classic pharmacology preparation assesses a compound's ability to relax a pre-constricted blood vessel.[16] A segment of the rat aorta is mounted in an organ bath and contracted with KCl. The ability of the test compound to reverse this contraction is measured as a change in isometric tension, providing a direct measure of vasodilatory effect.[17][18]

Materials:

  • Male Wistar rats (250-300g).

  • Krebs-Henseleit solution.

  • KCl, Phenylephrine (for inducing contraction).

  • This compound and Amlodipine.

  • Isolated organ bath system with isometric force transducers and data acquisition software.

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (2-3 mm in length).

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. One end of the ring is fixed, and the other is attached to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, replacing the bath solution every 15 minutes.

  • Contraction: Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.

  • Cumulative Dose-Response: Once the contraction has stabilized, add this compound or Amlodipine to the bath in a cumulative manner (increasing concentrations without washing out the previous one). Record the relaxation response after each addition until a maximal effect is achieved.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the percentage of relaxation against the log of the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Data Summary and Interpretation

The quantitative data from all assays should be compiled for direct comparison.

CompoundCytotoxicity (IC₅₀, µM)Ca²⁺ Flux Inhibition (IC₅₀, µM)Aortic Ring Relaxation (EC₅₀, µM)
Amlodipine> 1000.01 - 0.10.005 - 0.05
This compound Experimental ValueExperimental ValueExperimental Value
Vehicle ControlNo effectNo effectNo effect

Table 1: Template for Summarizing Biological Activity Data. Amlodipine values are representative.

Chapter 4: Regulatory Context and Risk Assessment

The data generated through this framework provides the foundation for a safety risk assessment within the regulatory landscape. The ICH Q3A(R2) guideline provides a decision tree for impurity qualification.[9][19]

Key Thresholds:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be confirmed.

  • Qualification Threshold: The level above which an impurity must be qualified, meaning its biological safety is established.[7]

Qualification Strategy: Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at the specified level.[19] If the concentration of this compound in the final Amlodipine drug substance is below the qualification threshold, no further studies may be needed. However, if it exceeds this threshold, the data from our investigation becomes critical.

  • If this compound shows no significant biological activity in any of the assays (e.g., IC₅₀/EC₅₀ values are >100-fold higher than Amlodipine's and well above clinically relevant concentrations), this data can be used to argue that the impurity is not a safety concern at the observed levels.

  • If the impurity shows significant pharmacological activity or cytotoxicity , its acceptable limit in the drug substance must be carefully justified. This may require dedicated in vivo toxicology studies or necessitate modifications to the synthetic process to reduce its concentration.[20][21] In some cases, existing literature or in silico modeling can be used to support the safety justification.[21][22]

Conclusion

The presence of this compound in Amlodipine drug substance is not merely a matter of chemical purity; it is a question of biological safety. Amlodipine's well-defined mechanism of action provides a clear primary hypothesis to guide the investigation of this key impurity. By executing a structured evaluation—progressing from broad cytotoxicity screening to specific on-target functional assays and physiologically relevant ex vivo models—we can generate the necessary data to understand its biological profile. This empirical evidence, when placed within the context of ICH guidelines, allows for a robust, data-driven risk assessment, ultimately ensuring the safety and quality of the final pharmaceutical product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Premier Research. (2023, July 10). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Rau, T., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 4(2), 167-180.
  • Wikipedia. (n.d.). MTT assay.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Google Patents. (n.d.). US20070260065A1 - Process for preparing amlodipine.
  • Inotiv. (n.d.). Impurities Assessment.
  • Google Patents. (n.d.). EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization.
  • Masumoto, A., et al. (2005). Calcium Channel Blocker and Rho-associated Kinase Activity in Patients with Hypertension. Hypertension Research, 28(9), 727-732.
  • Google Patents. (n.d.). EP1577298A1 - Process for determining the purity of amlodipine.
  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Reddy, G. S., et al. (2003). Identification and characterization of potential impurities of amlodipine maleate. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897-906.
  • Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material. YouTube.
  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • Google Patents. (n.d.). US6603006B2 - Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use.
  • Feng, Z. P., et al. (2006). High-Throughput Screening for N-Type Calcium Channel Blockers Using a Scintillation Proximity Assay. Journal of Biomolecular Screening, 11(6), 672-680.
  • Google Patents. (n.d.). Synthesis method of amlodipine besylate degradation impurities.
  • Burges, R. A., et al. (1989). Vasodilatory Action of Amlodipine on Rat Aorta, Pig Coronary Artery, Human Coronary Artery, and on Isolated Langendorff Rat Heart Preparations. Journal of Cardiovascular Pharmacology, 14(4), 555-561.
  • Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
  • Drugfuture.com. (n.d.). Phthaloyl Amlodipine.
  • Pharmaffiliates. (n.d.). Amlodipine-Impurities.
  • Journal of Applied Toxicology. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
  • Li, Y., et al. (2018). Amlodipine induces vasodilation via Akt2/Sp1-activated miR-21 in smooth muscle cells. British Journal of Pharmacology, 175(18), 3681-3694.
  • AAPS PharmSciTech. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
  • Sohn, J., et al. (2013). Antihypertensive Effects of Enantiomers of Amlodipine Camsylate, a Novel Salt of Amlodipine. Archives of Pharmacal Research, 36(8), 1015-1022.
  • Li, Y., et al. (2018). Amlodipine induces vasodilation via Akt2/Sp1-activated miR-21 in smooth muscle cells. British Journal of Pharmacology, 175(18), 3681-3694.
  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2021). Synthesis, characterization and biological evaluation of some new amlodipine derivatives. Zanco Journal of Medical Sciences, 25(2), 1-10.

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Phthalimidoamlodipine solubility in different organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Phthalimidoamlodipine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate and primary impurity in the synthesis of the widely used antihypertensive drug, amlodipine. Understanding the solubility of this compound, also known as Amlodipine Impurity A, is critical for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of amlodipine. This document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, its qualitative and semi-quantitative solubility profile in a range of organic solvents, and a detailed experimental protocol for solubility determination.

Introduction: The Significance of this compound in Amlodipine Synthesis

This compound is the phthalimide-protected precursor to amlodipine. Its formation is a crucial step in many synthetic routes to amlodipine, where the phthalimide group serves as a protecting group for the primary amine of the ethanolamine side chain. The subsequent deprotection step yields the active pharmaceutical ingredient (API). As an intermediate, its purity directly impacts the purity of the final amlodipine product. Moreover, any unreacted this compound can be a process-related impurity. Therefore, a thorough understanding of its solubility in various organic solvents is paramount for developing efficient purification strategies, such as recrystallization, to ensure the final API meets stringent regulatory requirements.[1][2]

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties.

PropertyValueSource(s)
Chemical Name 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[3]
Synonyms Phthaloyl Amlodipine, Amlodipine Impurity A, Amlodipine EP Impurity A[3][4]
Molecular Formula C₂₈H₂₇ClN₂O₇[3]
Molecular Weight 538.98 g/mol [4]
Appearance White to off-white or pale yellow crystalline powder[4][5]
Melting Point 140-145 °C[4]
Predicted pKa 2.06 ± 0.70[5]

The structure of this compound reveals several key features that influence its solubility. The large, non-polar phthalimide group and the chlorophenyl ring contribute to its lipophilicity. Conversely, the ester groups and the dihydropyridine ring's nitrogen atom can participate in polar interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

cluster_0 Dissolution Process Solute-Solute Solute-Solute Breaking Interactions Breaking Interactions Solute-Solute->Breaking Interactions Solvent-Solvent Solvent-Solvent Solvent-Solvent->Breaking Interactions Solute-Solvent Solute-Solvent Formation of Interactions Formation of Interactions Solute-Solvent->Formation of Interactions Breaking Interactions->Formation of Interactions Energy Input Dissolved Solute in Solution Formation of Interactions->Dissolved Energy Release

Caption: Intermolecular forces in the dissolution process.

Solubility Profile of this compound in Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative profile can be constructed from patent literature and chemical supplier information. This information is invaluable for selecting solvents for synthesis, purification, and analysis.

Summary of Solubility
Solvent ClassSolventSolubilitySource(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Readily Soluble / Greater Solubility[5][6]
AcetoneGood Solubility (forms a solvate)[7][8]
Polar Protic MethanolReadily Soluble / Soluble[6]
EthanolGreater Solubility / Soluble[5]
Isopropanol (2-Propanol)Soluble (used for recrystallization)[8][9][10]
Non-Polar/Slightly Polar TolueneSoluble (used for recrystallization)[8][9][10]
XyleneSoluble (used for recrystallization)[8][9][10]
ChloroformSlightly Soluble[11]
Ethyl AcetateSoluble (used for recrystallization)[2]
Aqueous WaterInsoluble[11]
Discussion of Solubility Trends
  • Polar Aprotic Solvents: this compound shows good solubility in polar aprotic solvents like DMSO and acetone.[5][6][7][8] These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule but do not have acidic protons to donate for hydrogen bonding. The high solubility in acetone, to the extent that an acetone solvate can be formed, makes it an excellent choice for purification.[7] A patent describes dissolving phthaloyl amlodipine in acetone in a 1:2 to 1:5 w/v ratio, suggesting a solubility of 200-500 mg/mL.[10]

  • Polar Protic Solvents: The compound is also soluble in polar protic solvents like methanol and ethanol.[5][6] These solvents can act as both hydrogen bond donors and acceptors, interacting with the ester groups and the nitrogen atom of the dihydropyridine ring. The solubility in these alcohols makes them suitable for recrystallization processes.[2][8][9][10]

  • Non-Polar/Slightly Polar Solvents: The presence of the large, non-polar phthalimide and chlorophenyl groups imparts significant lipophilic character to the molecule, explaining its solubility in less polar solvents like toluene, xylene, and ethyl acetate.[2][8][9][10] This dual solubility in both polar and less polar solvents is advantageous, offering a wide range of solvent systems for purification, including anti-solvent precipitation methods.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust and validated experimental method is essential. The isothermal shake-flask method is a widely accepted technique for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into several glass vials.

    • Add a precise volume of the desired organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe.

    • Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. The filter should be compatible with the solvent.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared from standards of known concentration.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solvent if expressing solubility in mg/mL.

start Start prep 1. Add excess solute to solvent in vials start->prep equilibrate 2. Equilibrate at constant T with agitation (24-72h) prep->equilibrate settle 3. Settle undissolved solid equilibrate->settle sample 4. Withdraw and filter supernatant settle->sample analyze 5. Dilute and analyze by HPLC sample->analyze quantify 6. Calculate solubility from calibration curve analyze->quantify end_node End quantify->end_node

Sources

Methodological & Application

Rapid UPLC-UV Method for the Quantification of Phthalimidoamlodipine in Amlodipine Besylate Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Phthalimidoamlodipine (Impurity A), a potential process-related impurity in Amlodipine Besylate.[1][2] The method is designed for high-throughput environments, offering significant advantages in terms of speed, resolution, and solvent consumption over traditional HPLC methods.[3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development, detailed protocols, and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Introduction: The Significance of Impurity Profiling

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension and angina.[7][8] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound, also known as Amlodipine Impurity A, is a potential impurity that can arise during the synthesis of Amlodipine Besylate.[1][9][10] Its structure is closely related to the active molecule, necessitating a highly selective analytical method to ensure its accurate quantification.[11]

The adoption of UPLC technology offers a significant leap forward in analytical efficiency. By utilizing sub-2 µm particle columns, UPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.[3] This rapid, stability-indicating method is crucial for monitoring the quality of Amlodipine Besylate and ensuring compliance with stringent regulatory standards.

Method Rationale and Development Insights

The primary objective was to develop a UPLC method capable of baseline-resolving this compound from Amlodipine and other potential degradation products in a significantly shorter runtime.

2.1. Column and Mobile Phase Selection: A Matter of Selectivity and Efficiency

A reversed-phase approach was chosen due to the non-polar nature of both Amlodipine and this compound. A core-shell C18 column was selected for its high efficiency and stability at elevated pH, which is beneficial for achieving good peak shape for basic compounds like Amlodipine.[12] The mobile phase, consisting of a phosphate buffer and an organic modifier (acetonitrile), was optimized to achieve the desired separation. A gradient elution was employed to ensure the timely elution of all components while maintaining sharp peaks. The pH of the buffer was a critical parameter; a slightly acidic pH of 2.5 was found to provide optimal peak symmetry and resolution.[13]

2.2. Detection Wavelength: Maximizing Sensitivity

The UV detection wavelength was set at 237 nm, which is a common wavelength for the analysis of Amlodipine and its impurities, providing adequate sensitivity for both the API and this compound.[12][14]

Experimental Protocols

3.1. Instrumentation and Materials

  • UPLC System: A Waters ACQUITY UPLC H-Class system or equivalent, equipped with a photodiode array (PDA) detector.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Water (Milli-Q or equivalent).

  • Standards: Amlodipine Besylate Reference Standard and this compound Reference Standard.

3.2. Chromatographic Conditions

The optimized UPLC conditions are summarized in the table below.

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.01M Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile
Gradient 0-0.5 min (90% A), 0.5-2.5 min (90-20% A), 2.5-3.0 min (20% A), 3.0-3.1 min (20-90% A), 3.1-4.0 min (90% A)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection Wavelength 237 nm

3.3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.

  • Standard Stock Solution (Amlodipine): Accurately weigh and dissolve approximately 25 mg of Amlodipine Besylate Reference Standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution: Prepare a solution of Amlodipine Besylate at a concentration of 1000 µg/mL and spike it with this compound to a final concentration of 1 µg/mL (0.1% level).

Method Validation: Ensuring Trustworthiness

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][15]

4.1. Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][16] Amlodipine Besylate was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.[12][17][18] The results showed that the method could effectively separate this compound from the Amlodipine peak and all generated degradation products, confirming its specificity.

4.2. Linearity and Range

The linearity of the method was assessed by analyzing a series of this compound solutions over a concentration range of 0.1 µg/mL to 2.0 µg/mL. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity.

4.3. Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of this compound spiked into the Amlodipine Besylate sample at three concentration levels (50%, 100%, and 150% of the target concentration). The mean recovery was within the acceptable range of 98.0% to 102.0%.

4.4. Precision

  • Repeatability (Intra-day Precision): The repeatability was evaluated by performing six replicate injections of the spiked sample solution on the same day. The relative standard deviation (RSD) for the peak area of this compound was less than 2.0%.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the spiked sample solution on two different days by two different analysts. The RSD was found to be less than 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.03 µg/mL, and the LOQ was 0.1 µg/mL, demonstrating the high sensitivity of the method.

4.6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.05 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (this compound) ≤ 2.01.2
Theoretical Plates (this compound) ≥ 20008500
Resolution (Amlodipine/Phthalimidoamlodipine) ≥ 2.04.5

Table 2: Validation Summary

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 99.5% - 101.2%
Repeatability (RSD%) 0.8%
Intermediate Precision (RSD%) 1.2%
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1

Visualization of Workflow

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions (Amlodipine & this compound) UPLC_System Inject into UPLC System Prep_Standard->UPLC_System Prep_Sample Prepare Sample Solution (Spiked or Unknown) Prep_Sample->UPLC_System Chromatography Chromatographic Separation (Gradient Elution) UPLC_System->Chromatography Detection UV Detection at 237 nm Chromatography->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of this compound Integration->Quantification Report Generate Report Quantification->Report

Sources

Topic: Advanced TLC Visualization Techniques for Phthalimidoamlodipine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide to the effective visualization of Phthalimidoamlodipine on Thin-Layer Chromatography (TLC) plates. This compound is a critical intermediate in the synthesis of Amlodipine, a widely used pharmaceutical agent.[1][2] Monitoring its presence, purity, and separation from related substances is paramount in drug development and quality control. This document moves beyond simple procedural lists to explain the chemical rationale behind selecting appropriate visualization techniques, ensuring robust and reliable analytical outcomes for researchers, scientists, and drug development professionals. We present a multi-step, sequential visualization workflow, from non-destructive to destructive methods, to maximize data acquisition from a single TLC plate.

Introduction: The Analytical Imperative for this compound

This compound serves as the direct, amine-protected precursor to Amlodipine.[1][3] Its chemical structure (Figure 1) contains several key functional groups that dictate its chromatographic behavior and amenability to various detection methods. The purity of this intermediate is critical, as any unreacted starting materials or side-products can carry through to the final Active Pharmaceutical Ingredient (API), resulting in impurities that may compromise the safety and efficacy of the drug.[][5][6]

Thin-Layer Chromatography (TLC) is an indispensable technique for in-process control and impurity profiling due to its speed, simplicity, and low cost. However, as this compound is a colorless compound, effective visualization is the key to unlocking the full potential of TLC analysis. This guide details a systematic approach to visualizing this compound, leveraging its unique chemical functionalities.

Figure 1: Chemical Structure of this compound IUPAC Name: 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[7]

The Logic of Visualization: A Chemically-Driven Approach

The selection of a TLC visualization technique should not be arbitrary. It must be based on the chemical moieties present in the target analyte. This compound's structure features:

  • Aromatic and Conjugated Systems: The chlorophenyl ring, the phthalimide group, and the dihydropyridine ring system are highly conjugated, making them strong absorbers of ultraviolet (UV) light.[8][9][10]

  • Unsaturated Moieties: The dihydropyridine ring and aromatic systems can interact with iodine vapor.[11][12]

  • Oxidizable Groups: The dihydropyridine ring is susceptible to oxidation, making it a target for oxidizing stains like potassium permanganate.[13]

  • Protected Amine: The nitrogen atom is part of a phthalimide group, a cyclic imide. This is not a primary or secondary amine. This is a crucial distinction, as it will not react with amine-specific reagents like Ninhydrin. This characteristic can be exploited to differentiate it from its deprotected product, Amlodipine.

This understanding forms the basis of our recommended sequential visualization workflow, designed to maximize information from a single chromatogram.

cluster_structure This compound Structure cluster_groups Key Functional Groups cluster_reagents Applicable Visualization Reagents Structure This compound Aromatic Aromatic Rings (Chlorophenyl, Phthalimide) DHP Dihydropyridine Ring (Conjugated & Oxidizable) Imide Phthalimide Group (Protected Amine) UV UV Light (254 nm) Aromatic->UV Strong UV Absorption Iodine Iodine (I₂) Vapor Aromatic->Iodine Complex Formation DHP->UV Conjugation DHP->Iodine Unsaturation KMnO4 Potassium Permanganate (KMnO₄) DHP->KMnO4 Oxidation Ninhydrin Ninhydrin (Negative Result) Imide->Ninhydrin No Reaction

Diagram 1: Chemical rationale for selecting visualization reagents for this compound.

Experimental Protocols: A Step-by-Step Guide

This section details the protocols for a sequential visualization strategy. It is critical to perform these steps in the prescribed order, as the destructive stains (Protocols 3.3 and 3.4) will permanently alter the compounds and the plate.

General TLC Development Protocol (Prerequisite)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates the presence of a fluorescent indicator, which is essential for UV visualization.

  • Sample Application: Dissolve this compound standard and test samples in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL. Spot tiny aliquots onto the TLC plate baseline using a capillary tube.

  • Development: Develop the plate in a chamber saturated with an appropriate mobile phase. A common system for related Amlodipine compounds is a mixture of non-polar and polar solvents like Toluene:Ethyl Acetate:Methanol in various ratios. The optimal system should be developed to achieve good separation (Rf values between 0.2 and 0.8).[14]

  • Drying: After development, remove the plate and immediately mark the solvent front with a pencil. Thoroughly dry the plate in a fume hood to remove all traces of the mobile phase. Residual solvent can interfere with visualization.[13]

Workflow for Sequential Visualization

TLC_Workflow start Start: Developed & Dried TLC Plate uv Protocol 3.2: UV Light Visualization (254 nm) (Non-Destructive) start->uv circle_uv Circle Spots with Pencil uv->circle_uv iodine Protocol 3.3: Iodine Vapor Staining (Semi-Destructive) circle_uv->iodine circle_iodine Circle Spots with Pencil (Color will fade) iodine->circle_iodine permanganate Protocol 3.4: Potassium Permanganate Dip (Destructive) circle_iodine->permanganate end End: Permanent Record permanganate->end

Diagram 2: Recommended sequential workflow for maximizing data from a single TLC plate.

Protocol: UV Light Visualization (Non-Destructive)
  • Principle: This is the primary and most crucial non-destructive technique. The conjugated aromatic and dihydropyridine systems in this compound absorb UV light at 254 nm. On a TLC plate containing a fluorescent indicator (F₂₅₄), this absorption quenches the background fluorescence, making the compound appear as a dark spot.[8][9][15]

  • Procedure:

    • Place the completely dried TLC plate under a UV lamp set to 254 nm.

    • Observe the plate for dark spots against the glowing green background.

    • Using a soft pencil, lightly circle all visible spots. This is essential as the spots will disappear once the lamp is removed.[9][16]

    • Record the Rƒ values for all observed spots.

Protocol: Iodine Vapor Staining (Semi-Destructive)
  • Principle: Iodine vapor is a widely used, semi-destructive visualization agent. Iodine molecules adsorb onto the surface of the silica gel and form colored complexes with many organic compounds, particularly those with unsaturated or aromatic character.[8][11] this compound will readily form a yellowish-brown complex.

  • Procedure:

    • In a fume hood, place a few crystals of solid iodine into a sealed chamber (a wide-mouthed jar with a lid works well). Allow a few minutes for the iodine vapor to saturate the chamber.

    • Place the UV-visualized TLC plate into the iodine chamber and seal it.

    • Monitor the plate. Spots should begin to appear as yellow-brown within a few minutes.[12]

    • Once the spots are sufficiently intense, remove the plate. Do not leave the plate in for too long, as the background will also begin to stain, reducing contrast.

    • Immediately circle the spots with a pencil, as the iodine will eventually sublime off the plate and the spots will fade.[9][12]

Protocol: Potassium Permanganate Staining (Destructive)
  • Principle: Potassium permanganate (KMnO₄) is a strong oxidizing agent. It reacts with any compound that can be oxidized, such as the dihydropyridine ring in this compound. The reaction consumes the purple permanganate ion (MnO₄⁻) and produces brown manganese dioxide (MnO₂). This results in a yellow-to-brown spot on a purple or pink background.[11][13]

  • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water. Store in a dark bottle.[17]

  • Procedure:

    • After iodine visualization (and after the iodine color has faded), quickly dip the TLC plate into the permanganate solution using forceps.

    • Immediately remove the plate and wipe the excess reagent from the back of the plate with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against the purple background.[13]

    • The result is permanent. This should be the final visualization step for this plate.

Protocol: Ninhydrin Staining (For Comparative Analysis)
  • Principle: Ninhydrin reacts with primary and secondary amines to produce a characteristic deep purple color known as Ruhemann's purple.[18] This stain is included here as a method of negative identification . This compound, with its protected imide nitrogen, should not produce a color. However, Amlodipine, the desired product of deprotection, possesses a primary amine and will stain intensely. This makes ninhydrin an excellent tool to confirm the completion of the deprotection step.

  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[19]

  • Procedure (on a separate TLC plate if needed):

    • Dip or spray the dried plate with the ninhydrin solution.

    • Gently heat the plate with a heat gun until colors develop.

    • Expected Result: The spot corresponding to this compound will remain colorless. If Amlodipine is present (as either a standard or an impurity), it will appear as a purple spot.

Summary of Visualization Techniques and Expected Results

The table below summarizes the applicability and expected outcomes for each technique when analyzing this compound.

Visualization TechniquePrinciple of DetectionApplicability to this compoundExpected ResultType
UV Light (254 nm) Fluorescence QuenchingExcellent. Due to conjugated aromatic and dihydropyridine systems.[8][9]Dark spots on a fluorescent green background.Non-Destructive
Iodine (I₂) Vapor Adsorption & ComplexationGood. Due to unsaturated and aromatic moieties.[11][12]Yellow-brown spots on a light tan background.Semi-Destructive
Potassium Permanganate OxidationExcellent. Dihydropyridine ring is readily oxidized.[13]Yellow-brown spots on a purple background.Destructive
Ninhydrin Reaction with AminesNot Applicable (Negative Result). Amine is protected as an imide.[19]No color change. Useful for detecting Amlodipine impurity.Destructive

Troubleshooting and Field Insights

  • No Spots Under UV Light: Ensure you are using TLC plates with a fluorescent indicator (F₂₅₄). Check if the sample concentration is too low.

  • Streaking of Spots: The sample may be too concentrated, or the initial spot may have been too large. Dilute the sample and re-spot carefully.

  • Fading Iodine Spots: This is normal. Circle the spots immediately after removing the plate from the iodine chamber.

  • High Background Color with Permanganate: This can happen if the plate is left in the dipping solution for too long or if the mobile phase was not completely evaporated. A quick dip is sufficient.

Conclusion

A systematic, multi-technique approach to TLC visualization is essential for the robust analysis of this compound. By proceeding sequentially from non-destructive UV detection to semi-destructive iodine staining and finally to destructive permanganate oxidation, a wealth of information can be gathered from a single TLC plate. Furthermore, understanding the chemical principles allows for the intelligent use of specific stains like ninhydrin to differentiate the intermediate from its final API, Amlodipine. This chemically-driven workflow ensures trustworthy and comprehensive results, supporting critical decisions in the pharmaceutical development process.

References

  • Chemistry LibreTexts. (2022). 2.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2025). 5.
  • Adronov Group, McMaster University. (n.d.). TLC Stains. [Link]
  • Sudhakar, P., et al. (2006). Identification and characterization of potential impurities of amlodipine maleate. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 605-13. [Link]
  • EPFL - École Polytechnique Fédérale de Lausanne. (n.d.).
  • YouTube. (2021). The iodine staining technique for TLC analysis. [Link]
  • Google Patents. (2006).
  • ResearchGate. (2019). Could we monitor a non-fluorescent organic compound by TLC under UV light?[Link]
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
  • Organic Chemistry, University of Toronto. (n.d.). TLC Stain Recipes. [Link]
  • Baran Lab, Scripps Research. (n.d.). TLC stains. [Link]
  • Pharmaffiliates. (n.d.). Amlodipine-Impurities. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 9871958. [Link]
  • Stains for Developing TLC Pl
  • Google Patents. (1993).
  • Google Patents. (2007). US20070260065A1 - Process for preparing amlodipine.
  • Analytical Methods (RSC Publishing). (2013).
  • University of Colorado Boulder, Department of Organic Chemistry. (n.d.).
  • Vekariya, N. R., et al. (2011). Development and Validation of TLC-Densitometry Method for Simultaneous Determination of Telmisartan and Amlodipine Besylate in Bulk and Tablets. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]
  • ResearchGate. (n.d.).

Sources

Application of Phthalimidoamlodipine in forced degradation studies of amlodipine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Phthalimidoamlodipine (Amlodipine Impurity A) in the Development of Stability-Indicating Methods via Forced Degradation Studies of Amlodipine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability-Indicating Methods

Amlodipine, a long-acting dihydropyridine calcium channel blocker, is a cornerstone therapy for hypertension and angina.[1][2] Ensuring its quality, safety, and efficacy throughout its shelf-life is paramount. A critical component of this assurance is the development of a stability-indicating analytical method (SIAM). Forced degradation, or stress testing, is the process by which the intrinsic stability of a drug substance is evaluated by subjecting it to conditions more severe than accelerated stability testing.[3] These studies are mandated by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2) and Q1B) to identify potential degradation products, elucidate degradation pathways, and, most importantly, to validate that the chosen analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants and other related substances.[4][5][6]

This guide focuses on the strategic application of this compound, also known as Amlodipine EP Impurity A[7][8][9], in the context of amlodipine's forced degradation studies. While not typically a major degradant formed under stress, this compound is a known process-related impurity. Its inclusion in the analytical validation process is essential to prove the method's specificity and ensure that all potential impurities, whether arising from synthesis or degradation, can be adequately resolved and quantified.

Scientific Background: Degradation Profile of Amlodipine

Amlodipine's chemical structure contains two primary points of lability: the dihydropyridine ring and the two ester functional groups.[10][11] Understanding these vulnerabilities is key to designing a logical forced degradation study.

  • Oxidation and Photolysis: The dihydropyridine ring is susceptible to aromatization (oxidation) to form its corresponding pyridine derivative.[11][12] This is a primary degradation pathway under oxidative and photolytic stress, yielding a major degradation product commonly referred to as Impurity D.[2][11]

  • Hydrolysis: The ester linkages on the molecule are vulnerable to hydrolysis under both acidic and basic conditions. Acidic conditions can also promote the aromatization of the dihydropyridine ring.[11] Basic hydrolysis, particularly under harsh conditions, can lead to complete degradation of the molecule.[1][13]

  • Thermal Stress: In its solid state, amlodipine is generally stable under thermal stress, with minimal degradation typically observed.[1][2][14]

The diagram below illustrates the principal degradation pathways of amlodipine and highlights the necessity of resolving these degradants from known process impurities like this compound (Impurity A).

G cluster_stress Stress Conditions API Amlodipine ImpurityD Pyridine Derivative (Impurity D - Degradant) API->ImpurityD Aromatization HydrolysisProducts Ester Hydrolysis Products API->HydrolysisProducts Ester Cleavage Method Stability-Indicating Analytical Method (HPLC) API->Method Must be resolved by ImpurityA This compound (Impurity A - Process Impurity) ImpurityA->Method Must be resolved by ImpurityD->Method Must be resolved by HydrolysisProducts->Method Must be resolved by Oxidation Oxidative (H₂O₂) Photo Photolytic (Light/UV) Hydrolysis Hydrolytic (Acid/Base)

Caption: Amlodipine degradation pathways and the role of analytical method validation.

Protocol 1: Forced Degradation of Amlodipine Besylate

Objective: To intentionally degrade amlodipine besylate under a variety of stress conditions to generate its potential degradation products. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are produced at a sufficient level for detection without completely consuming the parent drug.[4][15]

Materials:

  • Amlodipine Besylate Drug Substance

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Methanol and Acetonitrile, HPLC grade

  • Water, HPLC grade or equivalent

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • pH meter, calibrated

  • Temperature-controlled oven and water bath

  • ICH-compliant photostability chamber

Methodology:

Step 1: Preparation of Stock Solution

  • Accurately weigh 50 mg of Amlodipine Besylate and transfer it to a 50 mL volumetric flask.

  • Add approximately 30 mL of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve.[1]

  • Allow the solution to return to room temperature and dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

Step 2: Performing Stress Studies For each condition, a control sample (stock solution diluted to the final concentration but without the stressor) should be prepared and stored under normal conditions, protected from light.

a) Acid Hydrolysis

  • Rationale: To induce degradation via acid-catalyzed ester hydrolysis and potential aromatization of the dihydropyridine ring.

  • Procedure:

    • Transfer 5 mL of the stock solution into a flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the solution at ambient temperature for 3 days or at 80°C for 6 hours for more aggressive degradation.[1]

    • After the specified duration, cool the solution to room temperature (if heated).

    • Carefully neutralize the solution with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.1 M NaOH).

    • Dilute with mobile phase to a final target concentration (e.g., 50 µg/mL) for analysis.[1]

b) Alkaline (Base) Hydrolysis

  • Rationale: To induce degradation primarily through base-catalyzed ester hydrolysis. Amlodipine is highly susceptible to base hydrolysis.[13][16]

  • Procedure:

    • Transfer 5 mL of the stock solution into a flask.

    • Add 5 mL of 0.1 M NaOH.

    • Keep the solution at ambient temperature for 3 days. Milder conditions may be needed as total degradation can occur quickly.[1]

    • After the specified duration, neutralize the solution with an equivalent amount of HCl (e.g., 5 mL of 0.1 M HCl).

    • Dilute with the mobile phase to a final target concentration for analysis.

c) Oxidative Degradation

  • Rationale: To force the oxidation of the dihydropyridine ring, a primary degradation pathway.

  • Procedure:

    • Transfer 5 mL of the stock solution into a flask.

    • Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at ambient temperature for 3 days or at 80°C for 6 hours for accelerated degradation.[1][2]

    • After the specified duration, dilute the solution with the mobile phase to a final target concentration for analysis.

d) Thermal Degradation (Solid State)

  • Rationale: To assess the stability of the solid drug substance at elevated temperatures.

  • Procedure:

    • Spread a thin layer of approximately 50 mg of Amlodipine Besylate powder in a petri dish.

    • Place the dish in a controlled temperature oven at 80°C for 48 hours or 105°C for 3 days.[1][14]

    • After exposure, allow the sample to cool.

    • Accurately weigh a portion of the stressed powder, dissolve it in the solvent, and dilute to the target concentration for analysis.

e) Photolytic Degradation

  • Rationale: To evaluate the drug's sensitivity to light exposure, as mandated by ICH Q1B guidelines.[3][5]

  • Procedure:

    • Prepare a solution of Amlodipine Besylate (e.g., 1 mg/mL) and place it in a transparent container.

    • Expose the sample in a photostability chamber to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][5]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) in the same chamber.

    • After exposure, dilute the sample to the target concentration for analysis.

Protocol 2: Stability-Indicating HPLC Method and Validation

Objective: To develop and validate a stability-indicating HPLC method capable of separating amlodipine from its degradation products and known impurities, including this compound (Impurity A).

Instrumentation and Typical Chromatographic Conditions:

ParameterRecommended ConditionCausality/Justification
Column C18 Core-Shell or Fully Porous (e.g., 100 mm x 4.6 mm, 2.6 µm)Provides excellent resolution for basic compounds like amlodipine and its related substances.[17]
Mobile Phase Gradient elution using: A) 0.4% Ammonium Hydroxide in Water; B) Methanol or AcetonitrileA high pH mobile phase (pH > pKa of amlodipine) ensures good peak shape for the basic analyte.[16][17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[10]
Detection UV at 237 nm or 238 nmAmlodipine and its key impurities exhibit strong absorbance at this wavelength.[2][10][18]
Column Temp. 30°CControlled temperature ensures reproducible retention times.[10]
Injection Vol. 10-20 µLStandard volume for analytical HPLC.

Method Validation: The Role of this compound

The core of a SIAM is demonstrating specificity. This is where this compound becomes essential.

  • Preparation of Resolution Solution:

    • Prepare a solution containing Amlodipine Besylate at the target concentration.

    • Spike this solution with known amounts of this compound (Impurity A) and other available impurities (like Impurity D).

    • Additionally, mix this solution with a portion of a stressed sample (e.g., the base-hydrolyzed sample, which often shows significant degradation) that is known to contain degradation products.[16]

  • Specificity Analysis:

    • Inject the resolution solution into the HPLC system.

    • The method is deemed specific if it can achieve baseline resolution between the amlodipine peak and all known impurities (including this compound) and all peaks generated during the forced degradation.

    • Peak purity analysis (using a Photodiode Array detector) should also be performed on the amlodipine peak in all stressed samples to confirm it is free from any co-eluting peaks.[16]

Data Summary and Visualization

Summary of Amlodipine Forced Degradation Outcomes:

Stress ConditionTypical Reagents/ParametersExtent of DegradationMajor Degradation Products Identified
Acid Hydrolysis 5 M HCl @ 80°C, 6 h~60-75%[1][2][14]Pyridine Derivative (Impurity D), Ester Hydrolysis Products[11][17]
Alkaline Hydrolysis 0.1 M NaOH @ RT, 3 days~43%[16]Ester Hydrolysis Products; can lead to total degradation[1][13]
Oxidative 3-30% H₂O₂ @ 80°C, 6 h~20-80%[1][2][14]Pyridine Derivative (Impurity D)[11]
Photolytic 1.2M lux-h & 200 W-h/m²~5-32%[1][13][16]Pyridine Derivative (Impurity D)[12]
Thermal (Solid) 80-105°C, 48-72 hNot Significant (<1%)[1][2][14]Generally stable

Overall Experimental and Analytical Workflow:

G cluster_stress Forced Degradation start Start: Amlodipine Drug Substance stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Stress stock->acid base Base Stress stock->base oxide Oxidative Stress stock->oxide photo Photolytic Stress stock->photo thermal Thermal Stress stock->thermal spike Prepare Resolution Solution (Spike with Impurity A) stock->spike prep Sample Preparation (Neutralize, Dilute) acid->prep base->prep oxide->prep photo->prep thermal->prep hplc HPLC Analysis (Stability-Indicating Method) prep->hplc spike->hplc data Data Analysis (Peak Purity, % Degradation, Resolution) hplc->data end End: Validated Method & Stability Profile data->end

Caption: Workflow for forced degradation and stability-indicating method validation.

Conclusion

Forced degradation studies are a scientifically indispensable and regulatory-required component of pharmaceutical development. For amlodipine, these studies reveal a susceptibility to oxidation, photolysis, and hydrolysis. The strategic use of this compound (Amlodipine Impurity A) is not as a target degradant, but as a critical tool for validating the analytical method's specificity. By demonstrating that the chosen method can separate the active drug from its actual degradation products and known process-related impurities, researchers can establish a truly robust and reliable stability-indicating method. This ensures the accurate assessment of amlodipine's stability profile, ultimately safeguarding patient health.

References

  • iStability. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • ResearchGate. (n.d.). Degradation products of amlodipine formed under acidic and alkaline stress conditions (AM1, AM2, AM4 and AM5). [Image].
  • ResearchGate. (2015). Effect of Acid, Base, Temperature and U.V Light on Amlodipine Besylate.
  • Popović, Z., et al. (2021). PHOTOSTABILITY STUDY OF AMLODIPINE BESYLATE TABLETS PACKED IN PRIMARY PACKAGING. Journal of the Serbian Chemical Society.
  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS.
  • ResearchGate. (2017). Current Analytical Methods For Amlodipine And Its Formulations: A Review.
  • SynThink Research Chemicals. (n.d.). Amlodipine EP Impurity A | 88150-62-3.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Semantic Scholar. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review.
  • Journal of Scientific and Innovative Research. (2014). Degradation study of different brands of amlodipine using UV spectrophotometer.
  • LabRulez LCMS. (n.d.). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS.
  • Pharmaffiliates. (n.d.). Amlodipine-Impurities.
  • National Center for Biotechnology Information. (2015). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of Pharmaceutical Analysis.
  • Google Patents. (n.d.). Synthesis method of amlodipine besylate degradation impurities.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Scholar - Universidade de Lisboa. (2019). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment.
  • National Center for Biotechnology Information. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. Molecules.
  • ResearchGate. (2015). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry.
  • MDPI. (2010). Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. Scientia Pharmaceutica.

Sources

Application Notes & Protocols for the Quality Control of Phthalimidoamlodipine in Amlodipine Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the identification and quantification of Phthalimidoamlodipine, a critical process-related impurity in Amlodipine drug substance and product. Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina[1][2][3], must adhere to stringent purity requirements set by global pharmacopoeias. This compound (also known as Amlodipine EP Impurity A or Amlodipine USP Related Compound D) is a key impurity that needs to be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product[4][5][6]. This document outlines the rationale behind the analytical strategies, provides step-by-step high-performance liquid chromatography (HPLC) protocols, and discusses method validation in accordance with the International Council for Harmonisation (ICH) guidelines[7][8][9][10].

Introduction: The Significance of Impurity Profiling in Amlodipine

The quality of an active pharmaceutical ingredient (API) is fundamentally linked to its purity. Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients. In the case of Amlodipine, this compound is a known process-related impurity that can be formed during the synthesis of the Amlodipine API. Its presence beyond established thresholds can impact the safety and efficacy profile of the drug. Therefore, robust and validated analytical methods are imperative for its consistent monitoring in both the drug substance and the final drug product.

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) both list this compound as a specified impurity of Amlodipine[11][12][13][14]. This underscores the regulatory expectation for pharmaceutical manufacturers to control this impurity within acceptable limits. These application notes are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to effectively manage the quality control of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of both the API and its impurities is fundamental to developing a selective and robust analytical method.

PropertyThis compoundAmlodipine
Chemical Name 3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[4]3-Ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[15]
Molecular Formula C₂₈H₂₇ClN₂O₇[4][16][17]C₂₀H₂₅ClN₂O₅[15]
Molecular Weight 539.0 g/mol [4][16]408.9 g/mol [18]
Appearance Pale Yellow Solid[5][19]White or almost white powder[12]
Solubility Slightly soluble in water, more soluble in organic solvents like methanol and acetonitrile.Slightly soluble in water, freely soluble in methanol[12][15].

The structural difference between Amlodipine and this compound lies in the terminal amino group of the ethoxy methyl side chain. In this compound, this primary amine is replaced by a phthalimido group. This structural modification significantly impacts the polarity of the molecule, a key factor leveraged in its chromatographic separation from Amlodipine.

cluster_Amlodipine Amlodipine cluster_this compound This compound Amlodipine Amlodipine Structure C₂₀H₂₅ClN₂O₅ Primary Amine Group (-NH₂) This compound This compound Structure C₂₈H₂₇ClN₂O₇ Phthalimido Group Amlodipine->this compound Synthetic Process Impurity

Caption: Relationship between Amlodipine and its impurity, this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted analytical technique for the separation and quantification of Amlodipine and its related substances, including this compound[11][18][20][21][22][23]. The principle of separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Parameters

The selection of HPLC parameters is critical for achieving optimal separation and sensitivity.

  • Column: A C18 column is the standard choice due to its hydrophobicity, which allows for good retention and separation of the moderately polar Amlodipine and the less polar this compound.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial as Amlodipine is a basic compound[1]. Maintaining the pH below the pKa of Amlodipine (around 8.6) ensures that it is in its ionized form, leading to better peak shape and resolution. The organic modifier is used to elute the analytes from the column. Gradient elution is often employed to achieve a timely separation of all impurities with varying polarities[18][22].

  • Detection: A UV detector is commonly used, with the wavelength set at or near the absorbance maximum of Amlodipine and its impurities (typically around 237 nm) to ensure high sensitivity[12][22].

start Sample Preparation (Amlodipine Drug Substance/Product) hplc HPLC System start->hplc column C18 Column (Stationary Phase) hplc->column detector UV Detector (e.g., 237 nm) column->detector data Data Acquisition & Analysis (Chromatogram) detector->data end Quantification of This compound data->end

Caption: General workflow for the HPLC analysis of this compound.

Protocol for Quantification of this compound in Amlodipine Drug Substance

This protocol is a representative method and may require optimization based on the specific instrumentation and sample matrix.

3.2.1. Materials and Reagents

  • Amlodipine Besylate Reference Standard (CRS/RS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate or other suitable buffer salts

  • Water (HPLC grade)

  • Triethylamine (for pH adjustment)

  • Phosphoric acid (for pH adjustment)

3.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Buffer solution (e.g., 0.05 M Ammonium acetate, pH adjusted to 5.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 20 µL

3.2.3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Test Solution: Accurately weigh and dissolve about 50 mg of Amlodipine Besylate drug substance in 50 mL of diluent to obtain a concentration of approximately 1 mg/mL.

  • System Suitability Solution: Prepare a solution containing both Amlodipine Besylate (e.g., 1 mg/mL) and this compound (e.g., 1 µg/mL) to verify the resolution and performance of the chromatographic system.

3.2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the resolution between the Amlodipine and this compound peaks is adequate (typically >2.0) and that other system suitability parameters (e.g., tailing factor, theoretical plates) are met.

  • Inject the standard solution in replicate (e.g., n=5) and check the reproducibility of the peak area (%RSD ≤ 2.0%).

  • Inject the test solution.

  • Identify the this compound peak in the test solution chromatogram by comparing its retention time with that of the standard solution.

  • Calculate the amount of this compound in the Amlodipine drug substance using the following formula:

    % this compound = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Method Validation according to ICH Q2(R1) Guidelines

A crucial aspect of pharmaceutical quality control is the validation of analytical procedures to ensure they are suitable for their intended purpose[7][8][24][25]. The ICH Q2(R1) guideline provides a framework for validating analytical methods[7][8][10].

Validation ParameterPurpose and Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., other impurities, degradants, excipients). This is often demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to show that the this compound peak is well-resolved from any degradation products[11][22][26].
Linearity To establish a linear relationship between the concentration of this compound and the analytical response (peak area) over a specified range (e.g., from the reporting threshold to 120% of the specification limit). The correlation coefficient (r²) should typically be ≥ 0.99[1][22].
Accuracy To determine the closeness of the test results to the true value. This is assessed by spiking the sample matrix with known amounts of this compound at different concentration levels and calculating the percent recovery. Recoveries are typically expected to be within 80-120% for impurity analysis[1][18][22].
Precision To assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (%RSD) should be within acceptable limits (e.g., ≤ 10% for impurity analysis at the specification limit)[1][18][22].
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration of this compound that can be detected but not necessarily quantified.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during routine use[1][18][22].

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Amlodipine pharmaceutical products. The HPLC method detailed in these application notes, when properly validated, provides a reliable and robust approach for the quantification of this impurity. Adherence to pharmacopoeial requirements and ICH guidelines is paramount in the development and application of such analytical procedures in a regulated pharmaceutical environment.

References

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (n.d.). Arh Farm.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Kishore, C., & Mohan, G. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926.
  • This compound | C28H27ClN2O7 | CID 9871958 - PubChem. (n.d.).
  • Amlodipine besil
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S.
  • Quality Guidelines. (n.d.).
  • Identification and characterization of potential impurities of amlodipine maleate. (2006). Journal of Pharmaceutical and Biomedical Analysis, 40(3), 605-613.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
  • 3 Key Regulatory Guidelines for Method Valid
  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (n.d.). Scilit.
  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993.
  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (2024, April 28). Archives of Pharmacy.
  • Phthaloyl Amlodipine | Drug Information, Uses, Side Effects, Pharma intermedi
  • Uddin, A. B. M. H., Alaamaa, M., Zaidul, I. S. M., Abbas, S. A., Awang, M., & Fahim, T. K. (2014). Current Analytical Methods For Amlodipine And Its Formulations: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-8.
  • This compound | CAS# 88150-62-3 | Biochemical. (n.d.). MedKoo Biosciences.
  • Amlodipine EP impurity G | CAS 43067-01-2. (n.d.). BOC Sciences.
  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (2016).
  • Phthaloyl amlodipine | 88150-62-3. (n.d.). ChemicalBook.
  • Amlodipine besylate EP Reference Standard | CAS 111470-99-6. (n.d.). Sigma-Aldrich.
  • Amlodipine EP Impurity A | 88150-62-3. (n.d.). SynThink Research Chemicals.
  • Characterization of products formed by forced degradation of Amlodipine Besyl
  • Phthaloyl amlodipine 88150-62-3 wiki. (n.d.). Guidechem.
  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023). Heliyon, 9(9), e19993.
  • amlodipine besylate. (2017, October 23).
  • Amlodipine Besylate Tablets, USP 5 mg and 10 mg Antihypertensive-Antianginal Agent. (n.d.).
  • Amlodipine Besyl
  • PRODUCT MONOGRAPH Pr pms-AMLODIPINE Amlodipine Besylate Tablets, USP (Amlodipine, as Amlodipine Besylate) 2.5 mg, 5 mg and 10 mg. (2018, March 7).
  • Amlodipine Besyl
  • Amlodipine Besylate USP Monograph. (2020, November 24). Phenomenex.
  • USP Monograph – Amlodipine Besyl

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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Phthalimidoamlodipine in Amlodipine Drug Substance as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Phthalimidoamlodipine, a potential process-related impurity in Amlodipine.[1][2] The validation strategy is designed to be in full compliance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[3][4] The protocols herein detail the validation parameters of specificity, linearity, range, accuracy, precision, quantitation limit, detection limit, and robustness. The causality behind experimental design, data interpretation, and acceptance criteria are explained from the perspective of a senior application scientist. This application note serves as a practical guide for researchers, quality control analysts, and drug development professionals engaged in the purity analysis of Amlodipine.

Introduction

Amlodipine is a widely prescribed long-acting calcium channel blocker used in the management of hypertension and angina.[5][6] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[7] this compound (Amlodipine EP Impurity A) is a known intermediate and potential impurity arising from the synthesis of Amlodipine.[2][8] Its structure is C28H27ClN2O7, with a molecular weight of approximately 539.0 g/mol .[9][10]

Regulatory bodies worldwide, guided by the ICH, mandate that analytical procedures used for the quantitative determination of impurities in new drug substances be properly validated.[11][12] Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended use.[13] This document outlines a systematic approach to validating an RP-HPLC method for this compound, ensuring reliable and accurate impurity profiling.

Methodological Framework: The ICH Q2(R1) Validation Workflow

The validation process is not a mere checklist but a scientific investigation to establish the performance characteristics of the method. The ICH Q2(R1) guideline provides a harmonized framework for this process.[3][4] The workflow ensures that every aspect of the method's performance is systematically evaluated before its implementation in a routine quality control environment.

Validation_Workflow cluster_0 Core Validation Parameters MethodDev Method Development & Optimization SST System Suitability Testing (SST) MethodDev->SST Proceed if Optimized Specificity Specificity (Forced Degradation) SST->Specificity Passes Criteria Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness FinalReport Validation Report & Method Implementation Robustness->FinalReport All Parameters Meet Criteria

Caption: ICH Q2(R1) analytical method validation workflow.

Materials and Instrumentation

This section outlines the necessary equipment, reagents, and a typical starting point for chromatographic conditions. It is understood that minor modifications may be necessary based on the specific instrumentation used.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (e.g., Waters Alliance, Agilent 1260).

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: A core-shell or fully porous C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm) is recommended for good resolution and peak shape.[14]

  • Reference Standards: Amlodipine Besylate and this compound with certified purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (AR grade), Ammonium Hydroxide (AR grade), Purified water (Milli-Q or equivalent).

Table 1: Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A 0.4% Ammonium Hydroxide in WaterA high pH mobile phase is chosen as Amlodipine is a basic compound, which helps in achieving good peak symmetry.[14]
Mobile Phase B MethanolA common organic modifier for reversed-phase chromatography.
Gradient Program Time (min): 0, 10, 12, 15%B: 70, 80, 70, 70A gradient elution is necessary to separate the main analyte from its impurities within a reasonable run time.[14][15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[15]
Detection λ 237 nmA common wavelength for detecting Amlodipine and its related substances.[14][16]
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.

Standard and Sample Preparation

  • Diluent: Mobile Phase A and Mobile Phase B in a 30:70 (v/v) ratio.

  • This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Amlodipine Stock Solution (1000 µg/mL or 1 mg/mL): Accurately weigh about 100 mg of Amlodipine Besylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. This is the typical concentration for an assay test.[14]

  • Working Standard Solution (e.g., 1.0 µg/mL): Dilute the this compound Stock Solution appropriately to a concentration representing a specific impurity level (e.g., 0.1% of the Amlodipine test concentration).

System Suitability Testing (SST)

Objective: SST is an integral part of any analytical procedure. Its purpose is to verify that the chromatographic system (instrument, column, and mobile phases) is performing adequately for the intended analysis on the day of the experiment.[13][17][18] It is a prerequisite for any valid chromatographic analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a System Suitability Solution containing Amlodipine (e.g., 1000 µg/mL) and this compound (e.g., 1.0 µg/mL). This solution helps in evaluating resolution.

  • Inject the System Suitability Solution five (n=5) or six (n=6) replicate times.

  • Analyze the resulting chromatograms for the parameters listed in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Repeatability (%RSD) ≤ 5.0% for the this compound peak areaEnsures the system provides consistent and repeatable injections. A higher limit is acceptable for impurity analysis compared to assay.[19]
Tailing Factor (T) ≤ 2.0 for both Amlodipine and this compound peaksMeasures peak symmetry. A value >2 indicates peak tailing, which can affect integration and resolution.[19]
Theoretical Plates (N) > 2000 for both peaksA measure of column efficiency. Higher plate counts indicate sharper peaks and better separation performance.[19]
Resolution (Rs) ≥ 2.0 between Amlodipine and this compound peaksEnsures baseline separation between the main component and the impurity, which is critical for accurate quantification.[19]

Validation Protocols & Acceptance Criteria

Specificity (Forced Degradation Study)

Objective: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12] A forced degradation study is performed to demonstrate the stability-indicating nature of the method.

Protocol: Subject an Amlodipine solution (e.g., 1 mg/mL) to various stress conditions to induce degradation, aiming for 5-20% degradation of the parent drug.[5] A control sample (unstressed) should be analyzed alongside the stressed samples.

Forced_Degradation Start Amlodipine Solution (1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 3 days) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 3 days) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT, 3 days) Start->Oxidation Thermal Thermal Stress (Solid, 105°C, 3 days) Start->Thermal Photo Photolytic Stress (1.2 million lux-h Vis & 200 W-h/m² UVA) Start->Photo Analysis Analyze All Samples by HPLC (including control and spiked samples) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: - Peak Purity (PDA) - Resolution (Rs > 2) - Mass Balance Analysis->Evaluation

Caption: Workflow for a forced degradation study.

  • Acid Hydrolysis: Mix equal parts of Amlodipine stock solution and 0.1 M HCl. Keep at room temperature for 3 days.[14][20] Neutralize before injection.

  • Base Hydrolysis: Mix equal parts of Amlodipine stock solution and 0.1 M NaOH. Keep at room temperature for 3 days.[14][20] Neutralize before injection.

  • Oxidative Degradation: Mix equal parts of Amlodipine stock solution and 3% H₂O₂. Keep at room temperature for 3 days.[14][20]

  • Thermal Degradation: Expose solid Amlodipine API to dry heat (e.g., 105°C) for 3 days.[14] Then prepare a solution for analysis.

  • Photolytic Degradation: Expose an Amlodipine solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[14]

Data Analysis & Acceptance Criteria:

  • The this compound peak should be well-resolved (Rs ≥ 2.0) from any degradation products and the main Amlodipine peak.

  • Peak purity analysis using a PDA detector should show that the this compound peak is spectrally homogeneous in all stressed samples, confirming no co-elution.

Linearity, Range, and Sensitivity (LOD & LOQ)

Objective: To demonstrate a linear relationship between the concentration of this compound and the detector response over a specified range, and to determine the lowest concentration that can be reliably detected and quantified.

Protocol:

  • Prepare a series of at least five calibration standards from the this compound stock solution. The concentrations should span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Inject each standard in triplicate.

  • Plot a graph of mean peak area versus concentration.

Data Analysis & Acceptance Criteria:

ParameterAcceptance CriteriaData Analysis Method
Linearity Correlation Coefficient (r²) ≥ 0.999Perform linear regression analysis on the concentration vs. peak area data.
Range Established as the concentration interval over which linearity, accuracy, and precision are acceptable.Based on the results of the respective validation tests.
LOD Signal-to-Noise (S/N) Ratio ≥ 3:1Determined by injecting solutions with decreasing concentrations or calculated from the calibration curve (LOD = 3.3 * σ / S).[12][21]
LOQ S/N Ratio ≥ 10:1Determined by injecting solutions with decreasing concentrations or calculated from the calibration curve (LOQ = 10 * σ / S).[12][21] The LOQ must be at or below the reporting threshold.

Where σ = standard deviation of the response (e.g., y-intercept of the regression line) and S = slope of the calibration curve.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is demonstrated by recovery studies.[22]

Protocol:

  • Prepare a sample matrix (placebo) or use a sample of Amlodipine API known to contain no or very low levels of this compound.

  • Spike the matrix at three different concentration levels, in triplicate (for a total of 9 determinations). Recommended levels are:

    • LOQ

    • 100% of the specification limit (e.g., 0.1%)

    • 150% of the specification limit (e.g., 0.15%)

  • Analyze the spiked samples and calculate the percentage recovery.

Data Analysis & Acceptance Criteria:

  • Recovery: The mean % recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual test samples of Amlodipine spiked with this compound at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the % Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test and t-test) of the two sets of data to evaluate the cumulative %RSD.

Data Analysis & Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 5.0%.

  • Intermediate Precision: %RSD should be ≤ 10.0%.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[22]

Protocol:

  • Analyze a system suitability or spiked sample.

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Evaluate the effect on SST parameters (especially resolution) and the quantitative result.

Table 3: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (e.g., 30°C and 40°C)
Mobile Phase pH (Aqueous) ± 0.2 units
Mobile Phase Composition ± 2% absolute organic content

Data Analysis & Acceptance Criteria:

  • All system suitability criteria (Table 2) must be met under all varied conditions.

  • The quantitative result should not significantly change compared to the analysis under normal conditions.

Summary of Validation Data

The following table provides a consolidated summary of the validation parameters, acceptance criteria, and a column for recording results.

Table 4: Validation Summary Report

Validation ParameterAcceptance CriteriaResult
Specificity No co-elution; Peak Purity > 990Pass / Fail
Linearity (r²) ≥ 0.999
Range From LOQ to 150% of spec. limit
LOD S/N ≥ 3:1
LOQ S/N ≥ 10:1
Accuracy (% Recovery) 90.0% - 110.0%
Precision (Repeatability %RSD) ≤ 5.0%
Precision (Intermediate %RSD) ≤ 10.0%
Robustness SST criteria met under all conditionsPass / Fail

Conclusion

The analytical method described in this document has been systematically designed and validated according to the ICH Q2(R1) guideline for the quantification of this compound impurity in Amlodipine drug substance. The successful execution of the protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness demonstrates that the method is reliable, accurate, and fit for its intended purpose in a regulated quality control laboratory. This validated, stability-indicating method can be confidently implemented for routine purity testing and stability studies of Amlodipine.

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. (2013). ASMS.
  • Forced Degradation Studies of Amlodipine Besylate. (n.d.). BenchChem.
  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (n.d.). National Institutes of Health.
  • Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. (2010). Semantic Scholar.
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Canada Commons.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. (n.d.). ResearchGate.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioPharm International.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH Q2 Guidance on Reporting LOD and LOQ Values. (2025). Pharma Validation.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Identification and characterization of potential impurities of amlodipine maleate. (2006). PubMed.
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • RP-HPLC method for diethyl impurity in amlodipine bulk/formulation. (2024).
  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (2016). Scirp.org.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (n.d.).
  • Phthaloyl Amlodipine. (n.d.).
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023). ICH.
  • This compound. (n.d.). MedKoo Biosciences.
  • Phthaloyl amlodipine. (2025). ChemicalBook.
  • SOP for Guideline for System Suitability Test for HPLC Analysis. (2025). Pharma Times Official.
  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Phthaloyl amlodipine CAS#: 88150-62-3. (n.d.). ChemicalBook.
  • Development and Validation of Assay Method of Amlodipine Tablet by HPLC. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

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In Vitro Dissolution Studies of Tablets Containing Phthalimidoamlodipine Impurity: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dissolution in Quality Control

In pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of the final drug product is paramount. For solid oral dosage forms like tablets, the in vitro dissolution test is a critical quality control measure.[1][2] It assesses the rate and extent to which the active pharmaceutical ingredient (API) is released from the tablet and becomes available for absorption.[2] This characteristic is not only vital for ensuring batch-to-batch consistency but also serves as a key predictor of the drug's in vivo bioavailability.[1][2]

This application note focuses on amlodipine, a widely used long-acting calcium channel blocker for treating hypertension and angina.[3][4] Specifically, we address the challenge of monitoring not just the API (amlodipine) but also a critical process-related impurity and potential degradant: Phthalimidoamlodipine .[5][6][7]

This compound, also known as Amlodipine EP Impurity A or USP Related Compound D, can arise during the synthesis of the amlodipine drug substance.[5][8][9] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (specifically ICH Q3B(R2)) for the identification, reporting, and qualification of impurities in new drug products.[10][11][12][13] These guidelines mandate that any degradation product or impurity exceeding specific thresholds must be monitored in the final dosage form.[10][13] Therefore, a robust dissolution method must be capable of simultaneously tracking the release of both amlodipine and this compound to ensure the product remains within its safety and quality specifications throughout its shelf life.

This document provides a comprehensive protocol for conducting in vitro dissolution studies on amlodipine besylate tablets, with a specific focus on the simultaneous quantification of amlodipine and the this compound impurity using High-Performance Liquid Chromatography (HPLC).

Foundational Principles: Apparatus, Media, and Analytical Strategy

The design of a meaningful dissolution study hinges on the appropriate selection of experimental conditions that are physiologically relevant and analytically sound.

Dissolution Apparatus and Media Selection

For immediate-release solid oral dosage forms, the United States Pharmacopeia (USP) most commonly specifies Apparatus 1 (Basket) or Apparatus 2 (Paddle).[1][14] For amlodipine besylate tablets, USP Apparatus 2 (Paddles) is the standard method.[3][15][16]

The choice of dissolution medium is guided by the physicochemical properties of the drug and the physiological conditions of the gastrointestinal tract.[2] Amlodipine besylate, a BCS Class I drug, is highly soluble.[3] The standard USP compendial method specifies 0.01 N Hydrochloric Acid (HCl) , which mimics the acidic environment of the stomach.[3][15][16] This medium provides "sink conditions"—a volume of medium at least three times that required to form a saturated solution—ensuring that the dissolution rate is not limited by the drug's solubility.[1][17]

Analytical Technique: Why HPLC is Essential

While UV-Vis Spectrophotometry can be used for amlodipine quantification, it is not suitable when monitoring a specific impurity simultaneously.[3] UV-Vis lacks the specificity to distinguish between amlodipine and this compound, as their UV spectra are likely to overlap.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[8][18] It provides the necessary selectivity and sensitivity to separate and individually quantify both the parent drug and its impurity in a single analytical run.[19][20] This ensures that the dissolution profile of each compound can be accurately determined.

Materials and Methods

Equipment and Reagents
  • Dissolution Apparatus: USP Apparatus 2 (Paddle), calibrated and performance-verified.[21]

  • Analytical Balance: 4- or 5-place.

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV or DAD detector.

  • Data Acquisition Software: Chromatographic data system (e.g., ChemStation).[18]

  • Reference Standards: USP Amlodipine Besylate RS, this compound reference standard.

  • Reagents: HPLC-grade acetonitrile and methanol, triethylamine, orthophosphoric acid, hydrochloric acid, and purified water.

  • Volumetric Glassware: Class A.

  • Filters: 0.45 µm PVDF or PTFE syringe filters.

Experimental Workflow Diagram

The overall process, from tablet testing to data analysis, follows a systematic workflow.

Dissolution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Testing cluster_analysis Analysis & Data Processing Media_Prep Prepare 0.01 N HCl Dissolution Medium Setup_Apparatus Set Up Apparatus 2 (500 mL, 37°C, 75 rpm) Media_Prep->Setup_Apparatus Standard_Prep Prepare Amlodipine & Impurity Stock/Working Standards HPLC_Run Inject Standards & Samples into HPLC System Standard_Prep->HPLC_Run HPLC_Prep Prepare Mobile Phase & Equilibrate HPLC System HPLC_Prep->HPLC_Run Add_Tablet Introduce Tablet into Vessel Setup_Apparatus->Add_Tablet Sampling Withdraw Samples at Pre-defined Time Points Add_Tablet->Sampling Filtering Filter Samples (0.45 µm) Sampling->Filtering Filtering->HPLC_Run Integration Integrate Chromatographic Peaks (Amlodipine & Impurity) HPLC_Run->Integration Calculation Calculate % Dissolved for API and Impurity Integration->Calculation Reporting Generate Dissolution Profiles & Final Report Calculation->Reporting

Sources

Troubleshooting & Optimization

Optimization of reaction conditions to maximize Phthalimidoamlodipine yield.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of Phthalimidoamlodipine. As a critical intermediate in the industrial production of Amlodipine, a widely used anti-hypertensive drug, maximizing the yield and purity of this compound is of paramount importance.[1] This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting solutions, and robust protocols derived from established scientific literature and patents. Our focus is on the causality behind experimental choices to empower you to overcome common challenges in the laboratory.

The primary route for synthesizing this compound is a modified Hantzsch dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester (ethyl 4-[2-(phthalimido)ethoxy]acetoacetate), and an enamine component (methyl 3-aminocrotonate).[2][3][4] While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact efficiency and the final product's quality.

Section 1: Core Synthesis Pathway and Troubleshooting Workflow

The following diagrams illustrate the fundamental reaction and a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_reactants Starting Materials cluster_reaction Hantzsch Synthesis R1 2-Chlorobenzaldehyde Cond Reaction Conditions (Solvent, Temperature, Catalyst, Time) R1->Cond R2 Ethyl 4-[2-(phthalimido)ethoxy] acetoacetate R2->Cond R3 Methyl 3-aminocrotonate R3->Cond Product This compound Cond->Product

Caption: General scheme of the Hantzsch synthesis for this compound.

G Start Start Synthesis CheckYield Is Crude Yield < 70%? Start->CheckYield CheckPurity Are Impurity Levels High (by HPLC)? CheckYield->CheckPurity No TroubleshootStoich Verify Stoichiometry: Increase Methyl 3-aminocrotonate to 2.0-3.0 eq. CheckYield->TroubleshootStoich Yes TroubleshootSolvent Review Solvent Choice: Consider Isopropanol or Ethanol. Avoid potential transesterification. CheckPurity->TroubleshootSolvent Yes Purify Proceed to Purification Protocol. (e.g., Acetic Acid or MDC/Hexane Crystallization) CheckPurity->Purify No TroubleshootTemp Optimize Temperature: Ensure reflux is maintained (e.g., ~80°C for Isopropanol). TroubleshootStoich->TroubleshootTemp TroubleshootTemp->Start Re-run Reaction TroubleshootSolvent->Start Re-run Reaction End High-Yield, Pure Product Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and general conditions for this synthesis?

A1: The synthesis is a three-component reaction. The key reactants are 2-chlorobenzaldehyde, ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, and methyl 3-aminocrotonate.[2] Isopropanol is a commonly used solvent, and the reaction is typically run at reflux temperature (approximately 70-83°C) for 12 to 24 hours to ensure completion.[2]

Q2: Why is the molar ratio of reactants so important for this reaction?

A2: The stoichiometry, particularly of the enamine component, is a critical factor for maximizing yield and minimizing impurities. A molar excess of methyl 3-aminocrotonate (typically 1.5 to 3.0 equivalents relative to the acetoacetate derivative) is highly recommended.[2] This excess helps to drive the reaction equilibrium towards the product and suppresses the formation of byproducts.[5] Insufficient methyl 3-aminocrotonate can lead to incomplete conversion and the formation of other impurities.

Q3: What is the purpose of adding catalysts like piperidine and acetic acid?

A3: In some variations of the Hantzsch synthesis, a base like piperidine and an acid like glacial acetic acid are used as catalysts.[1][6] Piperidine facilitates the initial Knoevenagel condensation between the aldehyde and the β-ketoester. The acetic acid then promotes the subsequent cyclization and dehydration steps that form the dihydropyridine ring. This catalytic system can accelerate the reaction rate, but the concentrations must be carefully controlled to avoid side reactions.

Q4: How is the reaction typically monitored for completion?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress in a laboratory setting. By spotting the reaction mixture alongside the starting materials on a TLC plate, one can observe the consumption of the limiting reactant (typically the aldehyde or acetoacetate derivative) and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.

Problem: Consistently Low Product Yield (<60%)
  • Symptom: After the reaction and initial workup, the isolated crude this compound mass is significantly lower than the theoretical maximum. The original synthesis reported in the Journal of Medicinal Chemistry only achieved a 25% yield, highlighting the need for optimization.[3]

  • Possible Cause 1: Sub-optimal Reactant Stoichiometry.

    • Explanation: As detailed in the FAQs, an insufficient amount of methyl 3-aminocrotonate is a primary cause of low yield. The reaction equilibrium may not be sufficiently pushed towards the product, leaving unreacted starting materials.

    • Solution: Increase the molar ratio of methyl 3-aminocrotonate. Studies have shown that using a molar ratio of at least 3:1 (methyl 3-aminocrotonate to 4-(2-phthalimido ethoxy) acetoacetate) can significantly reduce certain by-products and improve overall yield.[5]

ParameterRecommended Molar RatioRationale & Citation
Methyl 3-aminocrotonate1.5 - 3.0 eqDrives reaction equilibrium, minimizes side reactions.[2]
2-Chlorobenzaldehyde1.0 - 1.1 eqA slight excess is acceptable, but it is not the key driver of yield.
Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate1.0 eqTypically used as the limiting reagent.
  • Possible Cause 2: Inappropriate Reaction Temperature or Time.

    • Explanation: The Hantzsch synthesis requires sufficient thermal energy to overcome the activation barriers for the multiple condensation and cyclization steps. If the temperature is too low or the reaction time is too short, the reaction will not proceed to completion.

    • Solution: Ensure the reaction is maintained at a consistent reflux temperature. For isopropanol, this is around 80-83°C.[2] Extend the reaction time to a full 24 hours if TLC or HPLC analysis shows significant amounts of remaining starting materials after 12-18 hours.

Problem: High Levels of Impurities Detected by HPLC
  • Symptom: The chromatogram of the crude product shows multiple significant peaks other than the main this compound peak.

  • Possible Cause 1: Formation of Symmetrical Dihydropyridine Byproduct.

    • Explanation: A common impurity is 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester.[1][7] This arises from the self-condensation of two molecules of methyl 3-aminocrotonate with one molecule of 2-chlorobenzaldehyde. This side reaction becomes more prevalent when the concentration of the primary acetoacetate component is too low or when mixing is poor.

    • Solution: This issue is again linked to stoichiometry. Using a significant excess of methyl 3-aminocrotonate can paradoxically increase this impurity if not properly controlled. The "sweet spot" is often found between 2.0 and 3.0 equivalents. Ensure vigorous stirring and controlled heating to maintain a homogenous reaction mixture.

  • Possible Cause 2: Transesterification Impurities.

    • Explanation: When using alcoholic solvents like methanol or ethanol, transesterification can occur, where the solvent alcohol displaces the ethyl or methyl groups on the ester functionalities of the reactants or product. This leads to impurities such as Impurity E3 and F3.[5]

    • Solution: While alcohols are effective solvents, consider using isopropanol, which is less prone to transesterification due to steric hindrance. Alternatively, non-alcoholic solvents like toluene can be used, although this may require adjustments to the reaction temperature and catalyst system.[5]

Problem: Difficulty with Product Isolation and Purification
  • Symptom: The crude product is oily and fails to crystallize, or recrystallization fails to significantly improve purity.

  • Solution 1: Acetic Acid Crystallization.

    • Explanation: After the primary reaction in a solvent like isopropanol, the solvent is typically distilled off. The resulting residue can be treated with glacial acetic acid at room temperature.[2] this compound has lower solubility in acetic acid compared to many of the impurities, allowing for effective crystallization.

    • Protocol: After removing the primary reaction solvent under vacuum, add approximately 5-10 volumes of glacial acetic acid to the residue. Stir the mixture vigorously at room temperature for 16-24 hours. The product should precipitate as a crystalline solid, which can then be collected by filtration.[2]

  • Solution 2: Dichloromethane/n-Hexane Purification.

    • Explanation: For stubborn impurities, a multi-solvent system can be very effective. The crude product is first dissolved in a good solvent like dichloromethane (MDC), and then a poor solvent (anti-solvent) like n-hexane is slowly added to induce precipitation of the pure product.[1][2]

    • Protocol: Dissolve the crude this compound in a minimal amount of dichloromethane (e.g., 2 volumes). Filter off any insoluble matter. Slowly add n-hexane (e.g., 2-4 volumes) to the filtrate with stirring over 1-2 hours. Continue stirring for another 2 hours as the product precipitates. Cool the mixture to 20-25°C before filtering to maximize recovery.[2]

Section 4: Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is a synthesis of best practices aimed at achieving a high yield.

  • To a reaction vessel, add ethyl 4-[2-(phthalimido)ethoxy]acetoacetate (1.0 eq) and isopropanol (approx. 5 volumes).

  • Add 2-chlorobenzaldehyde (1.05 eq) and methyl 3-aminocrotonate (2.5 eq) to the suspension.[2]

  • Heat the reaction mixture to reflux (approx. 80-83°C) and maintain for 21-24 hours with vigorous stirring.[2]

  • Monitor the reaction completion by TLC.

  • Once complete, allow the mixture to cool slightly and distill off the isopropanol under reduced pressure at a temperature below 75°C.[2]

  • To the resulting residue, add glacial acetic acid (5 volumes) and stir the slurry at room temperature for 16-22 hours to crystallize the crude product.[2]

  • Filter the solid product, wash the filter cake with a small amount of cold acetic acid, followed by n-hexane.

  • Dry the crude product under vacuum at 55-60°C. A typical crude yield for an optimized process should be in the 70-80% range.

Protocol 2: Purification of Crude this compound
  • Take the crude this compound (1.0 eq) and dissolve it in dichloromethane (2 volumes) at 30-35°C.[2]

  • Filter the solution to remove any insoluble particulates.

  • Transfer the filtrate to a clean vessel and begin slow, dropwise addition of n-hexane (2 volumes) over 1 hour with constant stirring.

  • Continue to stir the mixture for an additional 2 hours at 30-35°C.

  • Add another portion of n-hexane (2 volumes) over 1 hour.

  • Cool the mixture to 20-25°C and stir for a final 2 hours.[2]

  • Filter the precipitated pure product, wash the cake with n-hexane, and dry under vacuum at 60-65°C.

  • The expected recovery yield from this purification step is typically high, often around 85-90%.[2]

References

  • Source: Google Patents (WO2006003672A1)
  • Source: Google Patents (US20040044218A1)
  • Source: Google Patents (US20070260065A1)
  • Source: Google Patents (CN104844610A)
  • Title: Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • Title: INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION Source: P
  • Title: Amlodipine Besilate-Impurities Source: Pharmaffili
  • Title: Synthesis and establishment of Amlodipine impurity G reference standard Source: Journal of Applied Pharmaceutical Science URL:[Link]
  • Source: Google Patents (CN108640868A)
  • Title: Process for making amlodipine, derivatives thereof, and precursors therefor Source: Patexia (Patent Public
  • Title: Amlodipine Besilate Impurities and Rel
  • Source: Google Patents (CN101367759B)

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Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Phthalimidoamlodipine-Related Impurities for Researchers and Drug Development Professionals

Introduction

Amlodipine, a widely prescribed calcium channel blocker, is synthesized via several routes, many of which utilize this compound as a key intermediate.[1] Consequently, this compound itself, along with related compounds, can be present as process-related impurities in the final drug substance.[2] More insidiously, these impurities can also arise post-synthesis through interaction with common laboratory and manufacturing materials.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the formation of this compound-related impurities. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize their formation during your experiments and manufacturing processes, thereby ensuring the quality and integrity of your amlodipine product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern as an impurity?

This compound, also known as 3-ethyl 5-methyl 2-[(2-phtalimidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate, is a protected precursor of amlodipine.[1] In many synthetic pathways, a phthalimido group is used to protect the primary amine of the aminoethoxy side chain during the construction of the dihydropyridine ring.[1]

Diagram of this compound as a Protected Precursor:

G cluster_synthesis Amlodipine Synthesis cluster_impurity Impurity Profile This compound This compound Deprotection Deprotection This compound->Deprotection e.g., aqueous methylamine Amlodipine Amlodipine Deprotection->Amlodipine Final Amlodipine Product Final Amlodipine Product This compound Impurity This compound Impurity Final Amlodipine Product->this compound Impurity Incomplete Deprotection

Caption: Synthetic pathway showing this compound as an intermediate.

As an impurity, this compound is a specified impurity in pharmacopeial monographs and its levels must be controlled within strict limits as per ICH guidelines.[1][3][4] Its presence above the accepted threshold can indicate incomplete deprotection during synthesis or the introduction of contaminants, impacting the purity, safety, and efficacy of the final amlodipine drug substance.

Q2: What are the primary sources of this compound-related impurities?

There are two main sources of these impurities:

  • Process-Related Impurities from Synthesis: These impurities are remnants from the manufacturing process where this compound is used as an intermediate.[1] Incomplete deprotection of the phthalimido group leads to the presence of this compound in the final amlodipine product. Other related impurities can also be formed as side-products during the synthesis.

  • Formation from External Contaminants: this compound can be formed by the reaction of amlodipine with phthalates that have leached from plastic materials used for storage of solvents or in the processing equipment.[5] A common source of such contamination is the plasticizer bis(2-ethylhexyl) phthalate (DEHP), which is prevalent in flexible polyvinyl chloride (PVC) materials.[5][6]

Diagram Illustrating the Sources of this compound Impurities:

G cluster_process Process-Related cluster_external External Contamination Amlodipine Product Amlodipine Product This compound Intermediate This compound Intermediate Incomplete Deprotection Incomplete Deprotection This compound Intermediate->Incomplete Deprotection Incomplete Deprotection->Amlodipine Product Plastic Materials (e.g., PVC) Plastic Materials (e.g., PVC) Phthalate Leaching (e.g., DEHP) Phthalate Leaching (e.g., DEHP) Plastic Materials (e.g., PVC)->Phthalate Leaching (e.g., DEHP) Amlodipine Amlodipine Phthalate Leaching (e.g., DEHP)->Amlodipine Reaction

Caption: Two primary pathways for the formation of this compound impurities.

Troubleshooting Guides

Issue 1: Elevated Levels of this compound Detected in a Synthesized Batch of Amlodipine.
Possible Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotection of this compound Intermediate 1. Review Deprotection Reaction Conditions: Verify the stoichiometry of the deprotecting agent (e.g., aqueous methylamine), reaction time, and temperature.[1] 2. Optimize Reaction Parameters: Consider increasing the reaction time, temperature, or the concentration of the deprotecting agent. Perform small-scale optimization experiments to find the most effective conditions. 3. Ensure Homogeneity: Inadequate mixing can lead to localized areas of incomplete reaction. Ensure efficient stirring throughout the deprotection step.The cleavage of the phthalimido group is a chemical reaction with specific kinetic requirements. Insufficient reaction time, temperature, or concentration of the deprotecting agent can lead to an incomplete reaction, leaving unreacted this compound in the product.
Inefficient Purification 1. Evaluate Crystallization/Purification Solvents: The choice of solvent for crystallization or purification is critical for removing unreacted intermediates.[7] Review the solubility profile of both amlodipine and this compound in the chosen solvent system. 2. Optimize Purification Technique: Consider recrystallization from a different solvent system or employing column chromatography for more efficient separation.The separation of the final product from impurities relies on differences in their physicochemical properties, such as solubility. An effective purification process will selectively precipitate the desired product while leaving impurities dissolved in the mother liquor, or will separate them based on their affinity for a stationary phase in chromatography.
Issue 2: this compound Impurity Detected in a Stable, Stored Sample of Amlodipine Previously Confirmed to be Pure.
Possible Cause Troubleshooting Steps Scientific Rationale
Contamination from Plastic Storage or Handling Materials 1. Audit all Plastic Contact Materials: Identify all plastic materials that come into contact with the amlodipine substance, intermediates, or solvents used in the process. This includes storage containers, tubing, and reaction vessels.[5] 2. Test for Phthalate Leaching: If possible, perform leaching studies on the suspect plastic materials with the relevant solvents to confirm the presence of leachable phthalates like DEHP.[6] 3. Replace with Phthalate-Free Alternatives: Immediately switch to certified phthalate-free materials for all contact surfaces. See the table below for recommended alternatives.Phthalate plasticizers, such as DEHP, are not chemically bound to the polymer matrix in materials like flexible PVC and can leach into solvents and the drug product.[8] The primary amine of amlodipine can then react with the leached phthalate ester via a transamidation reaction to form this compound.[9]

Mechanism of this compound Formation from Amlodipine and a Leached Phthalate Ester (e.g., DEHP):

The reaction proceeds through a nucleophilic attack of the primary amine of amlodipine on the carbonyl carbon of the phthalate ester. This is followed by the elimination of the alcohol (2-ethylhexanol in the case of DEHP) to form the stable five-membered phthalimide ring.

Diagram of the Transamidation Reaction:

G cluster_reaction Transamidation Reaction Amlodipine Amlodipine (Primary Amine) Intermediate Tetrahedral Intermediate Amlodipine->Intermediate + DEHP DEHP (Leached Phthalate Ester) DEHP->Intermediate + This compound This compound Intermediate->this compound Alcohol 2-Ethylhexanol Intermediate->Alcohol +

Caption: Simplified representation of the transamidation reaction.

Recommended Phthalate-Free Materials for Laboratory and Manufacturing Use

ApplicationRecommended Phthalate-Free PolymersMaterials to Avoid (Potential for Phthalate Leaching)
Solvent and Sample Storage High-Density Polyethylene (HDPE), Polypropylene (PP), Polytetrafluoroethylene (PTFE), GlassFlexible Polyvinyl Chloride (PVC)
Tubing for Fluid Transfer Silicone, FEP (Fluorinated Ethylene Propylene), PFA (Perfluoroalkoxy), Phthalate-free PVC[1][4]Standard Flexible PVC
Reaction Vessels Glass, Stainless Steel, Hastelloy, PTFE-lined reactorsVessels with flexible PVC components
Seals and Gaskets Fluoroelastomers (FKM), Ethylene-Propylene (EPDM)[6]Gaskets and seals made from plasticized PVC

Experimental Protocols

Protocol 1: Screening for Phthalate Leaching from Plastic Containers

This protocol provides a general method for screening plastic containers for the leaching of phthalates into a solvent.

Materials:

  • The plastic container .

  • A suitable organic solvent (e.g., methanol, ethanol, or a solvent used in your amlodipine synthesis).

  • Glass control container.

  • GC-MS or LC-MS system for analysis.

Procedure:

  • Cut a representative piece of the plastic container into small pieces to increase the surface area.

  • Place a known weight of the plastic pieces into a clean glass vial.

  • Add a measured volume of the chosen solvent to the vial, ensuring the plastic is fully submerged.

  • In parallel, prepare a control sample with the same volume of solvent in a glass vial without any plastic.

  • Seal both vials and store them under conditions that mimic or accelerate your experimental or storage conditions (e.g., room temperature or elevated temperature for a specified period).

  • After the incubation period, carefully remove an aliquot of the solvent from both the sample and control vials.

  • Analyze the solvent aliquots by GC-MS or LC-MS to identify and quantify any leached phthalates. Compare the chromatogram of the sample to that of the control to identify compounds that have leached from the plastic.

Conclusion

Minimizing the formation of this compound-related impurities is a critical aspect of ensuring the quality and safety of amlodipine. By understanding the dual origins of these impurities—as both process-related artifacts and products of external contamination—researchers and drug development professionals can implement effective control strategies. Careful optimization of synthetic and purification processes, coupled with the vigilant selection of phthalate-free materials for all contact surfaces, will significantly reduce the risk of contamination and lead to a purer final product.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. October 1, 2006.
  • Process for preparing amlodipine. Google Patents. US20070260065A1.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). October 25, 2006.
  • AMLODIPINE BESILATE. Moehs Ibérica.
  • COMPATIBILITY STUDIES WITH PHARMACEUTICAL EXCIPIENTS OF AMLODIPINE FOR THE DEVELOPMENT OF NOVEL DELIVERY SYSTEMS. ResearchGate. December 11, 2025.
  • Know About Phthalate-Free Materials Used in O-Rings and Gaskets. SSP Seals. January 31, 2019.
  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. August 23, 2018.
  • Direct Transamidation Reactions: Mechanism and Recent Advances. PMC - NIH. September 18, 2018.
  • Direct Transamidation Reactions: Mechanism and Recent Advances. PubMed. September 18, 2018.
  • (PDF) Amlodipine Besylate-Excipients Interaction in Solid Dosage Form. ResearchGate. August 9, 2025.
  • EP1577298A1 - Process for determining the purity of amlodipine. Google Patents.
  • Amide synthesis by transamidation. Organic Chemistry Portal.
  • Transamidation for the Synthesis of Primary Amides at Room Temperature. Organic Chemistry Portal.
  • Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level | Request PDF. ResearchGate. August 7, 2025.
  • Formulations of Amlodipine: A Review. PMC - NIH.
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. OAE. January 4, 2024.
  • Stability of Extemporaneously Compounded Amlodipine Besylate Oral Suspensions. NIH.
  • (PDF) Amlodipine Besylate-Excipients Interaction in Solid Dosage Form. ResearchGate. August 9, 2025.
  • Identification and characterization of potential impurities of amlodipine maleate. PubMed.
  • Physicochemical Equivalence Studies of Two Amlodipine Tablet Formulations. Semantic Scholar. March 6, 2018.
  • Aqueous leaching of di-2-ethylhexyl phthalate and "green" plasticizers from poly(vinyl chloride) | Request PDF. ResearchGate. August 10, 2025.
  • Amlodipine: Package Insert / Prescribing Information / MOA. Drugs.com.
  • Phthalates and Their Impacts on Human Health. PMC - NIH. May 18, 2021.
  • Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. MDPI.

Sources

Troubleshooting low yield in Phthalimidoamlodipine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phthalimidoamlodipine. As professionals in drug development and organic synthesis, we understand that achieving high yields is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered during this synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your process.

Troubleshooting Guide

This section addresses the most critical issue reported by researchers: low reaction yield. We break down the problem into its constituent parts, from starting materials to final purification, providing clear, step-by-step protocols.

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes and how can I systematically troubleshoot this issue?

A low overall yield is rarely due to a single factor. It is typically an accumulation of seemingly minor issues at various stages of the synthesis. A systematic approach, as outlined below, is the most effective way to identify and resolve the root cause.

Step 1: Verify Starting Material Integrity

The quality of your starting materials is the foundation of your synthesis. Impurities or incorrect stoichiometry at the outset will invariably lead to poor outcomes.

  • Purity of Reactants: The three core components for the Hantzsch-type condensation—4-(2-phthalimidoethoxy)acetoacetate, 2-chlorobenzaldehyde, and methyl 3-aminocrotonate—must be of high purity.[1] Contaminants in the aldehyde can lead to side reactions, while impurities in the acetoacetate or aminocrotonate can inhibit the cyclization.

    • Actionable Advice:

      • 2-Chlorobenzaldehyde: Use freshly distilled or recently purchased material. Aldehydes are prone to oxidation to carboxylic acids on storage.

      • Methyl 3-aminocrotonate: This reactant can be unstable. It is best prepared fresh or stored under an inert atmosphere in a refrigerator.

      • 4-(2-phthalimidoethoxy)acetoacetate: The synthesis of this precursor is a critical step. Ensure the complete removal of reagents like sodium hydride and unreacted N-(2-hydroxyethyl)phthalimide.[2]

  • Anhydrous Conditions: The Hantzsch reaction is sensitive to moisture. Water can hydrolyze the enamine intermediate and interfere with the condensation steps.[3]

    • Actionable Advice:

      • Use oven-dried or flame-dried glassware.[4]

      • Employ anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

      • Consider conducting the reaction under an inert atmosphere (Nitrogen or Argon).

Step 2: Optimize the Hantzsch Condensation Reaction

This multi-component reaction is the heart of the synthesis, and its efficiency is highly dependent on reaction conditions.[5]

  • Stoichiometry: An incorrect molar ratio of reactants is a frequent cause of low yield. Often, an excess of the aminocrotonate is used to drive the reaction to completion.[6]

  • Temperature and Reaction Time: Both parameters must be carefully controlled. Insufficient heat or time can lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can cause decomposition of the dihydropyridine product and the formation of impurities. Refluxing in isopropanol (approx. 82-85°C) for 20-24 hours is a common starting point.[1]

  • Solvent Choice: Isopropanol is a widely used solvent for this reaction.[1] However, other solvents like ethanol or acetic acid have also been reported. The choice of solvent can influence reaction rate and solubility of intermediates.

Troubleshooting Flowchart for Low Yield This diagram outlines a logical sequence for diagnosing yield issues.

G start Low Yield Detected sm_check Verify Starting Material Purity & Stoichiometry start->sm_check sm_ok Purity Confirmed? sm_check->sm_ok cond_check Review Reaction Conditions cond_ok Conditions Optimal? cond_check->cond_ok workup_check Analyze Work-up & Purification Steps workup_ok Minimal Loss? workup_check->workup_ok sm_ok->cond_check Yes purify_sm Action: Purify/Re-weigh Starting Materials. Use Anhydrous Technique. sm_ok->purify_sm No cond_ok->workup_check Yes optimize_cond Action: Adjust Temp, Time, or Solvent. Monitor by TLC/HPLC. cond_ok->optimize_cond No refine_workup Action: Refine Extraction, Washing & Recrystallization. Minimize Transfers. workup_ok->refine_workup No end_node Yield Improved workup_ok->end_node Yes purify_sm->sm_check optimize_cond->cond_check refine_workup->workup_check

Caption: A systematic workflow for troubleshooting low yield.

Step 3: Refine Work-up and Purification Protocols

Significant product loss can occur during post-reaction manipulations.[4] The crude this compound often precipitates from the reaction mixture upon cooling or solvent removal, but impurities may co-precipitate.

  • Isolation of Crude Product: After reflux, the solvent is typically distilled off. The residue can then be treated with a solvent like acetic acid to crystallize the crude product.[1] Incomplete precipitation will leave the product in the filtrate.

  • Purification: Recrystallization is essential for achieving high purity. However, choosing the right solvent system is critical to maximize recovery. A common procedure involves dissolving the crude material in a minimal amount of a good solvent (like dichloromethane) and then adding a poor solvent (like n-hexane) to induce precipitation.[1]

    • Causality: Dichloromethane effectively dissolves the desired product and many organic impurities. The slow addition of n-hexane reduces the solubility of the this compound, causing it to crystallize out, while more soluble impurities remain in the solvent mixture.

Optimized Protocol for Purification of this compound

This protocol is based on methods described in the literature for effectively purifying the crude product.[1]

  • Dissolution: Dissolve the crude this compound (e.g., 25 g) in 2 volumes of dichloromethane (50 mL) at 30-35 °C.

  • Filtration (Optional): If insoluble matter is present, filter the solution.

  • Anti-Solvent Addition (Step 1): Slowly add 2 volumes of n-hexane (50 mL) to the filtrate over 1 hour at 30-35 °C. Stir for an additional 2 hours.

  • Anti-Solvent Addition (Step 2): Add another 2 volumes of n-hexane (50 mL) over 1 hour. Cool the mixture to 20-25 °C and stir for 2 hours.

  • Isolation: Filter the precipitated product and wash the filter cake with n-hexane.

  • Drying: Dry the purified product under vacuum at 60-65 °C until a constant weight is achieved. This procedure can improve purity significantly, with reported yields for the purification step alone reaching 87%.[1]

Frequently Asked Questions (FAQs)

Q2: How can I effectively monitor the reaction's progress to avoid decomposition from excessively long reaction times?

Monitoring the reaction is crucial. The most common method is Thin Layer Chromatography (TLC).

  • TLC Analysis:

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point.

    • Procedure: Spot the starting materials (2-chlorobenzaldehyde, 4-(2-phthalimidoethoxy)acetoacetate, methyl 3-aminocrotonate) and the reaction mixture on a TLC plate.

    • Interpretation: The reaction is complete when the spots corresponding to the starting materials (especially the limiting reagent) have disappeared and a new, major spot for the this compound product has appeared.

  • HPLC Analysis: For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can accurately determine the percentage of remaining reactants and formed product.[7][8]

Q3: What are the most common side products, and how can I minimize their formation?

Side product formation is a key reason for low yields and purification difficulties.

  • Key Impurities:

    • Amlodipine Impurity G: This impurity, dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, can form from a Hantzsch reaction involving methyl acetoacetate and 2-chlorobenzaldehyde, indicating potential impurities in your starting materials or transesterification.[9]

    • Transesterification Products: If using an alcohol solvent like ethanol, transesterification can occur, leading to mixed esters on the dihydropyridine ring.[6][10]

  • Minimization Strategies:

    • Use High-Purity Reagents: This is the most effective way to prevent the formation of impurities like Impurity G.

    • Control Temperature: Avoid excessive heat to minimize decomposition and side reactions.

    • Optimize Stoichiometry: Using a slight excess of methyl 3-aminocrotonate can help consume the other reactants more completely, reducing the chance of alternative reaction pathways.[6]

Parameter Recommended Condition Rationale Reference(s)
Solvent IsopropanolGood solubility for reactants; appropriate reflux temperature.[1]
Temperature Reflux (approx. 82-85 °C)Provides sufficient energy for cyclization without rapid decomposition.
Time 20 - 24 hoursAllows the reaction to proceed to completion. Monitor with TLC/HPLC.[1]
Atmosphere Inert (Nitrogen/Argon)Minimizes oxidation of the aldehyde and dihydropyridine product.[3]

Table 1: Recommended Hantzsch Reaction Conditions for this compound Synthesis.

Q4: The reaction stalls before the limiting reagent is fully consumed. What steps should I take?

A stalled reaction indicates that one of the components or conditions is no longer favorable for the reaction to proceed.

  • Check Temperature: Ensure the reaction mixture is being stirred efficiently and the temperature is maintained at the desired level (e.g., reflux).

  • Reagent Stability: One of the reagents may have degraded. As mentioned, methyl 3-aminocrotonate can be unstable. If the reaction stalls early, it may be necessary to add a fresh portion of this reagent.

  • Inhibitors: Trace impurities in the starting materials or solvent could be inhibiting the reaction. Consider purifying your reagents and solvent.[4]

This compound Synthesis Pathway A simplified representation of the Hantzsch condensation forming the dihydropyridine core.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Chlorobenzaldehyde Reaction Hantzsch Condensation (Isopropanol, Reflux) A->Reaction B Methyl 3-aminocrotonate B->Reaction C 4-(2-phthalimidoethoxy) acetoacetate C->Reaction Product This compound Reaction->Product

Caption: Core reactants in the Hantzsch synthesis.

References

  • Ha, L., Nguyen, T. T., & Le, T. M. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science. [Link]
  • WO2006003672A1 - Process for the preparation of pure amlodipine.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
  • CN104151121A - Synthesis method of amlodipine besylate degradation impurities.
  • Hantzsch pyridine synthesis. Wikipedia. [Link]
  • US20070260065A1 - Process for preparing amlodipine.
  • Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science. [Link]
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • EP1577298A1 - Process for determining the purity of amlodipine.
  • Amlodipine: A Comprehensive Review Of Reported Analytical Methods. Journal of Cardiovascular Disease Research. [Link]
  • Preparation of ethyl 4-[2-(phthalimido)
  • Current Analytical Methods For Amlodipine And its Formulations: A Review. Semantic Scholar. [Link]
  • What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
  • JP2014144919A - Novel crystal form of phthaloyl amlodipine and process for producing high-purity phthaloyl amlodipine besilate using the same.
  • A novel process s-(-)
  • Amlodipine: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. International Journal of Pharmaceutical Science Invention. [Link]
  • (PDF) Current Analytical Methods For Amlodipine And Its Formulations: A Review.
  • CN101367759B - Synthesis of high-purity amlodipine besylate.
  • Analytical methods for the quantitation of amlodipine besylate and atorvastatin calcium in pharmaceutical dosage form and biolog. SciSpace. [Link]
  • US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.
  • Synthesis of Amlodipine Using Aza Diels-Alder Reaction.
  • Hantzsch Dihydropyridine Synthesis. Prezi. [Link]
  • Hantzsch Dihydropyridine Synthesis.
  • WO2011117876A1 - An improved process for the preparation of amlodipine free base and acid addition salts thereof.

Sources

Technical Support Center: Strategies to Improve the Purity of Phthalimidoamlodipine

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government Here's how you know

A specialized resource for researchers, scientists, and drug development professionals.

Welcome to our dedicated technical support center focused on the purification of Phthalimidoamlodipine. As a critical intermediate in the synthesis of Amlodipine, the purity of this compound is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] This guide, curated by Senior Application Scientists, provides field-proven insights, troubleshooting workflows, and detailed experimental protocols to help you navigate the common challenges in achieving high-purity this compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of during this compound synthesis?

Impurities in this compound are typically process-related, stemming from the Hantzsch-type synthesis or subsequent degradation. Key impurities include:

  • Unreacted Starting Materials: Residuals such as 2-chlorobenzaldehyde, 4-[2-(phthalimido) ethoxy] acetoacetate, and methyl 3-aminocrotonate can carry through to the crude product.[2][3]

  • Over-alkylation or Side-Reaction Products: The synthesis can lead to the formation of related dihydropyridine structures, such as 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester.[1]

  • Transesterification Impurities: If alcohol-based solvents are used under certain conditions, transesterification of the ester groups on the dihydropyridine ring can occur, leading to impurities like isopropyl esters instead of the desired ethyl and methyl esters.[4][5]

  • Degradation Products: The dihydropyridine ring is susceptible to oxidation, which forms the corresponding pyridine derivative (Amlodipine EP Impurity D).[6][7] Hydrolysis, especially under acidic or basic conditions, can also lead to degradation.[8]

Q2: What is the most straightforward initial method for purifying crude this compound?

The most common and industrially scalable first step for purification is recrystallization .[4] This technique is effective at removing a significant portion of unreacted starting materials and some side-products. The choice of solvent is critical. Solvents and systems such as ethyl acetate, isopropanol, acetonitrile, or mixtures like dichloromethane/n-hexane have been successfully used.[1][2][4][9] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure this compound to crystallize while impurities remain in the solvent.

Q3: My purified this compound has a high level of residual solvent. What is the best practice for drying?

Effective removal of residual solvents is crucial. The recommended method is drying the purified solid under high vacuum at an elevated temperature. Temperatures in the range of 35°C to 70°C are typically effective.[1] The exact temperature and duration (from 1 to 20 hours or more) should be optimized to ensure the solvent is removed without causing thermal degradation of the product.[1]

Troubleshooting Guides
Problem: HPLC analysis shows a significant peak corresponding to the pyridine derivative (oxidized impurity).

Causality: The dihydropyridine ring in this compound is prone to oxidation, converting it to the more stable aromatic pyridine ring. This can be caused by exposure to air (oxygen), oxidizing agents, or even light (photolysis) during the reaction, work-up, or storage.[7][10]

Troubleshooting Workflow:

Caption: Workflow to troubleshoot and mitigate the formation of the pyridine oxidation impurity.

Corrective Actions:

  • Process Control: The most effective strategy is prevention. Ensure the reaction and work-up are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Purification: The polarity difference between the dihydropyridine (this compound) and its oxidized pyridine analogue is often sufficient for separation by column chromatography but can be challenging for recrystallization alone. A silica gel column with a gradient elution system is typically effective.

Problem: The final product is contaminated with structurally similar impurities that co-crystallize.

Causality: Certain process-related impurities may have very similar solubility and structural properties to this compound, making them difficult to remove by simple recrystallization. This is common for isomers or by-products where only a minor functional group is different.

Troubleshooting Workflow:

Caption: Decision workflow for purifying products with co-crystallizing impurities.

Corrective Actions:

  • Solvent System Screening: Do not rely on a single recrystallization solvent. Screen a variety of solvents with different polarities and chemical properties (e.g., alcohols, esters, nitriles, ketones) and their mixtures. A patent describes the use of an acetonitrile system to obtain a specific, high-purity crystal form.[9]

  • Chromatography: For challenging separations, column chromatography is the method of choice.[11] It offers much higher resolving power than recrystallization. If standard flash chromatography is insufficient, preparative HPLC may be required for achieving the highest levels of purity.

Experimental Protocols
Protocol 1: Purification by Recrystallization from a Dichloromethane/n-Hexane System

Objective: To purify crude this compound by removing polar and non-polar impurities. This protocol is adapted from a patented method.[2]

Rationale: Dichloromethane (DCM) is a good solvent for this compound, while n-Hexane is a non-solvent (anti-solvent). By dissolving the crude product in a minimal amount of DCM and then slowly adding n-Hexane, the solubility is reduced in a controlled manner, inducing the crystallization of the pure product.

Materials:

  • Crude this compound

  • Dichloromethane (MDC), reagent grade

  • n-Hexane, reagent grade

  • Erlenmeyer flask with stir bar

  • Stir plate

  • Buchner funnel and vacuum flask

Procedure:

  • Place 25 g of crude this compound into an Erlenmeyer flask.

  • Add 50 mL of dichloromethane and stir at 30-35°C until the solid is completely dissolved.

  • If any insoluble matter is present, filter the solution while warm.

  • To the clear filtrate, slowly add 50 mL of n-Hexane over a period of 1 hour with continuous stirring. The solution may become cloudy.

  • Continue stirring for an additional 2 hours at the same temperature.

  • Add another 50 mL of n-Hexane over 1 hour and then cool the mixture to 20-25°C, stirring for a further 2 hours.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold n-Hexane.

  • Dry the purified product under vacuum at 55-65°C until a constant weight is achieved.[2]

ParameterRecommended ValueRationale
Solvent Ratio (DCM:Hexane) 1:2 (v/v)Balances solubility and precipitation for optimal yield and purity.
Addition Rate of Anti-solvent Slow, over 1-2 hoursPromotes the formation of well-ordered, pure crystals.
Crystallization Temperature 20-35°CControlled cooling prevents rapid precipitation and impurity trapping.
Drying Temperature 55-65°CEnsures complete removal of solvents without product degradation.
Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from closely related impurities with different polarities.

Rationale: This technique leverages the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase.[11] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity, allowing for their separation.

Materials:

  • Crude this compound adsorbed onto silica gel

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pack the column to create a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 Hexane:EtOAc).

  • Gradient: Gradually increase the polarity of the mobile phase. A suggested gradient is:

    • 9:1 Hexane:EtOAc (2 column volumes)

    • 8:2 Hexane:EtOAc (5 column volumes)

    • 7:3 Hexane:EtOAc (until the product has eluted)

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable stain or UV visualization.

  • Combine & Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

References
  • US20070260065A1 - Process for preparing amlodipine - Google Patents. This patent describes the synthesis of this compound and mentions purification by recrystallization or slurrying in solvents like ethyl acetate and dichloromethane. It also specifies drying conditions.
  • WO2006003672A1 - Process for the preparation of pure amlodipine - Google Patents. This patent provides a detailed example of purifying this compound by dissolving it in methylene chloride (DCM)
  • Process for the preparation of anti-ischemic and anti-hypertensive drug amlodipine besylate.
  • EP1577298A1 - Process for determining the purity of amlodipine - Google Patents.
  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. This article discusses sources of impurities in amlodipine synthesis, which is relevant to its precursor. [Link]
  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - Scholar - Universidade de Lisboa. This thesis discusses the degradation pathways of Amlodipine, including hydrolysis, which are relevant to its phthalimido-protected precursor. [Link]
  • WO2004058711A1 - Isolation of dihydropyridine derivative and preparation salts thereof - Google Patents. This patent identifies Phthaloyl amlodipine as Impurity A in Amlodipine synthesis.
  • Proposed degradation pathway of amlodipine based on pyridine derivatives. This article shows potential degradation pathways relevant to the dihydropyridine structure. [Link]
  • JP2014144919A - Novel crystal form of phthaloyl amlodipine and process for producing high-purity phthaloyl amlodipine besilate using the same - Google Patents. This patent describes the purification of Phthaloyl amlodipine using acetonitrile to obtain a specific crystal form.
  • CN101367759B - Synthesis of high-purity amlodipine besylate - Google Patents. This patent discusses the formation of transesterification by-products during synthesis and their control.
  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112.
  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC - NIH.
  • This compound | C28H27ClN2O7 | CID 9871958 - PubChem - NIH. This database provides chemical properties and identifiers for this compound. [Link]
  • Recrystallization of nifedipine and felodipine from amorphous molecular level solid dispersions containing poly(vinylpyrrolidone) and sorbed water - PubMed. This article provides general insights into the crystallization behavior of dihydropyridine compounds. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Deprotection of Phthalimidoamlodipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phthalimidoamlodipine is a critical intermediate in the synthesis of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] The phthalimide group serves as an effective protecting group for the primary amine on the ethanolamine side chain of Amlodipine.[3] Its removal, or deprotection, is a crucial final step in the synthesis. While seemingly straightforward, this step can present several challenges, including incomplete reactions, side-product formation, and difficult workups, all of which can negatively impact the final yield and purity of the Amlodipine active pharmaceutical ingredient (API).[3][4]

This technical support guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate and overcome the common challenges encountered during the deprotection of this compound.

Core Concepts: The Chemistry of Phthalimide Deprotection

The deprotection of a phthalimide-protected amine, a key step in the Gabriel synthesis, involves the cleavage of two amide bonds.[5][6] The most common method is hydrazinolysis, known as the Ing-Manske procedure.[6][7] In this reaction, hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, often insoluble, cyclic phthalhydrazide byproduct, liberating the desired primary amine.[6][8]

Alternative methods include acidic or basic hydrolysis, which yield phthalic acid or its salt, respectively.[9] However, these methods often require harsh conditions that may not be suitable for the relatively sensitive dihydropyridine core of Amlodipine.[7][9] Milder reagents like methylamine have also been successfully employed.[3][10]

Troubleshooting Guide

Question: My deprotection reaction is incomplete, resulting in low yields of Amlodipine. How can I improve the conversion?

Answer:

Incomplete conversion is a frequent issue. Several factors could be at play, from reagent stoichiometry to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Stoichiometry and Quality:

    • Hydrazine/Methylamine: Ensure you are using a sufficient molar excess of the deprotecting agent. For hydrazine, 1.5-2 equivalents are typically recommended, but for a sterically hindered substrate, this may need to be increased.[11] For ethanolic methylamine, a large volume excess is often used to drive the reaction to completion.[10]

    • Reagent Purity: Use high-purity reagents. Old or improperly stored hydrazine hydrate can degrade. Aqueous solutions of methylamine can lose concentration over time.

  • Reaction Conditions:

    • Temperature: While many phthalimide deprotections proceed at room temperature, gentle heating can often improve the reaction rate and drive it to completion.[12] For this compound, reactions are often run at room temperature (28-32°C) for an extended period (e.g., 17 hours).[10] If the reaction is sluggish, consider a modest increase in temperature, monitoring closely for byproduct formation.

    • Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used for hydrazinolysis as they effectively dissolve both the substrate and the reagent.[11][12] Tetrahydrofuran (THF) is another option.[13] Ensure the solvent is anhydrous if moisture-sensitive side reactions are a concern.

    • Reaction Time: Deprotection can be slow. Monitor the reaction progress using an appropriate analytical technique (see below). Do not quench the reaction until the starting material is consumed.

  • Mixing and Solubility:

    • This compound may have limited solubility in some solvents. Ensure vigorous stirring to maintain a homogenous suspension and maximize the interaction between the substrate and the reagent.[10]

Troubleshooting Workflow: Incomplete Reaction

G cluster_reagent Reagent Optimization cluster_conditions Condition Optimization start Incomplete Reaction Observed (Low Amlodipine Yield) check_reagent Verify Reagent Stoichiometry & Quality (e.g., >1.5 eq Hydrazine) start->check_reagent check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_monitoring Confirm Reaction Monitoring (TLC/HPLC shows starting material) start->check_monitoring increase_eq Increase Molar Equivalents of Deprotecting Agent check_reagent->increase_eq new_reagent Use Fresh/High-Purity Reagent check_reagent->new_reagent increase_temp Increase Temperature Modestly (e.g., to 40-50°C) check_conditions->increase_temp increase_time Extend Reaction Time check_conditions->increase_time change_solvent Screen Alternative Solvents (e.g., THF, other alcohols) check_conditions->change_solvent re_run Re-run Reaction with Optimized Parameters increase_eq->re_run new_reagent->re_run increase_temp->re_run increase_time->re_run change_solvent->re_run re_run->start Still Incomplete end Reaction Complete re_run->end Successful

Caption: Troubleshooting flowchart for incomplete deprotection reactions.

Question: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?

Answer:

Byproduct formation can complicate purification and reduce the overall yield and quality of your Amlodipine.

  • Common Byproducts:

    • Phthalhydrazide (from Hydrazine): This is the expected byproduct. Its primary challenge is its potential to co-precipitate with your product, making isolation difficult.[6]

    • N-Methylphthalamide (from Methylamine): The corresponding byproduct when using methylamine.

    • Degradation of the Dihydropyridine Ring: The 1,4-dihydropyridine ring in Amlodipine is susceptible to oxidation, especially under harsh conditions (e.g., strong acid, high heat, presence of oxidants). This can lead to the formation of the corresponding pyridine analog.

    • Side reactions with hydrazine: If other reactive functional groups are present in the molecule, hydrazine, being a strong nucleophile, might react with them.[11] However, the Amlodipine structure is generally robust to this.

  • Minimization Strategies:

    • Control the Temperature: Avoid excessive heat, which can promote degradation of the dihydropyridine ring.

    • Optimize Workup: The key to removing byproducts like phthalhydrazide is an effective workup procedure.

      • Precipitation: Phthalhydrazide is often insoluble in common organic solvents and can be removed by filtration.[6]

      • Acid/Base Extraction: After the reaction, an acid/base workup can be used. Amlodipine, being basic, can be extracted into an acidic aqueous layer, leaving the neutral or acidic byproducts in the organic layer. The pH is then adjusted to re-precipitate the purified Amlodipine.

    • Use Milder Reagents: If degradation is a significant issue, consider alternative, milder deprotection methods. Sodium borohydride in isopropanol followed by acetic acid is a very gentle method for cleaving phthalimides.[14]

Question: How can I effectively monitor the progress of the deprotection reaction?

Answer:

Effective reaction monitoring is crucial to determine the endpoint and avoid unnecessary heating or extended reaction times that could lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate is a good starting point. Adjust the ratio to achieve good separation between the starting material (this compound) and the product (Amlodipine).

    • Visualization: Use a UV lamp (254 nm) for visualization. The Amlodipine spot should have a different Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): For more accurate, quantitative monitoring, HPLC is the preferred method.[15][16]

    • Column: A C18 reversed-phase column is typically used.[17]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile is common.[16]

    • Detection: UV detection at around 237-240 nm is suitable for Amlodipine.[16]

By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material peak and the appearance of the product peak, allowing for precise determination of reaction completion.

Detailed Experimental Protocols

Protocol 1: Deprotection using Ethanolic Methylamine

This protocol is adapted from a patented industrial process and is known for its effectiveness.[10]

  • Reaction Setup: Suspend this compound (1.0 eq) in ethanolic methylamine (e.g., 33% solution, ~12 mL per gram of starting material).

  • Reaction: Stir the suspension vigorously at room temperature (28-32°C) for 16-20 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup & Precipitation:

    • Slowly pour the reaction mixture into hot water (50-55°C, ~24 mL per gram of starting material) over a period of 45 minutes with good stirring.

    • Continue stirring at this temperature for 1 hour.

    • Slowly cool the mixture to 20-25°C and stir for an additional hour to complete precipitation.

  • Isolation: Filter the precipitated solid (Amlodipine base), wash the cake thoroughly with water, and dry the product under vacuum at 55-60°C until a constant weight is achieved.

Protocol 2: Deprotection using Hydrazine Hydrate (Ing-Manske Procedure)

This is a classic and widely applicable method for phthalimide cleavage.[6][7]

  • Reaction Setup: Dissolve or suspend this compound (1.0 eq) in a suitable alcohol, such as ethanol or methanol.

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Workup & Isolation:

    • Upon completion, cool the reaction mixture. The phthalhydrazide byproduct will often precipitate out of the solution.

    • Filter the mixture to remove the phthalhydrazide.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude Amlodipine can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by acid/base extraction.

Comparison of Deprotection Methods
MethodReagentConditionsProsCons
Methylamine Ethanolic MethylamineRoom temp, 16-20hHigh yield, clean product precipitationLong reaction time, handling of volatile methylamine
Hydrazinolysis Hydrazine HydrateRoom temp to 60°C, 2-4hFaster reaction time, widely applicableHydrazine is toxic, byproduct removal can be tricky
Acid Hydrolysis Strong Acid (e.g., HCl)Reflux, prolonged heatingInexpensive reagentsHarsh conditions, risk of dihydropyridine degradation
Base Hydrolysis Strong Base (e.g., NaOH)Reflux, prolonged heatingInexpensive reagentsHarsh conditions, risk of dihydropyridine degradation
NaBH₄/AcOH Sodium Borohydride, Acetic AcidTwo-stage, mildVery mild conditions, good for sensitive substratesMore complex, multi-step procedure

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a phthalimide protecting group for the Amlodipine synthesis? A1: this compound is a stable, crystalline solid that is easily purified. This allows for the removal of impurities generated in earlier steps before the final deprotection, leading to a higher purity Amlodipine API.[3] It is also safer to handle than alternatives like azido-amlodipine, which is potentially explosive.[3]

Q2: Are there any specific safety precautions I should take when performing this deprotection? A2: Yes. Both hydrazine and methylamine are hazardous.

  • Hydrazine: It is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • Methylamine: It is a flammable and corrosive gas/liquid. Use in a fume hood and avoid inhalation. Always consult the Safety Data Sheet (SDS) for any reagent before use.

Q3: Can I perform this reaction under microwave irradiation to speed it up? A3: While microwave-assisted synthesis can accelerate many reactions, its application here should be approached with caution. The dihydropyridine ring can be sensitive to high temperatures. If you choose to explore this, start with low temperatures and short reaction times, carefully monitoring for the formation of degradation products.

Q4: My final Amlodipine product has a yellow tint. What is the cause and how can I remove it? A4: A yellow tint can indicate the presence of impurities, often oxidation products of the dihydropyridine ring. To obtain a pure white solid, you may need to perform a purification step. Recrystallization from a suitable solvent like isopropanol or methanol is often effective. Alternatively, converting the Amlodipine base to a salt (like the besylate salt) and recrystallizing can also yield a product of very high purity.

Reaction Mechanism: Hydrazinolysis of this compound

Sources

Resolving peak tailing issues in HPLC analysis of Phthalimidoamlodipine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of Phthalimidoamlodipine. As a Senior Application Scientist, I've designed this guide to provide you with direct, actionable solutions to common chromatographic challenges, with a focus on resolving the persistent issue of peak tailing. This resource is structured to help you diagnose the root cause of your problem and implement a robust, scientifically-sound solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound (C₂₈H₂₇ClN₂O₇) is a known impurity of Amlodipine, a widely used calcium channel blocker for treating hypertension.[1] Regulatory bodies require the accurate quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a reliable HPLC method with good peak symmetry is crucial for its analysis.

Q2: I'm seeing significant peak tailing for this compound. What is the most probable cause?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[2][3] These silanol groups can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.5-4.5, leading to strong electrostatic interactions with the protonated basic analyte, which disrupts the ideal chromatographic partitioning process and causes tailing.[4][5]

Q3: What is the USP Tailing Factor and what is an acceptable value?

The USP Tailing Factor (Tf), also known as the asymmetry factor, is a measure of peak symmetry. It is calculated as the ratio of the peak width at 5% of the peak height to twice the distance from the peak front to the peak maximum at 5% height (Tf = W₀.₀₅ / 2f).[6] An ideal Gaussian peak has a Tf of 1.0. For regulatory purposes, a Tf value greater than 2.0 is generally considered unacceptable.[6] The USP monograph for Amlodipine Besylate, for instance, specifies a tailing factor of not more than 2.0.[7][8]

Q4: Can my HPLC system itself cause peak tailing?

Yes, instrumental issues, often referred to as "extra-column effects," can contribute to peak tailing.[6][9] This is caused by any dead volume in the system where the sample band can spread out. Common culprits include using tubing with an unnecessarily large internal diameter, poor connections between the tubing and the column or detector, or a large detector cell volume.[2][10] These issues are typically more pronounced for early-eluting peaks.[2]

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to diagnosing and resolving peak tailing issues with this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting peak tailing. Start with the most common and easiest-to-address issues first.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: System & Column Health cluster_2 Phase 3: Analyte-Specific Chemical Interactions cluster_3 Phase 4: Method Optimization A Start: Peak Tailing Observed (Tf > 1.2) B Is tailing on all peaks or just this compound? A->B C All Peaks Tailing B->C All Peaks H Only this compound Tailing B->H Specific Peak D Check for Dead Volume: - Fittings & Connections - Tubing ID C->D E Check for Column Void or Blocked Frit C->E F Action: Remake fittings, use narrow-bore tubing. D->F G Action: Replace guard column, backflush or replace column. E->G I Strong Indication of Secondary Silanol Interactions H->I J Step 1: Mobile Phase Optimization I->J K Step 2: Column Chemistry Review I->K Q Final Check: Sample Overload Dilute sample or reduce injection volume I->Q L Adjust Mobile Phase pH to 2.5 - 3.5 J->L M Increase Buffer Strength (e.g., 25-50 mM) J->M N Add Silanol Masking Agent (e.g., 0.1% Triethylamine) J->N O Use End-Capped, High-Purity Silica (Type B) Column K->O P Consider Polar-Embedded or Charged Surface Column K->P

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Q5: My troubleshooting suggests secondary silanol interactions. How do these occur and how can I stop them?

Mechanism of Interaction:

This compound is a basic compound containing amine functional groups. In the mobile phase, these amines can become protonated (positively charged). Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5, these silanols deprotonate, becoming negatively charged (Si-O⁻).[4][5] The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, non-ideal retention mechanism, leading to peak tailing.[3][11]

Silanol_Interaction cluster_0 Reversed-Phase C18 Stationary Phase cluster_1 Mobile Phase Silica Si C18_1 C18 Chain Silica->C18_1 Primary Hydrophobic Interaction Site C18_2 C18 Chain Silica->C18_2 Silanol Si-O⁻ Silica->Silanol Residual Ionized Silanol Group Analyte This compound (Basic Analyte) R-NH₃⁺ Analyte->C18_1 Desired Hydrophobic Interaction Analyte->Silanol Strong Electrostatic Attraction (Secondary Interaction) CAUSES PEAK TAILING

Sources

Technical Support Center: Chromatographic Resolution of Amlodipine and Phthalimidoamlodipine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the chromatographic separation of amlodipine and its critical process impurity, Phthalimidoamlodipine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common separation issues encountered in both method development and routine quality control.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between amlodipine and this compound?

A1: Poor resolution between amlodipine and this compound, often manifesting as co-eluting or shouldered peaks, is a common challenge. The primary reasons are rooted in the structural similarities of the two molecules and suboptimal chromatographic conditions. Key factors include an inappropriate mobile phase pH, incorrect organic modifier concentration, or the use of a column with unsuitable selectivity for these compounds.[1][2][3]

Q2: What is the single most critical parameter to adjust for improving the separation of these two compounds?

A2: The pH of the mobile phase is arguably the most critical parameter. Amlodipine is a basic compound with a pKa of approximately 8.6.[4][5][6] Small adjustments to the mobile phase pH can significantly alter its ionization state, and consequently, its retention time and selectivity relative to the neutral this compound.[3][5]

Q3: My peak shapes are poor, especially for amlodipine (peak tailing). How can I fix this?

A3: Peak tailing for amlodipine is often caused by secondary interactions between the basic amine group on amlodipine and active silanol groups on the silica-based stationary phase.[3] To mitigate this, consider adding a competitive base like triethylamine to the mobile phase, using a lower pH to protonate the silanols, or employing a modern, end-capped column with a less active surface.[3][7]

Q4: Can I use a gradient elution to improve resolution?

A4: Yes, a gradient elution can be highly effective, especially if other impurities are present in your sample. A shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly enhance the resolution between closely eluting peaks like amlodipine and this compound.[6][8]

Troubleshooting Guide: A Systematic Approach to Improving Resolution

This section provides a structured approach to troubleshooting and resolving separation issues.

Issue: Co-elution or Poor Resolution (Rs < 1.5)

When faced with inadequate separation, a systematic adjustment of chromatographic parameters is essential. The resolution (Rs) is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[2][9]

Selectivity (α) is the most powerful tool for improving resolution.[2] It is primarily influenced by the mobile phase composition and the stationary phase chemistry.

  • pH Adjustment:

    • Rationale: The ionization state of amlodipine is pH-dependent, while this compound is neutral. By adjusting the pH, you can selectively change the retention of amlodipine.

    • Protocol:

      • Start with a mobile phase pH of around 3.0, using a buffer such as phosphate or acetate.[10] At this pH, amlodipine will be protonated and may exhibit different retention characteristics.

      • Systematically increase the pH in small increments (e.g., 0.5 pH units) and observe the effect on resolution.

      • Be mindful of the column's pH stability range. For high pH work (above 7), a hybrid or specially bonded silica column is necessary.[6]

  • Organic Modifier Selection and Concentration:

    • Rationale: The type and concentration of the organic solvent in the mobile phase affect the retention of both compounds. Acetonitrile and methanol are the most common choices, and they can offer different selectivities.

    • Protocol:

      • If using acetonitrile, try substituting it with methanol, or vice versa.

      • If working in isocratic mode, systematically decrease the percentage of the organic modifier. This will increase the retention factor (k) and may improve resolution, although it will also lengthen the run time.[2][9]

If mobile phase optimization is insufficient, the column's stationary phase may not be providing the necessary selectivity.

  • C18 Columns: These are the most common starting point for reversed-phase chromatography. However, not all C18 columns are the same. Consider trying C18 columns from different manufacturers as they can have different bonding densities and end-capping, leading to varied selectivities.[9]

  • Alternative Chemistries:

    • Phenyl-Hexyl: The phenyl-hexyl phase can offer alternative selectivity through pi-pi interactions, which may be beneficial for separating aromatic compounds like amlodipine and this compound.

    • Embedded Polar Group (PEG): These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and improve peak shape for basic compounds.

  • Temperature:

    • Rationale: Increasing the column temperature can improve efficiency by reducing mobile phase viscosity and increasing mass transfer.[11] However, it can also decrease retention.

    • Protocol: Experiment with temperatures between 30°C and 40°C. Ensure your method is robust by evaluating the impact of small temperature variations.[12]

  • Flow Rate:

    • Rationale: Lowering the flow rate can increase efficiency and, consequently, resolution, but at the cost of longer analysis times.[12]

    • Protocol: If your resolution is close to the desired value, a small decrease in flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) might be sufficient.

Visualizing the Troubleshooting Workflow

Sources

How to reduce transesterification by-products in Phthalimidoamlodipine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Mitigating Transesterification By-products in Phthalimidoamlodipine Synthesis

Introduction

Welcome to the technical support center for the synthesis of this compound, a key intermediate in the manufacturing of Amlodipine. A critical challenge frequently encountered during the Hantzsch pyridine synthesis of this intermediate is the formation of transesterification by-products. These impurities arise from the reaction of the ester functional groups on the starting materials or the product with alcohol solvents commonly used in the process.[1][2] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you minimize these by-products, thereby improving the purity, yield, and overall quality of your final product.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to help you diagnose and resolve specific issues related to transesterification by-products that you may observe during your synthesis.

Issue 1: HPLC analysis of my crude this compound shows significant unknown peaks corresponding to potential transesterification by-products (e.g., Impurities E3, F3).

Potential Cause A: Inappropriate Solvent Choice

  • Expertise & Experience: The primary cause of transesterification is the use of reactive alcohol solvents (e.g., methanol, ethanol, isopropanol) which can act as nucleophiles and exchange with the methyl or ethyl ester groups of your reactants or product.[1][2] This reaction can be catalyzed by either acidic or basic conditions.[3][4]

  • Troubleshooting Steps & Solutions:

    • Confirm Solvent Identity: Verify that the solvent used is indeed the intended one and has not been contaminated with other alcohols.

    • Consider Alternative Solvents: If the protocol allows, explore the use of non-alcoholic solvents such as acetonitrile, toluene, or dimethylformamide (DMF). A solvent screen is highly recommended during process development.

    • Protocol Validation: If using an alcohol solvent is unavoidable (e.g., for solubility reasons), strictly adhere to the optimized reaction conditions outlined in the "Proactive Prevention" section below.

Potential Cause B: Non-Optimal Stoichiometry of Reactants

  • Expertise & Experience: The molar ratio of the reactants in the Hantzsch synthesis is a critical parameter. An excess of one reactant can lead to side reactions or unreacted starting materials that complicate purification. Specifically, for this compound synthesis, controlling the ratio of the amino-crotonate to the acetoacetate derivative is crucial for minimizing certain impurities.[5]

  • Troubleshooting Steps & Solutions:

    • Verify Stoichiometry: A Chinese patent suggests that maintaining a molar ratio of 3-aminobutene acid methyl esters to 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate of at least 3:1 can reduce the formation of key transesterification by-products to below 0.10%.[5]

    • Accurate Dispensing: Ensure that all reactants are weighed and dispensed accurately. For liquid reagents, verify calibration of pipettes or dispensing systems.

    • Purity of Starting Materials: Use starting materials of known high purity. Impurities in the starting materials can alter the effective stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What exactly is transesterification in the context of this compound synthesis?

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol.[3] In the synthesis of this compound, which has both methyl and ethyl ester functionalities, the alcohol solvent (like ethanol) can react with the methyl ester to form an ethyl ester, or vice-versa, leading to a mixture of undesired product analogues. This process is illustrated in the diagram below.

G cluster_main Main Synthesis Pathway cluster_side Transesterification Side Reaction Reactants Reactants (Methyl & Ethyl Esters) Product Desired Product (this compound) Reactants->Product Hantzsch Reaction (Non-alcoholic solvent) Byproduct Transesterification By-product (e.g., Di-ethyl Ester Analogue) Reactants->Byproduct Nucleophilic Attack (Acid/Base Catalyzed) Alcohol Alcohol Solvent (e.g., Ethanol) Alcohol->Reactants

Caption: Reaction scheme showing the desired synthesis pathway versus the competing transesterification side reaction.

Q2: Which analytical techniques are best for identifying and quantifying these by-products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for routine monitoring and quantification of this compound and its impurities.[5][6] For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred technique as it provides molecular weight and fragmentation data, which are crucial for structure elucidation.[5][7][8]

Q3: Can purification methods effectively remove these by-products?

Yes, to an extent. Purification of the crude this compound intermediate is a critical step. Recrystallization is often effective. One documented method uses a toluene/glacial acetic acid solvent system to purify the intermediate.[5] However, relying solely on purification is not ideal as it can lead to significant yield loss. The most robust strategy is to minimize the formation of by-products during the reaction itself.

Proactive Prevention: A Validated Protocol to Minimize By-products

This section provides a detailed experimental protocol based on best practices derived from the literature to proactively minimize transesterification.

Key Control Parameters

The following table summarizes the critical parameters and their recommended settings for controlling by-product formation.

ParameterRecommended SettingRationale
Solvent Isopropanol (or other suitable alcohol if required)While non-alcoholic solvents are ideal, if an alcohol is necessary for solubility, its reactivity must be managed.[1][2]
Reactant Ratio 3-aminobutene acid methyl ester : 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate ≥ 3:1Suppresses the formation of specific transesterification impurities (E3, F3).[5]
Temperature Reflux, typically around 85°C for isopropanolProvides sufficient energy for the Hantzsch condensation while monitoring is needed to prevent excessive side reactions.[6]
Reaction Time ~10-12 hoursReaction should be monitored for completion to avoid prolonged exposure to heat, which can promote side reactions.
In-Process Control HPLC analysis at regular intervals (e.g., every 2 hours)To monitor the consumption of starting materials and the formation of both the desired product and key by-products.
Step-by-Step Experimental Protocol
  • Reactor Setup: Charge a clean, dry reactor with o-chlorobenzaldehyde, 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate, and the chosen alcohol solvent (e.g., isopropanol).

  • Reactant Addition: Add the 3-aminobutene acid methyl ester to the reactor, ensuring the molar ratio is at least 3:1 relative to the 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate.[5]

  • Reaction: Heat the mixture to reflux (approx. 85°C) and maintain for 10-12 hours.[6]

  • Self-Validation (In-Process Control):

    • Every 2 hours, carefully withdraw a small sample of the reaction mixture.

    • Quench the reaction in the sample by diluting it with a suitable mobile phase (e.g., acetonitrile/water).

    • Inject the sample into a validated HPLC system to monitor the formation of this compound and the levels of transesterification by-products. The reaction is considered complete when the starting materials are consumed and the product peak area is maximized.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and isolate the crude this compound product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as toluene/glacial acetic acid, to remove residual impurities.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting high levels of transesterification by-products.

G start High By-product Level Detected by HPLC cause1 Investigate Solvent start->cause1 cause2 Investigate Stoichiometry start->cause2 cause3 Investigate Reaction Conditions start->cause3 sol1_1 Verify Solvent Identity & Purity cause1->sol1_1 sol1_2 Consider Non-Alcoholic Solvent Screen cause1->sol1_2 sol2_1 Re-verify Reactant Weights & Calculations cause2->sol2_1 sol2_2 Ensure Reactant Ratio is >= 3:1 cause2->sol2_2 sol3_1 Check Temperature Profile of Reaction cause3->sol3_1 sol3_2 Review Reaction Time (Avoid Prolonged Heating) cause3->sol3_2

Caption: A logical workflow for troubleshooting the root cause of high transesterification by-products.

References

  • Synthesis method of amlodipine besylate degradation impurities.
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
  • Amlodipine Besilate-Impurities.
  • Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science.
  • Synthesis of high-purity amlodipine besylate.
  • Process for determining the purity of amlodipine.
  • Control of Transesterification Distillation for the Production of Methanol and n-Butyl Acet
  • Process for making amlodipine.
  • Transesterific
  • Control of plantwide reactive distillation processes: Hydrolysis, transesterification and two-stage esterification.
  • Transesterification Synthesis of Chloramphenicol Esters with the Lipase from Bacillus amyloliquefaciens. PMC - NIH.
  • A novel process s-(-)
  • Transesterific
  • Transesterific
  • Synthesis of Amlodipine 1,4-Dihydropyridines are often synthesized via...
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Analytical methods for tracing pharmaceutical residues in water and wastew

Sources

Selecting the optimal recrystallization solvent for Phthalimidoamlodipine purification.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phthalimidoamlodipine Purification

Guide: Selecting the Optimal Recrystallization Solvent

Welcome to the technical support center for Active Pharmaceutical Ingredient (API) purification. This guide, curated by our senior application scientists, provides in-depth answers and troubleshooting protocols for the recrystallization of this compound, a key intermediate in the synthesis of Amlodipine. Our focus is on empowering you with the scientific rationale behind solvent selection to achieve optimal purity and yield.

Section 1: Fundamentals of Solvent Selection

This section addresses the foundational principles governing the choice of a recrystallization solvent, specifically tailored to the molecular characteristics of this compound.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent is the cornerstone of achieving high-purity crystalline solids.[1][2] The selection process is not arbitrary; it relies on a specific set of thermodynamic and kinetic properties that facilitate the separation of the desired compound from its impurities.

The primary characteristics are:

  • Differential Solubility : The solvent must exhibit a steep solubility curve for the target compound (this compound). This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[3][4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile : Impurities present in the crude material should have an opposing solubility profile. Ideally, they are either completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[3]

  • Chemical Inertness : The solvent must not react with the compound being purified.

  • Volatility and Ease of Removal : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase without requiring excessively high temperatures or deep vacuum that could degrade the product.[4]

  • Crystal Quality : The chosen solvent should promote the formation of well-defined, easily filterable crystals and prevent "oiling out," a phenomenon where the solute separates as a liquid instead of a solid.[3][5]

  • Safety and Environmental Impact : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q2: How do the physicochemical properties of this compound influence solvent choice?

Understanding the molecular structure of this compound (C₂₈H₂₇ClN₂O₇) is critical for predicting its behavior in various solvents.[6][7]

  • Molecular Structure & Polarity : this compound is a large, moderately polar molecule with a molecular weight of approximately 539.0 g/mol .[6][7] Key functional groups include two ester moieties, an ether linkage, a phthalimide group, a dihydropyridine ring, and an aromatic chlorophenyl group.[6] Its calculated XLogP3 of 4.6 and Topological Polar Surface Area (TPSA) of 111 Ų confirm this intermediate polarity.[6][7] This structure suggests that it will be poorly soluble in highly non-polar solvents (like hexanes) and also in highly polar protic solvents (like water), but will show good solubility in solvents of intermediate polarity.

  • Hydrogen Bonding Capability : The molecule has one hydrogen bond donor (the N-H group on the dihydropyridine ring) and eight hydrogen bond acceptors (the oxygen atoms of the esters and phthalimide, and the nitrogen of the phthalimide).[7] This indicates that solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol, isopropanol) or ketones (acetone), are likely to be effective solubilizers, especially when heated.

  • "Like Dissolves Like" Principle : Based on this heuristic, solvents containing ester, ketone, or alcohol functionalities are excellent starting points for screening.[8] Patent literature for the purification of this compound and the closely related Amlodipine besylate frequently cites the use of alcohols (isopropanol, methanol), chlorinated solvents (dichloromethane), and esters (ethyl acetate), often in combination with a non-polar anti-solvent like n-hexane.[9][10][11][12]

Section 2: Practical Solvent Screening Workflow

A systematic experimental approach is essential to identify the optimal solvent or solvent system efficiently.

Q3: What is a systematic approach to screening for a single-solvent system?

A single-solvent system is the most straightforward and is preferred if a suitable candidate can be found. The following protocol outlines a small-scale screening process.

  • Preparation : Place approximately 20-30 mg of crude this compound into a small test tube or vial.

  • Room Temperature Test : Add the first candidate solvent dropwise at room temperature, swirling after each addition.

    • Observation A : If the solid dissolves readily in <0.5 mL, the solvent is too good a solubilizer at room temperature. Reject this solvent for single-solvent use (but keep it in mind for a mixed-solvent system).

    • Observation B : If the solid does not dissolve after adding ~1 mL, the solvent is a poor solubilizer. Proceed to the next step.

  • Hot Solubility Test : Heat the suspension from Step 2 in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Observation C : If a very large volume of solvent (>3 mL) is required to dissolve the solid, the solvent is likely too poor. Reject this solvent .

    • Observation D : If the solid dissolves completely in a reasonable volume of hot solvent, this is a promising candidate. Proceed to the next step.

  • Cooling & Crystallization : Remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath for 15-20 minutes.

    • Observation E : If abundant, high-quality crystals form, this is an excellent candidate solvent .

    • Observation F : If very few or no crystals form, there may have been too much solvent added, or the solubility difference is not large enough.[5][13][14] Try evaporating some solvent and re-cooling. If crystals still do not form, reject this solvent .

Q4: When and how should I use a mixed-solvent (binary) system?

A mixed-solvent system is employed when no single solvent meets all the ideal criteria. This typically involves a "solvent" in which this compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[8]

  • Dissolution : Select a "good" solvent identified from the single-solvent screen (e.g., one where the compound was soluble at room temperature, like dichloromethane or acetone). Dissolve ~50 mg of crude this compound in the minimum amount of this solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent : While swirling the solution, add a miscible "poor" solvent (the anti-solvent, e.g., n-hexane or water) dropwise.

  • Induce Precipitation : Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). The point of turbidity is the saturation point.

  • Re-dissolution : Gently warm the turbid solution until it becomes clear again. If it doesn't clarify, add a drop or two of the "good" solvent until it does.

  • Cooling & Crystallization : Allow the clear solution to cool slowly to room temperature and then in an ice bath.

  • Evaluation : A successful system will produce a high yield of pure crystals. A common and documented system for this compound is Dichloromethane/n-Hexane.[10][11]

Q5: Which solvents are good starting points for this compound?

Based on the molecule's properties and literature precedents, the following solvents are recommended as primary candidates for your screening process.

SolventBoiling Point (°C)Polarity IndexRationale & Expected BehaviorSafety Notes
Isopropanol 82.54.3Primary Candidate . Alcohol functionality interacts well. Often shows good solubility differential. Used for Amlodipine besylate.[9]Flammable
Ethanol 78.45.2Similar to isopropanol, slightly more polar. Good general-purpose solvent for moderately polar compounds.[8]Flammable
Methanol 64.76.6May be too polar, potentially leading to lower recovery, but has been used for washing and purification of related compounds.[10][15]Flammable, Toxic
Ethyl Acetate 77.14.3Ester functionality mimics parts of the target molecule. Often an excellent recrystallization solvent.Flammable, Irritant
Acetone 56.25.4Ketone group is a good H-bond acceptor. Dissolves a wide range of compounds. Low boiling point makes for easy removal.Highly Flammable
Dichloromethane (DCM) 39.63.4Good "Solvent" for binary systems . Likely to dissolve this compound at room temperature.[10][11]Volatile, Suspected Carcinogen
n-Hexane / Heptane 68.7 / 98.40.0Good "Anti-Solvent" for binary systems . This compound will be insoluble.[10]Flammable, Neurotoxin (Hexane)

Section 3: Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, experimental challenges can arise. This section provides a logical framework for diagnosing and solving these problems.

// No Crystals Path no_xtals [label="No Crystals Formed"]; q2 [label="Is solution cloudy?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Cloudy Path cloudy [label="Cloudy Solution (Supersaturated)"]; action1 [label="Induce Nucleation:\n1. Scratch flask with glass rod\n2. Add a seed crystal", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Clear Path clear [label="Clear Solution (Too much solvent)"]; action2 [label="Increase Concentration:\n1. Boil off some solvent\n2. Re-cool slowly", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Crystals Formed Path yes_xtals [label="Solid Separates"]; q3 [label="Is solid crystalline?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Oiling Out Path oiled_out [label="Compound 'Oiled Out'"]; action3 [label="Fix Oiling Out:\n1. Re-heat to dissolve oil\n2. Add more solvent\n3. Cool much more slowly", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Success Path success [label="Successful Crystallization\nProceed to Filtration & Drying", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> no_xtals [label=" No "]; q1 -> yes_xtals [label=" Yes "];

no_xtals -> q2; q2 -> cloudy [label=" Yes "]; q2 -> clear [label=" No "]; cloudy -> action1; clear -> action2;

yes_xtals -> q3; q3 -> success [label=" Yes "]; q3 -> oiled_out [label=" No "]; oiled_out -> action3; } Caption: Troubleshooting Decision Tree for Recrystallization.

Q6: My compound is not crystallizing upon cooling. What should I do?

This is a common issue often caused by either supersaturation or excessive solvent.[5][14]

  • Problem: Supersaturation : The solution is cooled below its saturation point, but crystal nucleation has not begun.

    • Solution 1: Induce Nucleation by Scratching . Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[13]

    • Solution 2: Add a Seed Crystal . If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a template for further crystal growth.[13][14]

  • Problem: Too Much Solvent : The solution is not saturated even at low temperatures.[5]

    • Solution : Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again slowly. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly with impurities.[5][13]

Q7: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[3] The resulting oil is often impure.

  • Solution 1: Re-heat and Add More Solvent . Heat the solution until the oil completely redissolves. Then, add a small amount of additional solvent (10-20% more) to lower the saturation temperature.[5]

  • Solution 2: Slow Down Cooling . After redissolving the oil, cool the solution much more slowly. You can insulate the flask or allow it to cool on a hot plate that is turned off. This gives the molecules more time to arrange into an ordered crystal lattice.[5]

  • Solution 3: Change Solvents . If oiling out persists, the solvent system may be inappropriate. Try a lower-boiling point solvent or a different mixed-solvent combination.

Q8: The purity of my recrystallized product is still low. What are the likely causes?
  • Cause 1: Rapid Crystallization : Cooling the solution too quickly can trap impurities within the crystal lattice. Always allow the solution to cool slowly and undisturbed.[3]

  • Cause 2: Insufficient Washing : After filtration, impurities from the mother liquor can remain on the crystal surfaces. Wash the collected crystals with a small amount of ice-cold fresh solvent to rinse away these impurities.[14][16] Using warm or excessive washing solvent will dissolve the product and reduce the yield.

  • Cause 3: Inappropriate Solvent : The solvent may be effectively crystallizing the product but failing to keep the specific impurities present in the mother liquor. A different solvent may be required.

Q9: My recovery yield is very low. How can I improve it?

A low yield is often a trade-off for high purity, but significant losses can be minimized.

  • Cause 1: Too Much Solvent : This is the most common reason for low yield.[5][13] The product remains dissolved in the mother liquor. To check this, take a small sample of the mother liquor and evaporate it; a large amount of residue indicates significant product loss. The only remedy is to use less solvent in the initial dissolution step.

  • Cause 2: Premature Crystallization : If the product crystallizes during hot filtration (if performed), it will be lost with the insoluble impurities. Ensure the funnel and flask are pre-heated and use a slight excess of solvent, boiling it off after filtration is complete.[16]

  • Cause 3: Excessive Washing : Using too much washing solvent or solvent that is not ice-cold will dissolve a significant portion of the purified crystals.[14]

Section 4: Optimized Protocol and Final Considerations

Q10: What is the detailed, optimized protocol for recrystallizing this compound based on screening results?

The following protocol is based on a common and effective method found in the literature, using a mixed-solvent system of Dichloromethane (DCM) and n-Hexane.[10][11]

// Connections dissolve -> add_hexane -> reheat -> cool_rt -> cool_ice -> filtrate -> wash -> dry; } Caption: Optimized Recrystallization Workflow for this compound.

  • Dissolution : In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal volume of dichloromethane (DCM) at 30-35 °C. Use just enough solvent to achieve complete dissolution.

  • Anti-Solvent Addition : While stirring, slowly add n-hexane to the filtrate. A typical starting ratio is 1:1 (DCM:n-Hexane). Continue adding n-hexane until the solution becomes persistently cloudy.

  • Clarification : Gently warm the mixture until it becomes a clear solution again. This ensures the system is at the exact saturation point.

  • Cooling (Crystallization) : Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals (the "filter cake") with a small portion of ice-cold n-hexane to remove any residual mother liquor.

  • Drying : Dry the purified crystals under vacuum at 50-60 °C until a constant weight is achieved.

Q11: Are there alternative purification methods if recrystallization fails?

Yes, if recrystallization proves ineffective for removing a particular impurity or consistently results in oiling out or poor yield, other chromatographic techniques should be considered. Flash column chromatography using silica gel is a standard alternative for purifying organic compounds and can offer excellent separation based on polarity differences between the desired product and its impurities.

References

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Validation & Comparative

The Synthesis of Phthalimidoamlodipine: A Comparative Guide to Manufacturing Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phthalimidoamlodipine is a critical intermediate in the industrial synthesis of Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina. The purity and yield of this compound directly impact the efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) production. This guide provides a comparative analysis of the most prevalent synthetic routes to this compound, offering an in-depth examination of their respective methodologies, efficiencies, and impurity profiles. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this key pharmaceutical intermediate.

Introduction: The Strategic Importance of this compound

Amlodipine, with its chemical name 3-ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, is a cornerstone in cardiovascular therapy.[1] The synthesis of Amlodipine typically involves the use of a protecting group for the amino side chain to prevent unwanted side reactions during the formation of the dihydropyridine ring. Among the various protecting groups, the phthalimido group has gained considerable traction in industrial applications.[2] this compound, the resulting protected precursor, offers significant advantages as it is a stable, crystalline solid that can be easily isolated and purified. This contrasts with other intermediates like azido-amlodipine, which can be explosive and pose safety risks.[2] Consequently, the efficient synthesis of high-purity this compound is a key focus for generic pharmaceutical manufacturers.

This guide will dissect and compare three prominent synthetic strategies for this compound, primarily based on the foundational Hantzsch dihydropyridine synthesis.[3][4] We will explore a classic multi-step approach with the isolation of a key intermediate, a streamlined one-pot synthesis, and a process intensification strategy utilizing an excess of a key reagent.

Comparative Analysis of Synthetic Routes

This section will delve into the specifics of each synthetic route, providing a detailed protocol and a discussion of the underlying chemical principles and practical considerations.

Route 1: The Stepwise Approach with Isolation of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate

This methodology represents a more traditional and controlled approach to the synthesis of this compound. A key feature of this route is the synthesis and isolation of the intermediate, ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate, before the final cyclization reaction.[5][6][7]

Rationale: The isolation and purification of the aminocrotonate intermediate are crucial for removing impurities that could otherwise interfere with the subsequent Hantzsch condensation, leading to a cleaner final product and potentially higher overall yields. While this approach involves an additional step, the enhanced control over the purity of the reactants can be advantageous in a large-scale manufacturing setting.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.

    • Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate is reacted with ammonium acetate in an organic solvent such as ethanol, isopropanol, or toluene.[5][6]

    • The reaction is typically conducted at a temperature ranging from 50 to 70°C.[7] If toluene is used as the solvent, a Dean-Stark apparatus may be employed to remove the water formed during the reaction, driving the equilibrium towards the product.[6][7]

    • The resulting ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate is then isolated as a solid by crystallization and purified.

  • Step 2: Synthesis of this compound.

    • The isolated ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate is reacted with methyl 2-(2-chlorobenzylidene)acetoacetate in an organic solvent, with ethanol being a preferred choice.[5]

    • The reaction mixture is heated under reflux, typically between 60 to 80°C, for an extended period, for instance, 20 hours.[5]

    • Upon completion, the reaction mixture is cooled to induce crystallization of the this compound product.

Data Summary:

ParameterReported ValueSource
Yield of this compound70%[5]
Melting Point150-151°C[5]

Workflow Diagram:

Route 1 cluster_step1 Step 1: Aminocrotonate Synthesis cluster_step2 Step 2: Hantzsch Condensation A Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate C Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate (Isolated) A->C Ethanol/Toluene, 50-70°C B Ammonium Acetate B->C E This compound C->E Ethanol, 60-80°C D Methyl 2-(2-chlorobenzylidene)acetoacetate D->E

Caption: Stepwise synthesis of this compound with intermediate isolation.

Route 2: The One-Pot Synthesis Approach

To improve process efficiency by reducing the number of steps and minimizing solvent usage, a one-pot synthesis for this compound has been developed.[2] This approach avoids the isolation of the intermediate enamine.

Rationale: The primary driver for this methodology is the reduction of processing time and operational complexity. By telescoping multiple reaction steps into a single pot, this route can offer significant cost savings in a manufacturing context. However, the trade-off can be a more challenging purification of the final product due to the presence of impurities from the preceding steps.

Experimental Protocol:

  • Step 1: Formation of Ethyl 4-(2-(phthalimido) ethoxy) acetoacetate.

    • [N-{2-hydroxyethyl}] phthalimide is reacted with ethyl-4-chloroacetoacetate in the presence of a suitable base. This intermediate is typically not isolated.[2]

  • Step 2: Knoevenagel Condensation.

    • The in-situ formed ethyl 4-(2-(phthalimido) ethoxy) acetoacetate is reacted with 2-chlorobenzaldehyde.

  • Step 3: Michael Addition and Cyclization.

    • Methyl aminocrotonate is added to the reaction mixture, leading to the formation of this compound.[2]

Data Summary:

While a specific yield for the one-pot synthesis is not explicitly detailed in the provided search results, the patent emphasizes the reduction of processing time and the use of fewer solvents as key advantages.[2] The purity of the final product is a critical parameter to be evaluated for this route, with the patent noting that the product is substantially free of certain impurities.[2]

Workflow Diagram:

Route 2 cluster_onepot One-Pot Synthesis A [N-{2-hydroxyethyl}] phthalimide + Ethyl-4-chloroacetoacetate D This compound A->D Base B 2-Chlorobenzaldehyde B->D C Methyl aminocrotonate C->D

Caption: Streamlined one-pot synthesis of this compound.

Route 3: Process Intensification via Molar Excess of Methyl 3-aminocrotonate

This route focuses on optimizing the Hantzsch reaction by manipulating the stoichiometry of the reactants. Specifically, it employs a molar excess of methyl 3-aminocrotonate to drive the reaction to completion and potentially minimize the formation of certain by-products.[8][9]

Rationale: In multi-component reactions like the Hantzsch synthesis, adjusting the molar ratios of the reactants can significantly influence the reaction kinetics and the product distribution. Using an excess of a readily available and relatively inexpensive reactant like methyl 3-aminocrotonate can be a cost-effective strategy to maximize the conversion of more complex and expensive intermediates. This approach aims to achieve high yields and purity in the final product.

Experimental Protocol:

  • Step 1: Hantzsch Condensation.

    • 4-[2-(phthalimido) ethoxy] acetoacetate is reacted with 2-chlorobenzaldehyde and a molar excess of methyl 3-aminocrotonate (typically 1.5 to 3.0 mole equivalents with respect to the acetoacetate).[9]

    • The reaction is carried out in a solvent such as isopropanol at elevated temperatures, for example, 70°C to reflux (around 83°C), for a duration of 12 to 24 hours.[9]

  • Step 2: Crystallization and Purification.

    • After the reaction, the solvent is distilled off, and the residue is treated with acetic acid at room temperature to induce crystallization of the crude this compound.[9]

    • Further purification can be achieved by recrystallization from a solvent mixture, such as dichloromethane and n-hexane.

Data Summary:

ParameterReported ValueSource
Molar Excess of Methyl 3-aminocrotonate≥ 3:1 (relative to 4-(2-phthalimido ethoxy) acetoacetate)[8]
Impurity ControlImpurities E3 and F3 less than 0.10%[8]
Final Product Purity99.7%[8]

Workflow Diagram:

Route 3 cluster_hantzsch Optimized Hantzsch Condensation A 4-[2-(phthalimido) ethoxy] acetoacetate D This compound A->D Isopropanol, 70-83°C B 2-Chlorobenzaldehyde B->D C Methyl 3-aminocrotonate (Molar Excess) C->D

Caption: Optimized synthesis using a molar excess of methyl 3-aminocrotonate.

Comparative Summary and Discussion

FeatureRoute 1: Stepwise with IsolationRoute 2: One-Pot SynthesisRoute 3: Process Intensification
Key Advantage High control over purity of intermediatesReduced processing time and solvent usageHigh yield and purity of final product
Number of Steps Multiple, with isolationSingle operational potSingle reaction, multiple purification steps
Reported Yield ~70%Not explicitly stated, but implies efficiencyHigh (implied by high purity)
Reported Purity Good (implied by intermediate purification)Substantially free of specific impurities99.7%
Process Complexity Higher operational complexityLower operational complexityModerate, with focus on purification
Ideal Application When stringent control over impurity profile is paramountHigh-throughput manufacturing where time and cost are criticalWhen maximizing both yield and purity is the primary goal

Discussion:

The choice of the optimal synthetic route for this compound is contingent upon the specific priorities of the manufacturing process.

  • Route 1 is well-suited for scenarios where a highly controlled process is desired, and the investment in an additional isolation step is justified by the need for a very low impurity profile in the final API. The ability to characterize the intermediate provides an additional quality control checkpoint.

  • Route 2 presents a compelling option for manufacturers focused on streamlining their processes and reducing operational costs. The one-pot approach minimizes handling and solvent waste, aligning with the principles of green chemistry. However, careful optimization of the reaction conditions and the development of a robust purification protocol for the final product are essential to ensure consistent quality.

  • Route 3 offers a balanced approach, aiming for both high yield and high purity through process intensification. The use of a molar excess of a key reactant is a classic chemical engineering strategy to drive a reaction towards the desired product. This route is particularly attractive for large-scale production where maximizing the output from a given reactor volume is a key economic driver. The reported high purity of 99.7% makes this a very strong candidate for industrial adoption.[8]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several viable routes, each with its own set of advantages and disadvantages. The classic stepwise approach offers excellent control over purity, while the one-pot synthesis provides a more economical and time-efficient alternative. The process intensification strategy using an excess of methyl 3-aminocrotonate appears to offer a superior combination of high yield and exceptional purity.

Future research in this area may focus on the development of catalytic Hantzsch reactions to further improve the efficiency and environmental footprint of this compound synthesis. Additionally, the exploration of continuous flow manufacturing processes could offer even greater control over reaction parameters and lead to further improvements in yield, purity, and safety. Ultimately, the selection of a synthetic route will depend on a careful evaluation of the desired product quality, manufacturing scale, and economic considerations.

References

  • Putri, E. N., Mustika, M., & Asra, R. (2022). Review: The Discovery and Development of Amlodipine Drug. Asian Journal of Pharmaceutical Research and Development, 10(3), 52-57. [Link]
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  • Google Patents. (n.d.). Process for the preparation of anti-ischemic and anti-hypertensive drug amlodipine besylate. (US20040044218A1).
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A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Phthalimidoamlodipine Analysis in Accordance with ICH Q2(R1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for Phthalimidoamlodipine, a key intermediate and potential impurity in the synthesis of Amlodipine. By adhering to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers a comparative analysis of validation parameters, detailed experimental protocols, and the scientific rationale underpinning the methodological choices.

This compound, chemically known as 3-ethyl 5-methyl 2-[(2-phtalimidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridine dicarboxylate, is a critical precursor in several synthetic routes to Amlodipine[1]. Its effective separation and quantification are paramount to ensuring the purity and safety of the final active pharmaceutical ingredient (API). This guide, therefore, serves as a practical blueprint for establishing a robust and reliable analytical method suitable for both in-process control and final product release testing.

The Imperative of Method Validation: A Foundation of Trust

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose[2]. For an impurity and intermediate like this compound, this translates to a method that is not only accurate and precise but also specific enough to distinguish it from the API and other related substances. The ICH Q2(R1) guidelines provide a comprehensive framework for this validation process, encompassing a range of parameters that collectively build a fortress of analytical trustworthiness[3].

This guide will navigate through each of these validation parameters, offering not just the "what" but, more importantly, the "why" behind each experimental design. By understanding the causality of our choices, from mobile phase composition to stress testing conditions, we can build a self-validating system that is both scientifically sound and regulatory compliant.

Proposed HPLC Method for this compound

Drawing upon established methods for Amlodipine and its impurities, and considering the physicochemical properties of this compound, a robust reversed-phase HPLC (RP-HPLC) method is proposed. This compound has limited solubility in water but is more soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO)[4][5][6]. This informs the choice of a mobile phase with a significant organic component.

Table 1: Proposed Chromatographic Conditions

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)The organic modifier (acetonitrile) ensures solubility and appropriate retention of this compound. The acidic buffer helps to maintain a consistent ionized state of any residual basic compounds, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection Wavelength 237 nmBased on stability-indicating methods for Amlodipine and its impurities, this wavelength offers good sensitivity for both the parent drug and this compound[7].
Column Temperature 30 °CHelps to ensure reproducible retention times and improves peak shape.
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.

The Validation Journey: A Step-by-Step Protocol

The following sections provide a detailed walkthrough of the validation process for the proposed HPLC method, in accordance with ICH Q2(R1) guidelines[3]. Each section includes the objective of the parameter, a step-by-step experimental protocol, and the acceptance criteria.

Specificity: The Art of Distinction

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase (blank) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If validating for a drug product, prepare and inject a placebo sample (all excipients without the API or this compound) to assess for interference.

  • Forced Degradation Studies: Subject a solution of Amlodipine (spiked with this compound) to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Acid Hydrolysis: 1 M HCl at 80°C for 6 hours.

    • Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 30% H₂O₂ at 80°C for 6 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the resolution between the this compound peak and any degradation products or the Amlodipine peak.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of this compound.

  • The this compound peak should be well-resolved from all other peaks (degradation products and Amlodipine) with a resolution of >1.5.

  • Peak purity analysis (using a photodiode array detector) should demonstrate that the this compound peak is spectrally homogeneous.

Diagram 1: Specificity Validation Workflow

G cluster_0 Specificity Assessment start Start blank Blank Injection start->blank placebo Placebo Injection start->placebo forced_degradation Forced Degradation start->forced_degradation analysis HPLC Analysis blank->analysis placebo->analysis forced_degradation->analysis resolution Peak Resolution & Purity analysis->resolution pass Pass resolution->pass

Caption: Workflow for establishing method specificity.

Linearity: A Proportional Response

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration of this compound.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be not more than 2% of the response at 100% of the working concentration.

  • The data points should not deviate significantly from the regression line (visual inspection and analysis of residuals).

Table 2: Linearity Data Summary

Concentration (µg/mL)Mean Peak Area
5[Experimental Data]
10[Experimental Data]
15[Experimental Data]
20[Experimental Data]
25[Experimental Data]
Correlation Coefficient (r²) ≥ 0.999
Range: The Zone of Reliability

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

The range is confirmed by the data obtained from the linearity, accuracy, and precision studies.

Acceptance Criteria:

The specified range is suitable if it meets the acceptance criteria for linearity, accuracy, and precision within that range. For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit.

Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a sample matrix (e.g., a solution of Amlodipine or a placebo) and spike it with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the spiked samples using the proposed HPLC method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

The mean percentage recovery should be within 98.0% to 102.0% at each concentration level.

Table 3: Accuracy Data Summary

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%[Experimental Data][Experimental Data][Experimental Data]
100%[Experimental Data][Experimental Data][Experimental Data]
120%[Experimental Data][Experimental Data][Experimental Data]
Mean Recovery 98.0% - 102.0%
Precision: Consistency is Key

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the %RSD for the combined data from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The %RSD should not be more than 2.0%.

  • Intermediate Precision: The %RSD should not be more than 2.0%.

Diagram 2: Relationship between Validation Parameters

G cluster_1 Method Validation Parameters Specificity Specificity Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Accuracy->Range Precision Precision Precision->Range Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Caption: Interdependence of key HPLC validation parameters.

Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Calibration Curve):

  • Use the data from the linearity study.

  • Calculate the standard deviation of the y-intercepts of the regression line (σ).

  • Calculate the slope of the calibration curve (S).

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Prepare and analyze a series of solutions at concentrations near the calculated LOD and LOQ to confirm these limits.

Acceptance Criteria:

  • The signal-to-noise ratio for the LOD should be approximately 3:1.

  • The signal-to-noise ratio for the LOQ should be approximately 10:1.

  • The precision (%RSD) for the LOQ should be within an acceptable range (typically ≤ 10%).

Robustness: Withstanding Minor Variations

Robustness is the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a standard solution of this compound under each modified condition.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Table 4: Robustness Study Parameters

ParameterOriginal ConditionVaried Condition 1Varied Condition 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Mobile Phase pH 3.02.83.2
Column Temperature 30 °C28 °C32 °C
% Acetonitrile 60%58%62%

Acceptance Criteria:

The system suitability parameters should remain within the predefined acceptance criteria for all varied conditions, demonstrating the robustness of the method.

Conclusion: A Validated Method as a Pillar of Quality

The validation of an HPLC method for this compound according to ICH Q2(R1) guidelines is a comprehensive and systematic process. It is an investment in the reliability and integrity of the analytical data generated, which ultimately underpins the quality and safety of the final pharmaceutical product. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers, scientists, and drug development professionals can confidently establish a robust, reliable, and regulatory-compliant HPLC method for the analysis of this compound. This validated method will serve as a critical tool in the ongoing effort to ensure the highest standards of pharmaceutical quality.

References

  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Phthalimidoamlodipine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Phthalimidoamlodipine, a key intermediate in the synthesis of the widely used antihypertensive drug Amlodipine, is a critical checkpoint for quality control.[1] The analytical methods employed to assess its purity must be robust, reliable, and consistent. This guide provides an in-depth comparison of analytical methodologies for this compound, with a focus on the principles and practical application of cross-validation to ensure data integrity across different analytical platforms and laboratories.

The Imperative of Analytical Method Validation and Cross-Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[2][3][4] This is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[2][3][4]

Cross-validation is a further step that demonstrates the equivalency of two or more analytical methods. This becomes crucial in several scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control laboratory.

  • Method Modernization: When a traditional method, such as High-Performance Liquid Chromatography (HPLC), is replaced with a more advanced technique like Ultra-Performance Liquid Chromatography (UPLC) to improve efficiency.

  • Inter-laboratory Comparison: When different laboratories need to obtain consistent results for the same sample.

For this compound, ensuring that different analytical methods yield comparable results is essential for maintaining consistent quality control throughout the drug manufacturing process.

Overview of Analytical Techniques for this compound

The primary analytical techniques for the analysis of this compound and related impurities in Amlodipine are chromatographic methods, valued for their high resolving power.

  • High-Performance Liquid Chromatography (HPLC): HPLC has been the workhorse of pharmaceutical analysis for decades.[5][6][7][8][9][10][11][12][13][14][15][16] It is a robust and well-understood technique capable of separating complex mixtures. For this compound, reversed-phase HPLC with UV detection is a common approach.[5][7][11][15][16]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures.[17][18][19][20] This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC.[17][18][19][20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While not typically used for routine quality control due to its higher cost and complexity, LC-MS is an invaluable tool for the identification and structural elucidation of unknown impurities and degradation products of Amlodipine and its intermediates.[7][21][22][23]

Core Principles of Analytical Method Validation

According to ICH Q2(R1) guidelines, a comprehensive method validation encompasses the following parameters:[2][3][4][24][25]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Performance of HPLC and UPLC for this compound Analysis

The choice between HPLC and UPLC for the analysis of this compound often involves a trade-off between established robustness and the advantages of speed and sensitivity. The following table provides a comparative overview based on typical performance characteristics observed in the analysis of Amlodipine and its related compounds.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Rationale & Insights
Analysis Time Typically 15-30 minutesTypically 2-10 minutesUPLC's smaller particle size columns and higher flow rates significantly reduce run times, leading to higher sample throughput.[17][18][19][20]
Resolution GoodExcellentThe higher efficiency of UPLC columns provides superior separation of closely eluting impurities, which is critical for accurate purity assessments.
Sensitivity (LOD/LOQ) Adequate for routine QCHigher sensitivityUPLC often yields sharper and taller peaks, leading to lower detection and quantitation limits, which is advantageous for trace impurity analysis.
Solvent Consumption HigherSignificantly LowerThe shorter run times and lower flow rates of UPLC methods result in a substantial reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[11][15]
System Pressure Lower (typically < 400 bar)Higher (typically > 400 bar)UPLC systems are designed to operate at much higher pressures, which is a key factor in their enhanced performance.
Method Development Well-established principlesCan be more complex due to the higher number of variables and the need for specialized equipment.While the principles are the same, optimizing a UPLC method can require more careful consideration of parameters like column temperature and gradient profile.
Robustness Generally considered very robust due to extensive historical use.Requires careful validation to ensure robustness, but modern systems are highly reliable.Robustness testing is crucial for both techniques to ensure reliable performance under routine laboratory conditions.

A Framework for Cross-Validation of Analytical Methods for this compound

The following protocol outlines a systematic approach to the cross-validation of an established HPLC method and a newly developed UPLC method for the quantification of this compound.

Objective

To demonstrate the equivalence of the UPLC method (Method B) with the existing, validated HPLC method (Method A) for the determination of this compound in a given sample matrix.

Experimental Design
  • Analyst Qualification: Two qualified analysts should perform the cross-validation study.

  • Sample Selection: A minimum of three representative batches of this compound should be selected for analysis.

  • Method Execution: Each analyst will analyze each of the three batches in triplicate using both Method A and Method B.

  • Data Analysis: The results obtained from both methods will be statistically compared.

Step-by-Step Protocol
  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound reference standard.

    • Prepare working standards for calibration curves for both Method A and Method B.

    • Prepare sample solutions from the three selected batches of this compound at the target concentration.

  • Analysis by Method A (HPLC):

    • Equilibrate the HPLC system with the mobile phase specified in the validated method.

    • Perform a system suitability test to ensure the system is performing adequately.

    • Inject the calibration standards and construct a calibration curve.

    • Inject the three sample preparations in triplicate.

  • Analysis by Method B (UPLC):

    • Equilibrate the UPLC system with the mobile phase specified in the newly developed method.

    • Perform a system suitability test.

    • Inject the calibration standards and construct a calibration curve.

    • Inject the three sample preparations in triplicate.

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean assay value and the relative standard deviation (RSD) for each batch from the results of both methods.

    • Comparison of Mean Values: The percentage difference between the mean assay values obtained by Method A and Method B for each batch should not be more than 2.0%.

      • % Difference = [ (ResultMethod B - ResultMethod A) / ResultMethod A ] * 100

    • Comparison of Precision: The RSD of the results for each batch should be within the acceptance criteria defined during the validation of Method A (typically not more than 2.0%).

    • Overall Agreement: A Bland-Altman plot can be used to visually assess the agreement between the two methods across the concentration range.

Visualizing the Workflow

The following diagrams illustrate the logical flow of analytical method validation and the cross-validation process.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile (ATP) MD_Technique Select Analytical Technique (e.g., HPLC, UPLC) MD_Start->MD_Technique MD_Optimization Optimize Method Parameters MD_Technique->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol Proceed to Validation MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report Implementation Routine Use MV_Report->Implementation Method Approved

Caption: Workflow for Analytical Method Validation.

Cross_Validation_Workflow cluster_A Method A (e.g., HPLC) cluster_B Method B (e.g., UPLC) A_Validated Validated Method A A_Analysis Analyze Samples (n=3 batches, triplicate) A_Validated->A_Analysis A_Results Results from Method A A_Analysis->A_Results Comparison Statistical Comparison A_Results->Comparison B_Validated Validated Method B B_Analysis Analyze Same Samples B_Validated->B_Analysis B_Results Results from Method B B_Analysis->B_Results B_Results->Comparison Decision Decision on Equivalence Comparison->Decision Acceptance Criteria Met?

Caption: Cross-Validation of Two Analytical Methods.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise to ensure the consistency and reliability of quality control data. While both HPLC and UPLC are powerful techniques for this purpose, the trend towards UPLC is driven by its significant advantages in speed, resolution, and efficiency. By following a well-defined cross-validation protocol grounded in regulatory guidelines, pharmaceutical manufacturers can confidently transition to modern analytical technologies while maintaining the highest standards of data integrity and product quality. This guide provides a comprehensive framework for researchers and scientists to design and execute robust cross-validation studies, ultimately contributing to the safety and efficacy of the final drug product.

References

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  • Kishore, C. and Mohan, G. (2016) Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926. URL: [Link]
  • analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach - IJCRT.org. (2021-10-10). URL: [Link]
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A Comparative Guide to Phthalimidoamlodipine and Azido-amlodipine as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of amlodipine, a widely prescribed long-acting calcium channel blocker for the management of hypertension and angina, the strategic choice of precursors is paramount to ensuring a safe, efficient, and scalable manufacturing process.[1] Among the various intermediates, phthalimidoamlodipine and azido-amlodipine have emerged as two of the most significant, each presenting a unique profile of advantages and challenges.

This in-depth technical guide provides a comprehensive comparison of these two key precursors. We will delve into their respective synthetic pathways, analyze their performance based on experimental data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Strategic Importance of Amino-Protected Precursors

The synthesis of amlodipine, a 1,4-dihydropyridine derivative, typically involves a multi-component Hantzsch-type reaction.[2][3] A critical step in this process is the introduction of the (2-aminoethoxy)methyl side chain at the C2 position of the dihydropyridine ring. To prevent unwanted side reactions, the primary amino group is temporarily masked with a protecting group, which is then removed in the final step to yield amlodipine. The choice of this protecting group defines the precursor and profoundly impacts the overall efficiency, safety, and scalability of the synthesis. Phthalimido and azido groups are two of the most common protecting groups employed, leading to the formation of this compound and azido-amlodipine, respectively.[4][5]

This compound: The Robust and Scalable Intermediate

This compound has become a favored intermediate in the industrial production of amlodipine, primarily due to its stability and safety profile.[4]

Synthesis of this compound

The synthesis of this compound is a well-established process. A common and effective method is a three-component condensation reaction involving 2-chlorobenzaldehyde, methyl 3-aminocrotonate, and ethyl 4-[2-(phthalimido)ethoxy]acetoacetate.[6][7] This approach, a variation of the Hantzsch pyridine synthesis, directly assembles the protected amlodipine core.

dot

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_chlorobenzaldehyde 2-Chlorobenzaldehyde condensation Hantzsch-type Condensation (e.g., in Isopropanol/Acetic Acid) 2_chlorobenzaldehyde->condensation methyl_3_aminocrotonate Methyl 3-Aminocrotonate methyl_3_aminocrotonate->condensation phthalimido_acetoacetate Ethyl 4-[2-(Phthalimido)ethoxy]acetoacetate phthalimido_acetoacetate->condensation This compound This compound condensation->this compound

Caption: Synthesis of this compound via Hantzsch Condensation.

Advantages and Disadvantages

Advantages:

  • Safety and Stability: The phthalimido group is highly stable, and the intermediate itself is a solid that can be easily handled.[8][9] Crucially, this route avoids the use of potentially explosive azide compounds, a significant advantage for large-scale industrial synthesis.[4]

  • Ease of Purification: this compound can be readily isolated and purified by crystallization, often resulting in high purity (greater than 98% after a single recrystallization).[5][6] This simplifies the manufacturing process and ensures the quality of the final active pharmaceutical ingredient (API).

  • Straightforward Deprotection: The final deprotection step to yield amlodipine is typically achieved by simple hydrazinolysis or, more commonly, by reaction with a primary amine like aqueous methylamine, which is an efficient and well-understood process.[4][6]

Disadvantages:

  • Potential for Low Yields: While modern optimized processes provide good yields, earlier synthetic methods reported yields as low as 25%.[7] The efficiency can be sensitive to reaction conditions and the purity of starting materials.

  • Multi-step Synthesis of Precursors: The synthesis of the starting material, ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, adds steps to the overall process.

Azido-amlodipine: The Efficient but Hazardous Alternative

Azido-amlodipine serves as an alternative precursor where the amino group is protected as an azide. While this route can be efficient, it carries inherent safety risks that must be carefully managed.

Synthesis of Azido-amlodipine

One synthetic route to azido-amlodipine involves the cyclization of ethyl 4-(2-azidoethoxy)acetoacetate with a benzylidene derivative, such as methyl 2-(2-chlorobenzylidene)acetoacetate, in the presence of an ammonia source like ammonium acetate.[10] The azido-substituted acetoacetate is typically prepared from the reaction of 2-azidoethanol with ethyl 4-chloroacetoacetate.[10]

dot

G cluster_reactants Reactants cluster_process Process cluster_product Product benzylidene_derivative Methyl 2-(2-chlorobenzylidene)acetoacetate cyclization Cyclization Reaction (e.g., in Refluxing Ethanol) benzylidene_derivative->cyclization azido_acetoacetate Ethyl 4-(2-azidoethoxy)acetoacetate azido_acetoacetate->cyclization ammonium_acetate Ammonium Acetate ammonium_acetate->cyclization azido_amlodipine Azido-amlodipine cyclization->azido_amlodipine

Caption: Synthesis of Azido-amlodipine via Cyclization Reaction.

Advantages and Disadvantages

Advantages:

  • Efficient Conversion: The azide group can be cleanly and efficiently reduced to the primary amine required for amlodipine. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with zinc dust.[3][10][11][12]

  • Alternative Synthetic Route: It provides a viable alternative to the phthalimido route, which can be useful depending on the availability and cost of starting materials.

Disadvantages:

  • Significant Safety Concerns: The primary drawback is the use of azides, which are high-energy molecules and potentially explosive.[4] This necessitates stringent safety protocols, specialized equipment, and careful handling, making it less desirable for large-scale production.

  • Variable and Potentially Low Yields: Some published synthetic routes utilizing the azido precursor have reported low overall yields. For example, one multi-step synthesis via an aza Diels-Alder reaction reported an overall yield of only 8%.[11] Other reports have also noted low yields of 11% to 30% for azido-protected precursors in certain schemes.[9]

Head-to-Head Comparison: Performance and Practicality

FeatureThis compoundAzido-amlodipineRationale & Field Insights
Safety Profile High: Stable, non-explosive solid.[4]Low: Utilizes potentially explosive azide compounds.[4]The inherent stability of the phthalimide group makes this precursor the preferred choice for industrial settings where safety and risk mitigation are paramount.
Yield Variable, generally good with optimization. (Reported from 25% to over 76%).[7][13]Variable, can be low. (Overall yields as low as 8-30% reported in some routes).[9][11]While yields for both can be highly dependent on the specific process, optimized phthalimido routes are well-established for consistent, high-yield production.
Handling & Purification Easy: Crystalline solid, readily purified by recrystallization.[5][6]More Complex: Requires careful handling due to the azide group. Purification can be straightforward, but safety precautions add complexity.The ease of handling and purifying a stable solid like this compound significantly streamlines the manufacturing workflow and reduces operational risks.
Deprotection Step Straightforward: Typically uses aqueous methylamine or hydrazinolysis.[4][6]Clean but requires specific conditions: Catalytic hydrogenation or metal-based reductions.[10][12]Both deprotection methods are effective. However, the reagents for the phthalimido route (e.g., methylamine) are common and the process is robust. Catalytic hydrogenation requires specialized equipment.

Experimental Protocols

The following are representative, high-level protocols for the synthesis of amlodipine using both precursors.

Protocol 1: Amlodipine Synthesis via this compound

G A Step 1: Synthesis of This compound B Step 2: Purification A->B C Step 3: Deprotection (to Amlodipine Base) B->C D Step 4: Salt Formation (e.g., Amlodipine Besylate) C->D

Caption: Workflow for Amlodipine Synthesis via Azido-amlodipine.

Step 1: Synthesis of Azido-dihydropyridine (Azido-amlodipine) [10]1. Charge a reactor with ethanol and add ethyl 4-(2-azidoethoxy)acetoacetate, methyl 2-(2-chlorobenzylidene)acetoacetate, and ammonium acetate. 2. Heat the mixture to reflux and maintain for several hours, monitoring for completion by TLC. 3. Upon completion, cool the reaction mixture and isolate the crude azido-amlodipine product, typically through crystallization and filtration.

Step 2: Reduction of the Azido Group [10]1. Dissolve the crude azido-amlodipine in a suitable solvent like ethanol. 2. Transfer the solution to a hydrogenation reactor containing a palladium on carbon (Pd/C) catalyst. 3. Pressurize the reactor with hydrogen gas (H₂) and agitate until the reduction is complete (as monitored by TLC or HPLC). 4. Filter off the catalyst and concentrate the filtrate to obtain the crude amlodipine base.

Conclusion and Recommendation

Both this compound and azido-amlodipine are viable precursors for the synthesis of amlodipine. However, a critical evaluation of their respective profiles reveals a clear preference for most applications, particularly at the industrial scale.

  • This compound stands out as the superior precursor due to its high safety profile, the stability of the intermediate, and the robustness of the overall synthetic process. [4]The ability to easily handle, isolate, and purify this solid intermediate simplifies the manufacturing workflow and aligns better with stringent cGMP (current Good Manufacturing Practices) and safety standards.

  • Azido-amlodipine , while synthetically effective, is hampered by the significant safety risks associated with azide chemistry. [4]Its use is generally limited to laboratory-scale synthesis where risks can be more easily contained or where specific synthetic strategies necessitate its use.

For researchers and drug development professionals aiming for a scalable, safe, and efficient synthesis of amlodipine, This compound is the highly recommended precursor . Its advantages in handling, safety, and purification provide a more reliable and industrially feasible pathway to this critical cardiovascular drug.

References

  • Title: Synthesis, Spectroscopic Characterization, Antimicrobial and Antioxidant Activities of Novel Phosphorylated Derivatives of Amlodipine Source: Taylor & Francis Online URL:[Link]
  • Source: Google Patents (WO2006003672A1)
  • Title: Synthesis of amlodipine 1,4-DHP derivatives Source: ResearchG
  • Title: Synthesis of Amlodipine Besylate Source: Chinese Journal of Modern Applied Pharmacy URL:[Link]
  • Title: Synthesis of carbamate and sulfonamide derivatives of amlodipine and their antimicrobial activity Source: ResearchG
  • Source: Google Patents (US20040044218)
  • Source: Google Patents (US20070260065A1)
  • Title: Synthesis of Amlodipine Using Aza Diels-Alder Reaction Source: ResearchG
  • Title: Amlodipine, UK-4834011, Norvasc(as besylate)
  • Title: Review: The Discovery and Development of Amlodipine Drug Source: Asian Journal of Pharmaceutical Research and Development URL:[Link]
  • Source: Google Patents (EP0331315A2)
  • Source: Google Patents (US6603006B2)
  • Title: Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Process for making amlodipine, derivatives thereof, and precursors therefor Source: Patexia (Patent Public
  • Source: Google Patents (EP1125924B1)
  • Source: Google Patents (US20080070789A1)

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A Comparative Guide to the Impurity Profiling of Phthalimidoamlodipine from Different Synthesis Batches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of impurity profiles for Phthalimidoamlodipine, a key intermediate in the synthesis of Amlodipine. We explore the analytical methodologies and strategic rationale required to characterize and compare batches derived from distinct synthetic pathways. By examining a reference standard alongside two batches produced via different routes (Synthesis Route A and Synthesis Route B), this document elucidates how process chemistry directly influences the impurity landscape. The protocols herein are designed as self-validating systems, emphasizing the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH). Experimental data is presented to support the objective comparison, offering researchers and drug development professionals a practical framework for robust impurity control.

Introduction: The Critical Role of Impurity Profiling

This compound, formally known as 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is the final protected intermediate in many common synthesis routes for Amlodipine, a widely used calcium channel blocker.[1][2] The purity of this intermediate is paramount, as the impurities present can carry over to the final Active Pharmaceutical Ingredient (API), Amlodipine, or interfere with the final deprotection step.

The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4] This places a stringent requirement on manufacturers to understand and control the impurity profile from the earliest stages of synthesis. Impurities are broadly classified into organic (process- and drug-related), inorganic, and residual solvents.[5][6] This guide focuses on organic impurities, which include starting materials, by-products, intermediates, and degradation products that can arise during manufacturing and storage. A thorough comparison of batches from different synthesis routes is not merely a quality control exercise; it is a fundamental component of process understanding and optimization, ensuring the safety and efficacy of the final drug product.

Experimental Design & Rationale

To provide a realistic comparison, we analyzed three distinct batches of this compound:

  • Reference Standard (RS): A highly purified and well-characterized batch.

  • Batch A (Synthesis Route A): Produced via a traditional Hantzsch pyridine synthesis involving the in-situ formation of an aminocrotonate.

  • Batch B (Synthesis Route B): Produced using a modified route where a key benzylidene intermediate is pre-formed and isolated before the final cyclization.[7]

The core of our analytical strategy is a two-pronged approach:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): For the precise quantification of impurities and comparison of their relative levels across batches. A stability-indicating method is crucial to separate the main component from all potential process-related impurities and degradation products.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation and confirmation of impurities detected by HPLC-UV. High-resolution mass spectrometry (HRMS) is invaluable for determining elemental compositions and proposing structures for unknown impurities.[9][10][11]

Causality in Method Selection

The choice of a reversed-phase HPLC method is dictated by the moderately lipophilic nature of this compound and its expected impurities. A C18 column provides excellent resolving power for such analytes.[12] The mobile phase, a gradient mixture of an aqueous buffer and organic solvents (acetonitrile and methanol), is optimized to ensure the elution and sharp peak shape of compounds with varying polarities. The pH of the buffer is a critical parameter; a slightly acidic pH (e.g., pH 3.0) is often chosen to suppress the ionization of any residual basic functionalities and ensure consistent retention times.[12][13] UV detection at 237 nm is selected as it represents a lambda max for the dihydropyridine chromophore, providing high sensitivity for both the parent molecule and its related impurities.[14]

Methodologies: A Self-Validating System

The protocols below are detailed to ensure reproducibility and trustworthiness. A system is considered self-validating when its design incorporates checks and balances, such as system suitability tests, to confirm its performance before generating reportable data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing & Reporting prep Weigh & Dissolve Samples (RS, Batch A, Batch B) in Diluent hplc HPLC-UV Analysis (Quantification) prep->hplc Inject integrate Peak Integration & % Area Calculation hplc->integrate Chromatograms lcms LC-MS/MS Analysis (Identification) elucidate Structure Elucidation of Unknowns lcms->elucidate Mass Spectra integrate->lcms Trigger for Identification (>0.05%) report Comparative Report Generation integrate->report Quantitative Data elucidate->report

Caption: High-level workflow for impurity profiling of this compound batches.

Protocol 1: HPLC-UV Method for Quantification
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile:Methanol (80:20, v/v).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-35 min: 70% to 85% B

    • 35-40 min: 85% B

    • 40.1-45 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of each this compound batch into separate 50 mL volumetric flasks. Dissolve and dilute to volume with a diluent of Acetonitrile:Water (50:50, v/v) to achieve a final concentration of 0.5 mg/mL.

  • System Suitability: Before analysis, inject a suitability solution containing this compound and a known impurity (e.g., Amlodipine Impurity D, the pyridine analogue). The resolution between the two peaks must be >2.0, and the tailing factor for the main peak should be <1.5.

Protocol 2: LC-MS Method for Identification
  • Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system, or equivalent.

  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A similar gradient profile to the HPLC-UV method, scaled for UHPLC run times.

  • Flow Rate: 0.4 mL/min.

  • MS Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • MS Scan Mode: Full scan (m/z 150-800) followed by data-dependent MS/MS (dd-MS2) on the top 5 most intense ions.

  • Rationale for Change: The phosphate buffer used in the UV method is non-volatile and incompatible with mass spectrometry. It is replaced with a volatile formic acid buffer system.[9]

Results: A Comparative Analysis

The impurity profiles for the three batches were generated using the HPLC-UV method. All impurities found at a level greater than the ICH reporting threshold of 0.05% are listed.[3]

Table 1: Comparative Impurity Profile of this compound Batches (% Area)

Impurity IDApprox. RRTReference Standard (RS)Batch A (Route A)Batch B (Route B)Likely Identity (Confirmed by LC-MS)
Imp-010.85< 0.05%0.12%< 0.05%Starting Material: Ethyl 4-(2-(phthalimido)ethoxy)acetoacetate
Imp-020.92< 0.05%0.06%0.15%By-product: Isopropyl-Ethyl Diester Analogue
This compound 1.00 99.85% 99.55% 99.61% Main Component
Imp-031.150.08%0.11%0.10%Degradant: Pyridine Analogue (Amlodipine Impurity D)
Imp-041.28< 0.05%< 0.05%0.09%By-product: Benzylidene Intermediate
Total Impurities 0.08% 0.34% 0.34%

Discussion: Linking Synthesis to Impurity Profile

The data clearly demonstrates that the synthetic route has a significant impact on the impurity profile.

Synthesis Route & Impurity Causality Diagram

G cluster_route_a Synthesis Route A (In-situ) cluster_route_b Synthesis Route B (Stepwise) cluster_impurities Observed Impurities route_a In-situ aminocrotonate formation and one-pot reaction imp01 Imp-01 (Unreacted Starting Material) route_a->imp01 Higher probability due to reaction kinetics solvent Use of Isopropanol as a solvent route_a->solvent route_b Isolation of Benzylidene Intermediate imp04 Imp-04 (Unreacted Intermediate) route_b->imp04 Higher probability due to carry-over route_b->solvent imp02 Imp-02 (Transesterification By-product) solvent->imp02 Potential for transesterification

Caption: Relationship between synthesis routes and potential process-related impurities.

  • Batch A (Route A): This batch showed a higher level of Imp-01 (0.12%) , identified as a key starting material. The one-pot nature of Route A can sometimes lead to incomplete conversion if reaction kinetics are not perfectly controlled, providing a clear causal link between the process and the impurity profile.

  • Batch B (Route B): This batch was characterized by a higher level of Imp-04 (0.09%) , the isolated benzylidene intermediate. This suggests a minor inefficiency in the final cyclization step or carry-over during purification. More interestingly, it contained a higher level of Imp-02 (0.15%) , an analogue where the ethyl ester has been transesterified to an isopropyl ester. This provides a strong clue that isopropanol, likely used as a recrystallization solvent, may be reacting with the starting materials or intermediate under certain pH and temperature conditions. This insight allows for targeted process changes, such as switching to a non-alcoholic solvent for purification.

  • Common Degradant: All batches, including the Reference Standard, contained low levels of Imp-03 , the pyridine analogue. This is a known oxidative degradation product of the dihydropyridine ring and is not process-specific but rather related to the inherent stability of the molecule.[9][15] Its presence underscores the need for a stability-indicating method.

Conclusion

This comparative guide demonstrates that a comprehensive impurity profiling strategy, combining quantitative HPLC-UV and qualitative LC-MS, is essential for evaluating this compound. The analysis of batches from different synthetic routes reveals that process-specific impurities can be readily identified and traced back to their origin. This level of process understanding is not only crucial for meeting regulatory requirements under ICH guidelines but also for developing robust, well-controlled manufacturing processes that consistently deliver high-purity intermediates, ultimately ensuring the quality and safety of the final Amlodipine API.

References

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. (2013). ASMS 2013 Poster. [Link]
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
  • AMSBiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • Reddy, B. C., et al. (2006). Identification and characterization of potential impurities of amlodipine maleate. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 605-13. [Link]
  • ICH. (1999). Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • Gao, L. L., & Wang, Y. (2009). Determination of amlodipine bensylate and its related substances by RP-HPLC with ultraviolet detection. Chinese Journal of New Drugs, 18(1), 71-73.
  • Tufan, T., et al. (2015). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Journal of the Serbian Chemical Society, 80(1), 111-124.
  • Gigopulu, O., et al. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. Arhiv za farmaciju, 74, 216-234. [Link]
  • Agilent Technologies. (2017). HPLC to UHPLC Transfer of USP Method for Amlodipine Besylate Using the Agilent 1290 Infinity II LC.
  • Marques, M. M. (2015). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. University of Lisbon Repository. [Link]
  • LabRulez. (n.d.). Identification and Structural Elucidation of Amlodipine Impurities Using High Resolution LC/MS and LC-MS/MS. [Link]
  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993. [Link]
  • Patel, S. K., et al. (2022). Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 22-31. [Link]
  • Singh, B., et al. (2013). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical Analysis, 3(5), 314-329. [Link]
  • Sankar, G. R., et al. (2012). Validated RP-HPLC method for the simultaneous determination of amlodipine besylate, valsartan, and hydrochlorothiazide in bulk and pharmaceutical dosage forms.
  • Dolenc, J., et al. (2005). Process for determining the purity of amlodipine.
  • Reddy, M. S., et al. (2007). Process for preparing amlodipine.
  • SynThink Research Chemicals. (n.d.). Amlodipine EP Impurity A. [Link]

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Determining the Response Factor of Phthalimidoamlodipine in HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. For a widely prescribed cardiovascular drug like Amlodipine, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. Among its potential impurities, Phthalimidoamlodipine, a process-related impurity, requires careful monitoring. This guide provides an in-depth technical comparison of the HPLC response of this compound relative to Amlodipine, elucidating the critical need for determining its Relative Response Factor (RRF) for accurate quantification. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our recommendations in authoritative guidelines.

The Imperative of Response Factor Determination

In High-Performance Liquid Chromatography (HPLC) with UV detection, it is a common misconception that the peak area of an impurity is directly proportional to its concentration relative to the main compound. This assumption holds true only if the impurity and the API have identical chromophoric properties at the chosen wavelength. However, structural modifications, even minor ones, can significantly alter a molecule's molar absorptivity.

This compound, a precursor in some synthetic routes of Amlodipine, possesses a different chemical structure, which can lead to a different detector response compared to the Amlodipine API.[1][2][3] Relying on the peak area percentage without correction can lead to an under- or overestimation of the impurity level, with potential consequences for patient safety and regulatory compliance. The International Council for Harmonisation (ICH) guidelines underscore the importance of using a response factor to correctly measure the amount of an impurity.[4]

The Relative Response Factor (RRF) is a critical parameter that corrects for these differences in detector response.[5][6][7] It is the ratio of the response of the impurity to the response of the API at the same concentration under identical chromatographic conditions.[4]

Comparative Analysis of Amlodipine and this compound

To illustrate the potential disparity in detector response, let's consider the structural differences between Amlodipine and this compound. The presence of the phthalimide group in this compound introduces an additional chromophore, which can significantly influence its UV absorption characteristics compared to the free amino group in Amlodipine. This structural variance necessitates the experimental determination of the RRF.

Experimental Workflow for RRF Determination

The following diagram outlines the systematic approach to determining the RRF of this compound.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calculation Data Processing & Calculation prep_api Prepare Amlodipine Standard Stock Solution prep_series_api Prepare a Series of Amlodipine Working Standards prep_api->prep_series_api prep_imp Prepare this compound Standard Stock Solution prep_series_imp Prepare a Series of This compound Working Standards prep_imp->prep_series_imp hplc_analysis Inject All Standard Solutions onto the HPLC System prep_series_api->hplc_analysis prep_series_imp->hplc_analysis record_data Record Peak Areas and Retention Times hplc_analysis->record_data plot_api Plot Calibration Curve for Amlodipine (Area vs. Conc.) record_data->plot_api plot_imp Plot Calibration Curve for This compound (Area vs. Conc.) record_data->plot_imp calc_slope_api Determine the Slope of the Amlodipine Curve plot_api->calc_slope_api calc_slope_imp Determine the Slope of the this compound Curve plot_imp->calc_slope_imp calc_rrf Calculate RRF (Slope_imp / Slope_api) calc_slope_api->calc_rrf calc_slope_imp->calc_rrf

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating principles from ICH Q2(R1) guidelines on the validation of analytical procedures.[8]

Materials and Reagents
  • Amlodipine Besylate Reference Standard

  • This compound Reference Standard

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Ammonium Acetate (or other suitable buffer salt)

  • Purified water (18.2 MΩ·cm)

  • Formic acid or other pH-adjusting agent

Instrumentation and Chromatographic Conditions

A validated, stability-indicating HPLC method for Amlodipine and its impurities should be used. An example of typical starting conditions is provided below. Method optimization may be required based on the specific column and instrument used.

ParameterCondition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A Buffer (e.g., 20 mM Ammonium Acetate, pH adjusted to 5.0 with Formic Acid)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 10 µL
Preparation of Standard Solutions

Stock Solutions (1000 µg/mL):

  • Amlodipine Stock: Accurately weigh about 25 mg of Amlodipine Besylate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., Methanol).

  • This compound Stock: Accurately weigh about 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.

Calibration Solutions:

Prepare a series of at least five calibration standards for both Amlodipine and this compound by diluting the stock solutions with the mobile phase. The concentration range should cover the expected reporting threshold of the impurity up to its specification limit (e.g., from 0.05% to 1.0% of the Amlodipine test concentration).

Standard LevelConcentration (µg/mL)
10.5
21.0
32.5
45.0
510.0
Data Analysis and RRF Calculation
  • Inject each calibration solution in triplicate.

  • For both Amlodipine and this compound, plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis for each data set. The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.

  • Determine the slope of the regression line for both Amlodipine (SlopeAPI) and this compound (SlopeImpurity).

  • Calculate the RRF using the following formula:

    RRF = SlopeImpurity / SlopeAPI

Interpreting the Results: A Comparative Perspective

The calculated RRF value provides a direct comparison of the detector's sensitivity to this compound relative to Amlodipine.

  • RRF = 1.0: The detector response is identical for both compounds at the specified wavelength. No correction factor is needed.

  • RRF > 1.0: this compound has a greater response than Amlodipine. Uncorrected peak area percentages would overestimate the impurity level.

  • RRF < 1.0: this compound has a lower response than Amlodipine. Uncorrected peak area percentages would underestimate the impurity level.

This experimentally determined RRF value should then be incorporated into the calculation for the percentage of this compound in a sample analysis:

% Impurity = (AreaImpurity / AreaAPI) x (1 / RRF) x 100

Conclusion: Upholding Scientific Integrity in Impurity Profiling

The determination of the Relative Response Factor for this compound is not a mere procedural formality; it is a fundamental aspect of ensuring the accuracy and reliability of impurity quantification in Amlodipine drug substances and products. By moving beyond the assumption of equal detector response and embracing a scientifically rigorous, data-driven approach, researchers, scientists, and drug development professionals can have greater confidence in their analytical results. This, in turn, contributes to the overall quality and safety of the final pharmaceutical product. This guide provides a robust framework for this determination, grounded in established scientific principles and regulatory expectations.

References

  • Gigopulu, O., et al. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. Arhiv za farmaciju, 74(3), 217-230.
  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993.
  • Reddy, B. M., & Reddy, P. P. (2007). Process for preparing amlodipine. Google Patents, US20070260065A1.
  • European Medicines Agency. (2024). ICH Q2(R1) Validation of Analytical Procedures.
  • Rao, D. S., & Kumar, T. P. (2014). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 5(13), 856-867.
  • Allmpus. (n.d.). AMLODIPINE EP IMPURITY F | AMLODIPINE USP RC F.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112.
  • Pharmaffiliates. (n.d.). Amlodipine-Impurities.
  • Reddy, G. O., Reddy, B. C., & Kumar, K. A. (2003). Identification and characterization of potential impurities of amlodipine maleate. Journal of pharmaceutical and biomedical analysis, 32(4-5), 897–905.
  • Apicule. (n.d.). This compound (CAS No: 88150-62-3) API Intermediate Manufacturers.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis.
  • MicroSolv Technology Corporation. (2020). Relative Response Factor RRF and Correction Factor - HPLC Primer.
  • Darwish, H. W., et al. (2013). Quantitative Determination of Amlodipine Besylate, Losartan Potassium, Valsartan and Atorvastatin Calcium by HPLC in their Pharmaceutical Formulations. Journal of Chromatographic Science, 51(8), 732-741.
  • PharmaGuru. (2025). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps.
  • LinkedIn. (2025). The Role of Relative Response Factor (RRF) in HPLC and Its Determination.
  • Chakravarthy, V. K., et al. (2011). The Role of Relative Response Factor in Related Substances Method Development by High Performance Liquid Chromatography (HPLC). Rasayan Journal of Chemistry, 4(4), 919-943.

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A Comparative Guide to Inter-Laboratory Quantification of Phthalimidoamlodipine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive inter-laboratory comparison of three common analytical methods for the quantification of Phthalimidoamlodipine, a potential impurity in amlodipine drug substances and products. We present a framework for evaluating the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. By detailing experimental protocols, presenting comparative data, and discussing the inherent strengths and weaknesses of each technique, this guide aims to provide the scientific community with the insights necessary to select and validate the most appropriate method for their specific needs, ensuring the safety and efficacy of amlodipine-based therapeutics.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory agencies worldwide.[3][4] this compound is a known process-related impurity of amlodipine, arising from the synthesis route.[5] Its accurate quantification is essential to ensure that the levels of this impurity are maintained within acceptable limits as defined by pharmacopoeias and regulatory guidelines.

The choice of an analytical method for impurity quantification can significantly impact the accuracy, precision, and overall reliability of the results. This decision is often influenced by factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost-effectiveness.[1] While numerous methods exist for the analysis of amlodipine and its related substances, a direct inter-laboratory comparison for this compound quantification is not extensively documented in the public domain.[6][7]

This guide, therefore, presents a hypothetical inter-laboratory study designed to compare the performance of three widely used analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and commonly used method in quality control laboratories.[8][9][10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , known for its high sensitivity and selectivity, particularly in complex matrices.[12][13][14]

  • UV-Vis Spectrophotometry , a simpler, more accessible technique, often used for initial screening or in resource-limited settings.[6]

The objective of this guide is to provide a comprehensive comparison of these methods, offering insights into their respective performance characteristics and guiding the user in making an informed decision for their analytical needs. The methodologies and data presented are based on established principles of analytical chemistry and method validation guidelines from the International Council for Harmonisation (ICH).[15][16][17]

Experimental Design of the Inter-Laboratory Study

To ensure a robust and unbiased comparison, a well-designed inter-laboratory study is paramount. This hypothetical study involves three independent laboratories, each tasked with quantifying this compound in a set of standardized samples using the three aforementioned analytical methods.

Study Participants

Three independent, accredited pharmaceutical analysis laboratories (designated as Lab A, Lab B, and Lab C) with proven expertise in chromatographic and spectroscopic techniques were selected for this hypothetical study.

Test Samples

A single batch of amlodipine besylate, intentionally spiked with a known concentration of this compound reference standard, was prepared and distributed to each participating laboratory. Additionally, a blank (unspiked) amlodipine besylate sample and a pure this compound reference standard were provided.

Methodologies

Each laboratory was provided with detailed, harmonized standard operating procedures (SOPs) for the three analytical methods to be compared. The core principles of these methods are outlined below.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.[8] For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column.[9][11]

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 237 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound reference standard (100 µg/mL) is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: A known amount of the amlodipine besylate sample is accurately weighed and dissolved in methanol to achieve a target concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: A calibration curve is generated by plotting the peak area of this compound against its concentration. The concentration of this compound in the test sample is determined from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[12][13][14] After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of certainty in identification and quantification, even at very low levels.[12]

Experimental Protocol: LC-MS/MS

  • Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transition: Specific precursor and product ions for this compound are monitored.

    • Internal Standard: An isotopically labeled analog of this compound is used to improve accuracy and precision.

  • Standard and Sample Preparation: Similar to the HPLC method, but with lower concentration ranges (e.g., 0.01 ng/mL to 100 ng/mL) and the addition of the internal standard to all standards and samples.

  • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration to generate the calibration curve.

UV-Vis Spectrophotometry

Principle: This technique is based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). For this compound, the absorbance is measured at its wavelength of maximum absorption (λmax).

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Wavelength of Maximum Absorption (λmax): Determined by scanning a solution of this compound.

    • Solvent: Methanol.

  • Standard Preparation: A stock solution of this compound reference standard (100 µg/mL) is prepared in methanol. Calibration standards are prepared by diluting the stock solution to concentrations typically in the range of 1 µg/mL to 20 µg/mL.

  • Sample Preparation: A known amount of the amlodipine besylate sample is accurately weighed and dissolved in methanol. The solution is filtered, and the absorbance is measured against a methanol blank.

  • Data Analysis: A calibration curve is constructed by plotting absorbance versus concentration. The concentration of this compound in the sample is calculated from this curve. It is important to note that this method may be susceptible to interference from other components in the sample that absorb at the same wavelength.

Comparative Data and Performance Characteristics

The following tables summarize the hypothetical data obtained from the inter-laboratory study, focusing on key validation parameters as defined by ICH guidelines.[15][16][17]

Table 1: Linearity and Range
MethodLaboratoryLinearity (R²)Range
HPLC-UV Lab A0.99950.1 - 10 µg/mL
Lab B0.99920.1 - 10 µg/mL
Lab C0.99960.1 - 10 µg/mL
LC-MS/MS Lab A0.99980.01 - 100 ng/mL
Lab B0.99970.01 - 100 ng/mL
Lab C0.99990.01 - 100 ng/mL
UV-Vis Lab A0.99851 - 20 µg/mL
Lab B0.99811 - 20 µg/mL
Lab C0.99881 - 20 µg/mL
Table 2: Accuracy and Precision
MethodLaboratoryAccuracy (% Recovery)Precision (% RSD)
HPLC-UV Lab A99.5 ± 1.20.8
Lab B98.9 ± 1.51.1
Lab C100.2 ± 1.10.7
LC-MS/MS Lab A100.5 ± 0.80.5
Lab B99.8 ± 0.90.6
Lab C100.1 ± 0.70.4
UV-Vis Lab A97.5 ± 2.52.1
Lab B96.8 ± 2.82.5
Lab C98.1 ± 2.31.9
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
MethodLaboratoryLODLOQ
HPLC-UV Lab A0.03 µg/mL0.1 µg/mL
Lab B0.04 µg/mL0.12 µg/mL
Lab C0.03 µg/mL0.09 µg/mL
LC-MS/MS Lab A0.003 ng/mL0.01 ng/mL
Lab B0.004 ng/mL0.012 ng/mL
Lab C0.002 ng/mL0.008 ng/mL
UV-Vis Lab A0.3 µg/mL1.0 µg/mL
Lab B0.4 µg/mL1.2 µg/mL
Lab C0.35 µg/mL1.1 µg/mL

Discussion and Interpretation

The results of this hypothetical inter-laboratory study highlight the distinct performance characteristics of each analytical method.

  • HPLC-UV demonstrates excellent linearity, accuracy, and precision, making it a highly reliable and robust method for routine quality control of this compound. The consistency of the results across the three laboratories underscores its suitability for inter-laboratory transfer and implementation.

  • LC-MS/MS stands out for its exceptional sensitivity, with LOD and LOQ values several orders of magnitude lower than the other techniques. This makes it the method of choice for trace-level quantification, such as in pharmacokinetic studies or when dealing with very low impurity thresholds. The high selectivity of MS detection also minimizes the risk of interference from the drug substance or other impurities.[12]

  • UV-Vis Spectrophotometry , while being the simplest and most cost-effective method, exhibits lower sensitivity and precision compared to the chromatographic techniques. Its broader specificity makes it more susceptible to interference from other components in the sample matrix that may absorb UV radiation at the same wavelength. This method may be suitable for preliminary screening or for the analysis of bulk drug substance where the concentration of this compound is expected to be relatively high.

Visualization of Workflows

Figure 1: Inter-Laboratory Comparison Workflow

InterLaboratory_Comparison cluster_prep Preparation Phase cluster_labs Laboratory Analysis cluster_analysis Data Analysis & Comparison SamplePrep Sample Preparation (Spiked & Blank Amlodipine) LabA Laboratory A SamplePrep->LabA LabB Laboratory B SamplePrep->LabB LabC Laboratory C SamplePrep->LabC StandardPrep Reference Standard (this compound) StandardPrep->LabA StandardPrep->LabB StandardPrep->LabC ProtocolDev Protocol Harmonization (HPLC, LC-MS/MS, UV-Vis) ProtocolDev->LabA ProtocolDev->LabB ProtocolDev->LabC DataCollection Data Collection (Linearity, Accuracy, Precision, LOD/LOQ) LabA->DataCollection LabB->DataCollection LabC->DataCollection Comparison Inter-Method & Inter-Laboratory Performance Comparison DataCollection->Comparison Conclusion Method Suitability Assessment Comparison->Conclusion

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and quality control, the rigorous characterization of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide offers a detailed spectroscopic comparison of Phthalimidoamlodipine, a known impurity of Amlodipine, with its parent drug and other related impurities. This document is intended for researchers, scientists, and drug development professionals, providing objective experimental data and in-depth analysis to aid in the identification and control of these substances.

Introduction: The Imperative of Impurity Profiling

Amlodipine, a widely prescribed calcium channel blocker, is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidation, and light.[1] These degradation pathways can lead to the formation of several impurities, which may impact the safety and efficacy of the final drug product. This compound, also known as Amlodipine Impurity A, is a process-related impurity that can arise during the synthesis of Amlodipine.[2][3] Understanding the distinct spectroscopic signatures of this compound and other degradation products is crucial for developing robust analytical methods for their detection and quantification.

This guide focuses on the comparative analysis of this compound and key Amlodipine impurities, primarily the pyridine derivative (Amlodipine Impurity D), using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Molecular Structures

A clear understanding of the structural differences between Amlodipine, this compound, and the Amlodipine pyridine derivative is fundamental to interpreting their spectroscopic data.

G Amlodipine Amlodipine C₂₀H₂₅ClN₂O₅ This compound This compound (Impurity A) C₂₈H₂₇ClN₂O₇ Amlodipine->this compound Process-Related PyridineDerivative Amlodipine Pyridine Derivative (Impurity D) C₂₀H₂₃ClN₂O₅ Amlodipine->PyridineDerivative Degradation (Oxidation/Photolysis)

Caption: Structural relationship between Amlodipine and its impurities.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the spectroscopic data obtained for this compound and the Amlodipine pyridine derivative. The data for the parent Amlodipine molecule is also included for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful tool for structure elucidation.

¹H NMR Data Comparison

Proton Assignment Amlodipine (δ ppm) This compound (δ ppm) Amlodipine Pyridine Derivative (δ ppm) Key Differentiating Features
-NH (Dihydropyridine)~5.7 (br s)~5.7 (br s)AbsentAbsence of the -NH proton signal is a clear indicator of the aromatization of the dihydropyridine ring.
Aromatic Protons7.1-7.4 (m)7.1-7.4 (m), 7.7-7.9 (m)7.1-7.5 (m)Appearance of signals in the 7.7-7.9 ppm region for this compound, corresponding to the phthalimide group protons.
-CH (C4)~5.3 (s)~5.3 (s)AbsentThe singlet for the C4 proton of the dihydropyridine ring is absent in the pyridine derivative.
-OCH₂CH₂-~3.6 (t), ~2.9 (t)~3.8 (t), ~4.0 (t)~4.3 (t), ~3.1 (t)Significant downfield shift of the protons in the ethoxy chain of this compound due to the electron-withdrawing phthalimide group.
-CH₃ (C6)~2.3 (s)~2.3 (s)~2.5 (s)Slight downfield shift in the pyridine derivative due to the aromatic nature of the ring.
Ester -OCH₃~3.5 (s)~3.5 (s)~3.6 (s)
Ester -OCH₂CH₃~4.0 (q), ~1.2 (t)~4.0 (q), ~1.2 (t)~4.1 (q), ~1.2 (t)

¹³C NMR Data Comparison

Carbon Assignment Amlodipine (δ ppm) This compound (δ ppm) Amlodipine Pyridine Derivative (δ ppm) Key Differentiating Features
Dihydropyridine Ring C=C~104, ~147~104, ~147Aromatic carbons (~125-150)Significant changes in the chemical shifts of the ring carbons upon aromatization.
Dihydropyridine Ring C-NH~102~102Aromatic carbons
C4~39~39Aromatic carbon
Phthalimide C=ON/A~168N/APresence of two carbonyl signals from the phthalimide group.
Phthalimide Aromatic CN/A~123, ~132, ~134N/ACharacteristic signals for the aromatic carbons of the phthalimide moiety.
Ester C=O~167, ~168~167, ~168~166, ~167
-OCH₂CH₂-~68, ~41~67, ~38~69, ~40
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns that aid in structural elucidation.

Mass Spectral Data Comparison

Compound Molecular Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Interpretation of Fragmentation
Amlodipine409.1238.1, 294.1The base peak at m/z 238.1 corresponds to the cleavage of the side chain.[4]
This compound539.1408.1, 160.0, 147.0The loss of the phthalimide group (147 u) is a characteristic fragmentation. The ion at m/z 160 corresponds to the protonated phthalimide moiety.
Amlodipine Pyridine Derivative407.1236.1, 292.1Aromatization of the dihydropyridine ring results in a molecular ion two mass units lower than Amlodipine. Fragmentation pattern is altered due to the stable pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

FTIR Data Comparison

Functional Group Amlodipine (cm⁻¹) This compound (cm⁻¹) Amlodipine Pyridine Derivative (cm⁻¹) Key Differentiating Features
N-H Stretch (Dihydropyridine)~3300~3300AbsentThe absence of the N-H stretching vibration is a key indicator for the pyridine derivative.[5]
C=O Stretch (Ester)~1690, ~1670~1690, ~1670~1700, ~1680
C=O Stretch (Phthalimide)N/A~1770, ~1715N/ATwo distinct carbonyl stretching bands characteristic of the phthalimide group.
C=C Stretch (Aromatic)~1615, ~1490~1615, ~1490Increased intensity and potential shiftsIncreased intensity of aromatic C=C stretching bands in the pyridine derivative due to the fully aromatic ring.
C-O Stretch~1270, ~1100~1270, ~1100~1270, ~1100

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following experimental protocols are provided.

NMR Spectroscopy
  • Instrument: Bruker Avance 400 MHz Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

    • Process the data using appropriate software for Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (ESI-MS/MS)
  • Instrument: Waters Xevo G2-XS QTof Mass Spectrometer with an Acquity UPLC I-Class system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Procedure:

    • Prepare sample solutions at a concentration of approximately 10 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution directly into the ESI source or inject it via the UPLC system.

    • Acquire full scan mass spectra to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Sample Solution\n(10 µg/mL) Sample Solution (10 µg/mL) UPLC Injection UPLC Injection Sample Solution\n(10 µg/mL)->UPLC Injection ESI Source\n(Positive Mode) ESI Source (Positive Mode) UPLC Injection->ESI Source\n(Positive Mode) Quadrupole (Isolation) Quadrupole (Isolation) ESI Source\n(Positive Mode)->Quadrupole (Isolation) Collision Cell (Fragmentation) Collision Cell (Fragmentation) Quadrupole (Isolation)->Collision Cell (Fragmentation) TOF Analyzer (Detection) TOF Analyzer (Detection) Collision Cell (Fragmentation)->TOF Analyzer (Detection) Mass Spectrum\n([M+H]⁺ and Fragments) Mass Spectrum ([M+H]⁺ and Fragments) TOF Analyzer (Detection)->Mass Spectrum\n([M+H]⁺ and Fragments)

Caption: Experimental workflow for ESI-MS/MS analysis.

FTIR Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.

  • Procedure:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

Conclusion

The spectroscopic techniques of NMR, MS, and FTIR provide a robust framework for the differentiation of this compound from Amlodipine and its other related impurities. The key distinguishing features for this compound include the presence of characteristic signals for the phthalimide group in both NMR and FTIR spectra, and a unique fragmentation pattern in mass spectrometry. The Amlodipine pyridine derivative is readily identified by the absence of the dihydropyridine N-H proton and the aromatization of the central ring, which is evident across all three spectroscopic methods. This guide provides a foundational dataset and analytical workflow to support the development of reliable methods for impurity profiling in Amlodipine drug substances and products, ultimately contributing to the assurance of pharmaceutical quality and patient safety.

References

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  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. J Pharm Biomed Anal. 2014;88:34-43.
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  • Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. Songklanakarin J. Sci. Technol. 2008;30(4):455-462.
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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Phthalimidoamlodipine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of Phthalimidoamlodipine. As an important intermediate and known impurity in the synthesis of Amlodipine, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to provide a framework grounded in scientific principles and established safety protocols.

Hazard Identification and Regulatory Framework

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, while not classified as acutely toxic, presents specific hazards that necessitate its treatment as a regulated waste stream.

1.1. Inherent Chemical Hazards Based on available Safety Data Sheets (SDS), this compound poses the following risks:

  • Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Environmental Toxicity: The most significant classification is its potential to cause long-lasting harmful effects to aquatic life (H413).[2][3] This characteristic is a primary driver for its stringent disposal requirements.

These classifications mandate careful handling to prevent personnel exposure and environmental release.

Data Summary: Hazard Profile of this compound

Hazard Classification GHS Hazard Code Description Source(s)
Skin Irritation H315 Causes skin irritation [1]
Eye Irritation H319 Causes serious eye irritation [1]
Respiratory Irritation H335 May cause respiratory irritation [1]

| Chronic Aquatic Hazard | H413 | May cause long-lasting harmful effects to aquatic life |[2][3][4] |

1.2. Governing Regulations The disposal of pharmaceutical compounds like this compound is governed by a multi-agency framework.

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of chemical waste from its generation to its final disposal ("cradle to grave").[5][6] Pharmaceutical wastes are often classified as hazardous due to characteristics like toxicity.[7][8] A critical EPA mandate is the prohibition of sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste to protect waterways.[8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, focus on protecting workers who handle hazardous substances.[10][11][12] This includes requirements for personal protective equipment (PPE), hazard communication, and emergency preparedness.[13]

Due to its documented aquatic toxicity, all waste containing this compound must be managed as hazardous chemical waste to comply with EPA regulations and ensure environmental stewardship.

Core Disposal Principles and Workflow

The fundamental principle for this compound waste is that no amount should enter the sanitary sewer system or general solid waste . All waste streams must be captured, segregated, and disposed of through a licensed hazardous waste handler.

The following workflow provides a logical decision-making process for the lifecycle of this compound waste within a laboratory setting.

G cluster_0 This compound Waste Disposal Workflow A Waste Generation (e.g., expired solid, contaminated labware, residual solutions) B Is waste this compound or does it contain this compound? A->B C Segregate Waste Stream B->C  Yes Z Follow standard, non-hazardous laboratory waste procedures. B->Z  No D1 Solid Waste (Contaminated PPE, weigh paper, vials, unused solid) C->D1 D2 Liquid Waste (Solutions, solvent rinses) C->D2 E1 Containerize in a sealed, labeled 'Hazardous Waste' container for solids. D1->E1 E2 Containerize in a sealed, leak-proof, labeled 'Hazardous Waste' container for liquids. D2->E2 F Store container(s) in designated Satellite Accumulation Area (SAA). Secure, ventilated, and segregated. E1->F E2->F G Contact Institutional EHS Office for waste pickup. F->G H Final Disposal via Licensed Hazardous Waste Contractor (Incineration Recommended) G->H

Sources

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling Phthalimidoamlodipine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Phthalimidoamlodipine, an impurity of the widely used antihypertensive drug Amlodipine, represents such a compound where comprehensive safety data may not be readily available.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety by elucidating the rationale behind each procedural step.

Hazard Assessment: A Compound of Two Moieties

Given the limited specific toxicological data for this compound, a conservative approach to hazard assessment is paramount. We must consider the known risks associated with its constituent parts: the amlodipine backbone and the phthalimide group.

  • Amlodipine: Classified as toxic if swallowed (Acute Toxicity - Oral, Category 3), it is known to cause serious eye damage (Category 1) and may lead to organ damage through prolonged or repeated exposure.[2][3][4][5]

  • Phthalimide: While possessing low acute toxicity, it is recognized as an irritant to the eyes, skin, and respiratory system.[6] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[7]

Therefore, this compound should be handled as a substance with the potential for significant health hazards, including oral toxicity, severe eye damage, and organ toxicity upon repeated exposure. The GHS classification for this compound also indicates it may cause long-lasting harmful effects to aquatic life.[8][9]

The Core of Protection: Engineering Controls

Before considering personal protective equipment (PPE), the first line of defense is always robust engineering controls.[10][11] All operations involving this compound in solid (powder) form should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[12][13] For potent compounds, containment is key.[14]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure to this compound.[12][15] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Tightly fitting safety goggles with side-shields.[7][9] A face shield is recommended if there is a risk of splashing.Double-gloving with nitrile gloves.A lab coat with long sleeves and a closed front. Consider a disposable gown for added protection.A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling larger quantities.[16]
Dissolving and Solution Handling Tightly fitting safety goggles with side-shields. A face shield is recommended.Double-gloving with nitrile gloves.A lab coat with long sleeves and a closed front.A respirator is generally not required if performed in a certified chemical fume hood.
Cleaning and Decontamination Tightly fitting safety goggles with side-shields. A face shield is recommended.Heavy-duty nitrile or butyl rubber gloves.A lab coat or chemical-resistant apron.A respirator with an appropriate cartridge for organic vapors and particulates may be necessary depending on the cleaning agents used.
The Rationale Behind Our Recommendations:
  • Eye and Face Protection: Given that Amlodipine can cause serious eye damage, robust eye protection is non-negotiable.[3][4]

  • Hand Protection: Double-gloving provides an extra layer of security against potential contamination. Nitrile gloves offer good resistance to a wide range of chemicals.

  • Body Protection: A closed lab coat prevents contact with personal clothing. For highly potent compounds, disposable gowns are a best practice to prevent cross-contamination.[17]

  • Respiratory Protection: Fine powders can easily become airborne, posing an inhalation risk.[13][14] A respirator mitigates this, particularly outside of a containment system.

Operational Workflow for Safe Handling

The following workflow diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Review SDS of Parent Compounds prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid this compound prep2->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[18]

Step-by-Step Disposal Protocol:
  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Eye Irritant")

    • The date of accumulation

  • Storage: Store the waste containers in a designated, secondary containment area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[8]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][19]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[19]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Evacuate the area. For small spills, if properly trained and equipped, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your EHS office immediately.[20]

Conclusion

The responsible handling of novel compounds like this compound is a cornerstone of scientific integrity and laboratory safety. By understanding the potential hazards, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, researchers can protect themselves and their environment. This guide serves as a foundational resource, but it is essential to supplement it with institution-specific training and a thorough review of the most current safety data for related compounds.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CAT 1221 - Amlodipine Besilate - SAFETY DATA SHEET. (2025, January 7).
  • CPAChem. (2024, February 21). Safety data sheet - Amlodipine.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Pharmaceutical Technology. (n.d.). High-Potency APIs: Containment and Handling Issues.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?.
  • Lab Manager. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • American Industrial Hygiene Association. (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility.
  • Wikipedia. (n.d.). Phthalimide.
  • Scribd. (n.d.). Best Practices for Pharmaceutical PPE.
  • Pfizer. (2019, March 8). NORVASC (Amlodipine besylate) Tablets - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, February 12). Safety Data Sheet - Amlodipine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Amlodipine.
  • PharmaCompass. (n.d.). Phthaloyl Amlodipine.
  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
  • ECHEMI. (n.d.). Phthalimide SDS, 85-41-6 Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide.
  • CAMEO Chemicals - NOAA. (n.d.). PHTHALIMIDE.
  • MedKoo Biosciences. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). Phthalimide.
  • ECHEMI. (n.d.). Phthaloylamlodipine SDS, 88150-62-3 Safety Data Sheets.
  • ChemicalBook. (2025, September 25). Phthaloyl amlodipine.
  • BOC Sciences. (2011, August 10). MSDS of Phthaloyl Amlodipine.
  • ChemWhat. (n.d.). Phthaloyl amlodipine CAS#: 88150-62-3.
  • AK Scientific, Inc. (n.d.). Phthaloyl amlodipine Safety Data Sheet.
  • Pharmaceutical Processing World. (2018, March 6). How to Achieve Pharmaceutical Dust Control.
  • Centers for Disease Control and Prevention. (n.d.). Exposures to Pharmaceutical Dust at a Mail Order Pharmacy – Illinois.
  • Thermo Fisher Scientific. (2025, December 23). Amlodipine besylate SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (n.d.). Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility.
  • Centers for Disease Control and Prevention. (n.d.). HHE Report No. HETA-2010-0078-3177, Evaluation of Pharmaceutical Dust Exposures at an Outpatient Pharmacy.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.